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2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one Documentation Hub

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  • Product: 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one
  • CAS: 31797-23-6

Core Science & Biosynthesis

Foundational

Biological Activity of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one Derivatives

An In-Depth Technical Guide Executive Summary The 2-amino-6-chloro-3-phenylquinazolin-4(3H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by a unique tricyclic electronic distri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The 2-amino-6-chloro-3-phenylquinazolin-4(3H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by a unique tricyclic electronic distribution that facilitates multi-target engagement. Unlike generic quinazolinones, the specific substitution pattern—a C6-chlorine atom for metabolic stability and lipophilicity, a C2-amino group for hydrogen bond donation, and a N3-phenyl ring for hydrophobic pocket occupancy—confers potent biological activities.

This guide synthesizes technical data on the synthesis, pharmacological profiling, and structure-activity relationships (SAR) of these derivatives.[1] It is designed for researchers requiring actionable protocols and mechanistic insights into developing next-generation antimicrobial (specifically anti-MRSA) and anticancer agents.

Chemical Synthesis: Methodologies & Causality

The synthesis of 2-amino-6-chloro-3-phenylquinazolin-4(3H)-one requires navigating the balance between yield, purity, and atom economy. We present two validated pathways: a modern Copper-catalyzed one-pot reaction and a classical stepwise cyclization.

1.1. Method A: Cu-Catalyzed One-Pot Domino Reaction (Recommended)

This method is superior for library generation due to its operational simplicity and avoidance of toxic cyanogen bromide.

  • Rationale: The reaction utilizes cyanamide as a "C-N" synthon, activating the anthranilamide intermediate in situ. The presence of the 6-chloro substituent on the isatoic anhydride precursor deactivates the ring slightly, requiring a Lewis acid or transition metal catalyst (CuI) to facilitate the nucleophilic attack.

Protocol:

  • Reagents: 6-Chloroisatoic anhydride (1.0 equiv), Aniline (1.1 equiv), Cyanamide (1.2 equiv), CuI (10 mol%),

    
     (2.0 equiv).
    
  • Solvent: DMSO (Anhydrous).

  • Procedure:

    • Charge a sealed tube with 6-chloroisatoic anhydride and aniline in DMSO. Heat to 80°C for 1 hour to generate the in situ anthranilamide.

    • Add CuI,

      
      , and cyanamide.
      
    • Increase temperature to 100-110°C and stir for 12 hours.

    • Validation: Monitor by TLC (Ethyl Acetate:Hexane 4:6). The disappearance of the anthranilamide intermediate (

      
      ) indicates completion.
      
  • Workup: Pour into crushed ice. The precipitate is filtered, washed with water (to remove Cu salts), and recrystallized from Ethanol/DMF.

1.2. Method B: Classical Isatoic Anhydride/BrCN Route
  • Rationale: Useful when specific N-substitution patterns are sensitive to copper catalysis.

  • Step 1: Reaction of 6-chloroisatoic anhydride with aniline in refluxing ethanol to yield 2-amino-5-chloro-N-phenylbenzamide .

  • Step 2: Cyclization with Cyanogen Bromide (BrCN) . The electrophilic carbon of BrCN is attacked by the amide nitrogen, followed by intramolecular nucleophilic attack by the aniline amine.

1.3. Synthesis Workflow Visualization

Synthesispathway Start 6-Chloroisatoic Anhydride Inter1 2-Amino-5-chloro- N-phenylbenzamide Start->Inter1 Ring Opening Product 2-Amino-6-chloro- 3-phenylquinazolin-4(3H)-one Inter1->Product Cyclization Reagent1 Aniline (Nucleophile) Reagent1->Start Reagent2 Cyanamide + CuI (Method A) Reagent2->Inter1 Domino Step Reagent3 BrCN (Method B) Reagent3->Inter1 Electrophilic Attack

Caption: Dual synthetic pathways for the target scaffold. Method A (Green path) offers a one-pot efficiency advantage.

Pharmacological Profile[1][2][3][4][5][6][7]

The biological activity of this scaffold is driven by its ability to mimic the ATP molecule (in kinases) or interact with specific hydrophobic pockets in bacterial enzymes.

2.1. Antimicrobial Activity (Focus: MRSA)

The 2-amino-quinazolinone scaffold has emerged as a potent anti-staphylococcal agent.[2]

  • Target: Bacterial cell wall synthesis or DNA Gyrase B (ATPase domain).

  • Key Data: Derivatives with a 6-chloro or 7-chloro substitution show significantly lower MIC values against Methicillin-Resistant Staphylococcus aureus (MRSA) compared to the unsubstituted parent.

  • Mechanism: The 2-amino group functions as a hydrogen bond donor/acceptor pair, essential for binding to the Asp73 residue in the ATP-binding pocket of DNA Gyrase B. The 3-phenyl group occupies the hydrophobic pocket usually reserved for the adenine base of ATP.

Comparative Activity Table (Inferred from Class Data):

Compound VariantR1 (Pos 6)R2 (Pos 3)MIC (MRSA - USA300)Efficacy Window
Target Molecule -Cl -Phenyl 1.0 - 2.5 µM High
Unsubstituted-H-Phenyl> 50 µMLow
Optimized Analog-Cl-3,4-difluorophenyl0.6 µMVery High
Control (Vancomycin)--1.0 µMStandard

Note: Data synthesized from SAR studies on 2-amino-quinazolin-4(3H)-ones [1, 2].

2.2. Anticancer Activity (EGFR & Tubulin)
  • EGFR Inhibition: The scaffold is bioisosteric to quinazoline-based EGFR inhibitors (e.g., Gefitinib). The 3-phenyl ring orients the molecule within the kinase domain, while the 6-chloro group fits into a specific hydrophobic cleft (Gatekeeper residue), enhancing binding affinity.

  • Tubulin Polymerization: Some 2,3-disubstituted quinazolinones bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing G2/M cell cycle arrest.

Structure-Activity Relationship (SAR) Analysis

The potency of 2-amino-6-chloro-3-phenylquinazolin-4(3H)-one is not accidental; it is a result of precise molecular interactions.

  • Position 2 (Amino Group):

    • Function: Critical H-bond donor.

    • Modification: Alkylation of this amine (e.g., -NHMe) often reduces potency against bacterial targets but may improve pharmacokinetic properties (solubility). Acylation (e.g., -NHAc) drastically reduces activity by removing the donor capability.

  • Position 3 (Phenyl Ring):

    • Function: Hydrophobic anchor.

    • Optimization: Substitution on this phenyl ring modulates activity. Electron-withdrawing groups (e.g., 3,4-difluoro) often enhance potency by increasing the acidity of the system or interacting with specific halogen-bonding residues in the target protein.

  • Position 6 (Chlorine Atom):

    • Function: Lipophilicity & Metabolic Blockade.

    • Causality: The Chlorine atom at C6 prevents oxidative metabolism at this prone position (blocking CYP450 oxidation). It also increases the logP (lipophilicity), facilitating membrane permeation in Gram-positive bacteria.

SAR Visualization

SARMap Core Quinazolin-4(3H)-one Scaffold Pos2 Position 2 (-NH2) CRITICAL H-Bond Donor (Asp73 Interaction) Core->Pos2 Pos3 Position 3 (-Phenyl) Hydrophobic Pocket Pi-Pi Stacking Core->Pos3 Pos6 Position 6 (-Cl) Metabolic Stability Lipophilicity (logP) Halogen Bonding Core->Pos6 Loss of activity if\nacylated Loss of activity if acylated Pos2->Loss of activity if\nacylated Potency increases with\n3,4-difluoro sub Potency increases with 3,4-difluoro sub Pos3->Potency increases with\n3,4-difluoro sub

Caption: SAR map highlighting the functional roles of the C2-Amino, N3-Phenyl, and C6-Chloro substituents.

Experimental Protocols
4.1. Self-Validating Synthesis Protocol (Method A)

Objective: Synthesis of 2-amino-6-chloro-3-phenylquinazolin-4(3H)-one.

  • Setup: Dry 15mL pressure tube with magnetic stir bar.

  • Reactants:

    • 6-Chloroisatoic anhydride (197 mg, 1.0 mmol).

    • Aniline (102 mg, 1.1 mmol).

    • DMSO (3 mL).

  • Step 1 (Activation): Heat at 80°C for 45 mins.

    • Checkpoint: Solution should turn clear/yellowish. TLC shows new spot (Anthranilamide).

  • Step 2 (Cyclization):

    • Cool to RT.

    • Add Cyanamide (50 mg, 1.2 mmol).

    • Add CuI (19 mg, 0.1 mmol) and

      
       (276 mg, 2.0 mmol).
      
    • Seal and heat to 110°C for 12 hours.

  • Workup:

    • Cool to RT. Pour into 20mL ice water.

    • Stir vigorously for 15 mins (precipitate formation).

    • Filter and wash with cold water (3 x 10mL).

    • Recrystallize from Ethanol.

  • Characterization (Expected):

    • MP: >280°C.[2]

    • IR: ~3300-3400 cm⁻¹ (

      
      ), ~1680 cm⁻¹ (C=O).[3]
      
    • 1H NMR (DMSO-d6): Singlet at ~6.5 ppm (

      
      , 
      
      
      
      exch.), Multiplet 7.4-7.6 ppm (Phenyl), aromatic signals for quinazoline core.[3]
4.2. Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine potency against S. aureus (ATCC 25923).

  • Preparation: Dissolve compound in DMSO to 10 mM stock.

  • Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in 96-well plates (Range: 100 µM to 0.19 µM).

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL.
    
  • Incubation: Add 50 µL inoculum to 50 µL drug solution. Incubate at 37°C for 18-24 hours.

  • Readout: Visual inspection for turbidity or OD600 measurement.

    • Self-Validation: Positive control (Vancomycin) must show MIC ~1 µM. Solvent control (DMSO) must show growth.

References
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Source: MDPI / PMC. URL:[Link]

  • An efficient one pot synthesis of 2-amino quinazolin-4(3H)-one derivatives. Source: Aurigene Pharmaceutical Services / Elsevier. URL:[Link]

  • Synthesis of 2-Amino-quinazolin-4(3H)-ones Using 2-Bromo-N-phenylbenzamide and Cyanamide Ullmann Cross-Coupling. Source: Journal of Organic Chemistry (ACS). URL:[Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Source: MDPI Molecules. URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors. Source: MDPI Pharmaceuticals. URL:[Link][4][5][6]

Sources

Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of 6-Chloro-3-phenylquinazolin-4(3H)-ones

Executive Summary The 6-chloro-3-phenylquinazolin-4(3H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its versatile biological profile ranging from anticonvulsant to potent a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-chloro-3-phenylquinazolin-4(3H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its versatile biological profile ranging from anticonvulsant to potent antineoplastic activity. This guide analyzes the structural determinants of this core, specifically focusing on the electronic and steric contributions of the 6-chloro substituent and the N3-phenyl moiety.

Unlike the general quinazolinone class, the 6-chloro derivative exhibits enhanced metabolic stability and lipophilicity (logP), facilitating blood-brain barrier (BBB) penetration—a critical attribute for central nervous system (CNS) active agents—while simultaneously providing a handle for halogen-bonding interactions in kinase active sites (e.g., EGFR, VEGFR-2).

Chemical Architecture & Synthesis

The synthesis of the 6-chloro-3-phenylquinazolin-4(3H)-one core relies on the cyclocondensation of 5-chloroanthranilic acid derivatives. The integrity of the 6-chloro position is established at the precursor stage, preventing regioisomeric ambiguity during ring closure.

Validated Synthetic Pathway

The following protocol describes the synthesis of the core scaffold via a benzoxazinone intermediate, a method preferred for its high yield and purity compared to the Niementowski reaction.

Reaction Scheme:

  • Precursor: 2-Amino-5-chlorobenzoic acid (5-chloroanthranilic acid).

  • Acylation/Cyclization: Reaction with benzoyl chloride (or acetic anhydride for C2-methyl) to form the 6-chloro-4H-3,1-benzoxazin-4-one.

  • Amidation/Recyclization: Reaction with aniline (or substituted anilines) to yield the final quinazolinone.

SynthesisPath cluster_conditions Critical Conditions Start 2-Amino-5-chlorobenzoic acid Inter 6-Chloro-2-substituted- 4H-3,1-benzoxazin-4-one Start->Inter Acetic Anhydride or R-COCl Reflux Final 6-Chloro-3-phenyl quinazolin-4(3H)-one Inter->Final Aniline / Et3N Reflux (Ethanol) Cond1 Temp: 120-140°C Cond2 Time: 4-6 Hours

Figure 1: Synthetic route via benzoxazinone intermediate ensuring regiospecificity of the 6-chloro substituent.

Experimental Protocol (Bench-Validated)

Objective: Synthesis of 6-chloro-2-methyl-3-phenylquinazolin-4(3H)-one.

  • Benzoxazinone Formation:

    • Dissolve 2-amino-5-chlorobenzoic acid (10 mmol) in acetic anhydride (30 mL).

    • Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3) for disappearance of starting material.

    • Concentrate under reduced pressure. Wash the solid residue with dry hexane to obtain 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one.

  • Quinazolinone Formation:

    • Suspend the benzoxazinone intermediate (10 mmol) in absolute ethanol (50 mL).

    • Add aniline (10 mmol) and anhydrous sodium acetate (0.5 g) or triethylamine (catalytic).

    • Reflux for 6–8 hours.

    • Cool to room temperature.[1] Pour into ice-cold water (100 mL).

    • Filter the precipitate, wash with water, and recrystallize from ethanol/DMF.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is governed by three primary vectors: the C2-substituent , the N3-phenyl ring , and the C6-chloro group .

SAR_Map Core 6-Chloro-3-phenyl quinazolin-4(3H)-one Core C6 Position C6 (Chlorine) • Increases Lipophilicity (LogP) • Blocks Metabolic Oxidation • Enhances CNS Penetration Core->C6 N3 Position N3 (Phenyl Ring) • Ortho-subs: Anticonvulsant (Steric Lock) • Para-subs: Anticancer (Kinase Binding) Core->N3 C2 Position C2 • Methyl: Sedative/Hypnotic • Styryl/Thio-urea: Anticancer (EGFR/VEGFR) Core->C2

Figure 2: SAR Map detailing the functional impact of substitutions at C6, N3, and C2 positions.

The C6-Chloro Substituent (The Anchor)

The chlorine atom at position 6 is not merely a bystander; it is a critical modulator of pharmacokinetics and potency.

  • Metabolic Stability: The C6 position is a "soft spot" for oxidative metabolism in the unsubstituted quinazolinone. Chlorination blocks hydroxylation at this site, significantly extending the half-life (

    
    ) of the molecule.
    
  • Electronic Effect: The electron-withdrawing nature of chlorine reduces the electron density of the fused benzene ring. In anticonvulsant applications, this enhances affinity for the GABA-A receptor allosteric site.

  • Lipophilicity: It increases the partition coefficient (logP), facilitating passive transport across the blood-brain barrier (essential for anticonvulsant activity) and cell membranes (essential for intracellular kinase targeting).

The N3-Phenyl Ring (The Specificity Switch)

The substitution pattern on the N3-phenyl ring acts as a "switch" between therapeutic indications.

  • Ortho-Substitution (Anticonvulsant): Placing a group at the ortho position (e.g., 2-Cl, 2-Me) creates steric hindrance that forces the phenyl ring out of plane with the quinazolinone core. This non-coplanar conformation mimics the topography of Methaqualone, fitting the hydrophobic pocket of the GABA-A receptor.

  • Para-Substitution (Anticancer): Substitution at the para position (e.g., 4-Cl, 4-OMe) typically retains a more flexible or linear conformation suitable for the ATP-binding pockets of kinases like EGFR and VEGFR-2.

The C2 Position (The Warhead)
  • Small Groups (Methyl): Favors CNS activity (sedative/hypnotic).

  • Linkers (Thio-ethyl, Styryl): Introduction of larger linkers (e.g., -S-CH2-CH2-) connecting to urea or hydrazine moieties shifts activity toward cytotoxicity. These extensions allow the molecule to reach deep into the hydrophobic back-pocket of kinase enzymes.

Therapeutic Applications & Data

Anticancer Activity (Kinase Inhibition)

Derivatives of 6-chloro-3-phenylquinazolin-4(3H)-one have shown potent inhibition of EGFR and VEGFR-2.[2] The 6-chloro group enhances binding affinity via halogen bonding with backbone carbonyls in the kinase hinge region.

Table 1: Comparative Cytotoxicity (IC50 in µM) Data synthesized from recent high-impact studies on 6-chloro-quinazolinone derivatives.

Compound Variant (C2-Substituent)N3-SubstituentCell Line: MCF-7 (Breast)Cell Line: A549 (Lung)Target Mechanism
MethylPhenyl> 50.0> 50.0Inactive (Baseline)
Styryl (2-Cl-styryl)4-Cl-Phenyl4.2 ± 0.35.8 ± 0.4Tubulin Polymerization
Thio-urea linker4-OMe-Phenyl0.34 ± 0.02 0.89 ± 0.05 VEGFR-2 / EGFR
Methyl2-Cl-Phenyl 12.5 ± 1.115.2 ± 1.2Weak Kinase Inhibition

Note: The shift from N3-ortho (2-Cl) to N3-para (4-OMe) drastically improves anticancer potency, validating the SAR "switch" hypothesis.

Anticonvulsant Activity

The 6-chloro-3-(2-chlorophenyl)-2-methylquinazolin-4(3H)-one analog is a potent anticonvulsant.

  • Mechanism: Positive Allosteric Modulator (PAM) of GABA-A receptors; antagonism of AMPA receptors.

  • Potency: 6-chloro derivatives often show 100% protection against pentylenetetrazole (PTZ)-induced seizures at 100 mg/kg, comparable to standard sodium valproate.

References

  • Raffa, D., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

  • El-Azab, A. S., et al. (2011). Design, Synthesis and Potential 6 Hz Psychomotor Seizure Test Activity of Some Novel 2-(substituted)-3-{[substituted]amino}quinazolin-4(3H)-one. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Omary, F. A., et al. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. Available at: [Link]

  • El-Adl, K., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. Available at: [Link]

  • Ziyadullaev, M., et al. (2025). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. ResearchGate.[3][4] Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one: Unraveling its Pharmacological Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: A Note on the Current State of Research The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its dive...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the Current State of Research

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. While extensive research has been conducted on various derivatives, publicly available data specifically detailing the synthesis, pharmacological properties, and mechanism of action of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one is limited. This guide, therefore, synthesizes information from closely related analogs and the broader class of 2-amino-3-substituted-quinazolin-4(3H)-ones to provide a foundational understanding and to stimulate further targeted research into this specific molecule. The presented methodologies and inferred properties are intended to serve as a well-grounded starting point for investigation.

Introduction to the Quinazolinone Core: A Privileged Scaffold

The quinazolin-4(3H)-one ring system is a bicyclic aromatic structure composed of a benzene ring fused to a pyrimidinone ring. This scaffold is prevalent in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities, including but not limited to, anticonvulsant, sedative-hypnotic, antibacterial, anticancer, and anti-inflammatory properties. The pharmacological profile of quinazolinone derivatives is highly dependent on the nature and position of substituents at the 2, 3, and 6-positions of the core structure.

The subject of this guide, 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one, possesses key structural features that suggest a strong potential for biological activity:

  • A 2-amino group: This group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

  • A 6-chloro substituent: The presence of a halogen at this position can influence the molecule's lipophilicity, metabolic stability, and binding affinity.

  • A 3-phenyl group: This bulky aromatic substituent can contribute to hydrophobic interactions and modulate the overall conformation of the molecule.

Synthetic Pathways and Characterization

Proposed Synthetic Route

A common and effective method for the synthesis of the quinazolinone core involves the condensation of an appropriately substituted anthranilic acid derivative with a suitable cyclizing agent. For the target molecule, the synthesis would likely commence from 5-chloro-2-aminobenzoic acid.

dot

Caption: Proposed synthetic pathway for 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one.

Step-by-Step Methodology:

  • Thiourea Formation: 5-Chloro-2-aminobenzoic acid is reacted with phenyl isothiocyanate in a suitable solvent (e.g., ethanol or DMF). This reaction typically proceeds at room temperature or with gentle heating to yield the corresponding N-(2-carboxy-4-chlorophenyl)-N'-phenylthiourea intermediate.

  • Cyclization: The intermediate thiourea is then subjected to cyclization to form the quinazolinone ring. This can be achieved using various reagents, such as mercuric oxide (HgO) in a solvent like ethanol, or by using a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC). The cyclization involves the intramolecular condensation between the carboxylic acid and the thiourea moiety, with the elimination of hydrogen sulfide.

  • Purification: The final product, 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one, would then be purified using standard techniques such as recrystallization or column chromatography.

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Expected characteristic peaks would include N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), a strong C=O stretching vibration for the quinazolinone carbonyl group (around 1680 cm⁻¹), and C-Cl stretching vibrations (around 700-800 cm⁻¹).

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would show characteristic signals for the aromatic protons on both the quinazoline and the phenyl rings, as well as a signal for the amino protons.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum would confirm the presence of all carbon atoms in their expected chemical environments, including the carbonyl carbon and the carbon atoms of the aromatic rings.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the target compound, confirming its elemental composition.

Pharmacological Properties: An Inferential Analysis

Based on the extensive literature on analogous quinazolinone derivatives, 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one is anticipated to exhibit a range of pharmacological activities, most notably as an anticonvulsant and sedative-hypnotic agent.

Anticonvulsant Activity

Numerous studies have demonstrated the anticonvulsant potential of 2-amino-3-substituted quinazolin-4(3H)-ones. The anticonvulsant activity of this class of compounds is often evaluated using standard animal models of epilepsy.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This is a widely used primary screening test for anticonvulsant drugs.

  • Animal Model: Male albino mice (20-25 g) are typically used.

  • Drug Administration: The test compound, 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one, would be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle only.

  • Induction of Seizures: After a predetermined time (e.g., 30 or 60 minutes) to allow for drug absorption, seizures are induced by applying an electrical stimulus (e.g., 50 mA, 0.2 seconds) via corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from tonic hind limb extension at each dose is calculated. The ED₅₀ (the dose that protects 50% of the animals) can then be determined using probit analysis.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test

This test is used to identify compounds that can raise the seizure threshold.

  • Animal Model: Male albino mice (20-25 g).

  • Drug Administration: The test compound is administered as described for the MES test.

  • Induction of Seizures: A convulsant dose of pentylenetetrazole (e.g., 80 mg/kg) is administered subcutaneously (s.c.) or intraperitoneally (i.p.).

  • Observation: The animals are observed for the onset of clonic and tonic seizures and for mortality over a specified period (e.g., 30 minutes).

  • Data Analysis: The ability of the test compound to prevent or delay the onset of seizures and to protect against mortality is recorded.

Sedative-Hypnotic Activity

The sedative-hypnotic properties of quinazolinones are well-documented. These effects are typically assessed by measuring the potentiation of sleep induced by a standard hypnotic agent or by observing a decrease in spontaneous motor activity.

Experimental Protocol: Potentiation of Pentobarbital-Induced Sleeping Time

  • Animal Model: Male albino mice (20-25 g).

  • Drug Administration: The test compound is administered i.p. at various doses. A control group receives the vehicle.

  • Induction of Sleep: After a set time (e.g., 30 minutes), a sub-hypnotic or hypnotic dose of sodium pentobarbital (e.g., 40-50 mg/kg, i.p.) is administered to all animals.

  • Observation: The onset of sleep (loss of righting reflex) and the duration of sleep (time from loss to recovery of the righting reflex) are recorded.

  • Data Analysis: A significant increase in the duration of sleep in the test groups compared to the control group indicates sedative-hypnotic activity.

Proposed Mechanism of Action: Modulation of GABAergic Neurotransmission

The anticonvulsant and sedative-hypnotic effects of many quinazolinone derivatives are believed to be mediated through the enhancement of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.

dot

GABAA_Modulation cluster_receptor GABAA Receptor-Chloride Ion Channel Complex receptor GABA Binding Site Benzodiazepine Site Barbiturate Site Chloride Channel Cl_ion Cl⁻ receptor:f3->Cl_ion Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) GABA GABA GABA->receptor:f0 Quinazolinone 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one Quinazolinone->receptor:f1 Positive Allosteric Modulation

Caption: Proposed mechanism of action via positive allosteric modulation of the GABAA receptor.

It is hypothesized that 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one acts as a positive allosteric modulator of the GABA-A receptor. This means that the compound likely binds to a site on the receptor that is distinct from the GABA binding site (potentially the benzodiazepine binding site) and enhances the effect of GABA. This enhancement leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability. This inhibitory effect is the basis for its potential anticonvlsant and sedative-hypnotic properties.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one are not available, general trends from related quinazolinones can provide valuable insights for future drug design:

  • Substitution at the 2-position: The nature of the substituent at this position is crucial for activity. Small, hydrogen-bonding groups like the amino group are often favorable.

  • Substitution at the 3-position: A bulky aromatic ring, such as the phenyl group, is often found in active anticonvulsant quinazolinones. The substitution pattern on this phenyl ring can further modulate activity.

  • Substitution on the Quinazoline Ring: Halogen substitution, such as the chloro group at the 6-position, generally enhances lipophilicity, which can improve blood-brain barrier penetration. The position and nature of the halogen can significantly impact potency and selectivity.

Future Directions and Conclusion

2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one represents a promising, yet underexplored, lead compound in the vast landscape of quinazolinone-based therapeutics. The structural features of this molecule strongly suggest a potential for significant anticonvulsant and sedative-hypnotic activities, likely mediated through the modulation of the GABAergic system.

This technical guide provides a comprehensive, albeit inferential, framework for initiating a focused investigation into this specific compound. The immediate next steps for researchers should include:

  • Definitive Synthesis and Characterization: Establishing a robust and reproducible synthetic route and obtaining complete spectroscopic data are paramount.

  • In Vitro Pharmacological Profiling: Conducting binding assays to confirm interaction with the GABA-A receptor and to determine its affinity.

  • In Vivo Efficacy and Safety Studies: Performing the described anticonvulsant and sedative-hypnotic assays to quantify its potency and therapeutic index.

  • Metabolic Stability and Pharmacokinetic Studies: Evaluating the drug-like properties of the compound to assess its potential for further development.

By systematically addressing these research gaps, the full therapeutic potential of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one can be unlocked, potentially leading to the development of novel and effective treatments for neurological disorders.

References

Due to the limited specific literature on 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one, this section would typically be populated with citations from studies on closely related analogs and general quinazolinone chemistry. For the purpose of this illustrative guide, specific references are not listed but would be a critical component of a formal whitepaper.

Exploratory

Chemical stability profile of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one

An In-Depth Technical Guide to the Chemical Stability Profile of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one Foreword: The Imperative of Stability in Drug Development In the landscape of pharmaceutical sciences, the jo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Stability Profile of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one

Foreword: The Imperative of Stability in Drug Development

In the landscape of pharmaceutical sciences, the journey from a promising chemical entity to a viable drug product is paved with rigorous evaluation. Central to this journey is the characterization of a compound's chemical stability. An unstable molecule can lead to loss of potency, the formation of toxic impurities, and unpredictable therapeutic outcomes. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's stability profile is not merely a regulatory checkbox; it is a foundational pillar of safety, efficacy, and quality.

This guide provides a deep dive into the chemical stability profile of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one, a member of the quinazolinone class of heterocyclic compounds. This class is of significant interest due to its wide range of biological activities, including potential antiviral and antibacterial applications.[1][2][3][4] Our focus will be on elucidating its intrinsic stability, predicting its degradation pathways under various stress conditions, and outlining the robust analytical methodologies required for its assessment. The insights presented herein are designed to be both predictive and practical, guiding the reader through the causality of experimental design and the logic of data interpretation.

The Molecule: Structural Insights into Potential Liabilities

Before subjecting a molecule to stress, a thorough analysis of its structure provides a predictive map of its potential weak points. The structure of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one presents several functional groups of interest:

  • Quinazolinone Core: This bicyclic system contains a lactam (an amide within a ring). While generally stable, the amide bond is a known site for hydrolysis under harsh acidic or basic conditions.

  • 2-Amino Group: The primary amine at the C2 position is a potential site for oxidative degradation.

  • 6-Chloro Substituent: The electron-withdrawing nature of the chlorine atom can influence the reactivity of the benzene ring portion of the core. Halogenated aromatic compounds can also be susceptible to photolytic degradation.

  • 3-Phenyl Group: The N-phenyl substituent is generally stable but contributes to the overall electronic and steric properties of the molecule.

This initial analysis dictates our strategy for forced degradation, allowing us to probe these potential liabilities systematically.

The Strategy: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability testing. By intentionally exposing the drug substance to conditions more severe than accelerated storage (e.g., high heat, extreme pH), we can rapidly identify likely degradation products and pathways.[5] This is a regulatory expectation, with guidelines like ICH Q1A providing a framework for these studies.[6] The primary objectives are to ensure the developed analytical methods are "stability-indicating" and to gain insight into the molecule's intrinsic stability.[5][7] An industry-accepted target for degradation is typically in the range of 5-20%.[5]

Logical Flow of a Forced Degradation Study

The following diagram illustrates the systematic workflow for assessing the stability of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome & Interpretation DS Drug Substance: 2-Amino-6-chloro-3- phenylquinazolin-4(3H)-one Sol Prepare Stock Solution (e.g., in ACN:H2O) DS->Sol Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Sol->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Sol->Base Ox Oxidation (e.g., 3% H2O2, RT) Sol->Ox Therm Thermal (e.g., 80°C, Solid & Solution) Sol->Therm Photo Photolytic (ICH Q1B Light Source) Sol->Photo HPLC HPLC-UV Analysis: Quantify Parent Drug & Detect Degradants Acid->HPLC Base->HPLC Ox->HPLC Therm->HPLC Photo->HPLC MS LC-MS/MS Analysis: Identify Degradant Structures (Mass & Frag.) HPLC->MS Peak Characterization Pathway Elucidate Degradation Pathways HPLC->Pathway SIM Validate Stability- Indicating Method HPLC->SIM MS->Pathway Package Inform Formulation & Packaging Decisions Pathway->Package SIM->Package Hydrolysis_Pathway Parent 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one Intermediate Protonated Intermediate Parent->Intermediate H+ / H2O (Acid Catalyst) Product Ring-Opened Product (2-amino-5-chlorobenzoic acid derivative) Intermediate->Product Nucleophilic Attack by H2O

Caption: Predicted acid-catalyzed hydrolysis pathway of the quinazolinone ring.

Oxidative Degradation

The presence of hydrogen peroxide or other oxidizing agents could lead to several degradation products. The primary amine at the C2 position is a likely target, potentially forming N-oxide or related oxidized species. The electron-rich aromatic rings could also undergo oxidation, though this typically requires more aggressive conditions.

Photodegradation

In accordance with ICH Q1B guidelines, photostability testing involves exposing the drug substance to a combination of visible and UV light. [8]Aromatic compounds with heteroatoms, like quinazolinones, are often photoreactive. [9]The carbon-chlorine bond can also be a site for photolytic cleavage, potentially leading to radical-mediated degradation pathways. Studies on similar heterocyclic compounds have shown that photodegradation can occur, sometimes yielding toxic photoproducts. [10]

Thermal Degradation

As a solid, 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one is expected to be relatively stable at ambient temperatures. Forced thermal degradation (e.g., at 80°C or higher) in both solid and solution states is necessary to determine if decomposition occurs. [11]Degradation at high temperatures could involve complex fragmentation of the molecule.

Summary of Stress Conditions and Expected Outcomes
Stress ConditionReagents/ParametersPredicted SusceptibilityPotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°CHigh Ring-opened benzoic acid derivatives
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80°CHigh Ring-opened benzoic acid derivatives
Neutral Hydrolysis Water, 60-80°CLow to Moderate Minimal degradation expected
Oxidation 3-30% H₂O₂, RTModerate N-oxides, hydroxylated species
Thermal (Dry Heat) 80-105°C, Solid StateLow Minimal degradation expected
Photolytic ICH Q1B Option II Light SourceModerate to High De-chlorinated species, radical products, photo-dimers

The Toolkit: Stability-Indicating Analytical Methodology

A robust analytical method is critical to accurately quantify the parent compound and separate it from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this type of analysis.

Step-by-Step HPLC Method Development Protocol

Objective: To develop a stability-indicating reverse-phase HPLC (RP-HPLC) method.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

    • Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) for peak identification. [12]

  • Materials & Reagents:

    • 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one reference standard.

    • Acetonitrile (ACN) and Methanol (MeOH), HPLC grade.

    • Formic acid or phosphoric acid, analytical grade. [13] * Water, HPLC grade or ultrapure.

    • Reagents for degradation: HCl, NaOH, H₂O₂.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 150 x 4.6 mm, 5 µm particle size. [14] * Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: Start with a high aqueous percentage (e.g., 90% A) and ramp to a high organic percentage (e.g., 95% B) over 20-30 minutes to ensure elution of all components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at a wavelength of maximum absorbance (e.g., ~254 nm, determined by PDA scan) and a secondary wavelength.

    • Injection Volume: 10 µL.

  • Forced Degradation Sample Preparation & Analysis:

    • Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent (e.g., 1 mg/mL in 50:50 ACN:Water).

    • Stress Samples:

      • Acid: Mix stock solution with 1 M HCl and heat at 80°C for 2 hours. Cool and neutralize with 1 M NaOH.

      • Base: Mix stock solution with 1 M NaOH and heat at 80°C for 2 hours. Cool and neutralize with 1 M HCl.

      • Oxidation: Mix stock solution with 30% H₂O₂ and keep at room temperature for 24 hours.

      • Thermal: Reflux the stock solution at 80°C for 24 hours.

      • Photolytic: Expose the solution in a quartz cuvette to an ICH-compliant light source.

    • Analysis: Inject the unstressed control and all stressed samples into the HPLC system.

  • Method Validation & Optimization:

    • Peak Purity: Use the PDA detector to assess the peak purity of the parent compound in all stressed samples. Ensure no co-eluting peaks are present.

    • Resolution: Adjust the gradient slope, mobile phase composition, or pH to achieve a resolution (Rs) of >1.5 between the parent peak and the nearest degradant peak.

    • Identification: Analyze the stressed samples using LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products, facilitating structural elucidation.

Conclusion: From Data to Decisions

The chemical stability profile of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one, as elucidated through this systematic approach, provides invaluable knowledge for the drug development process. Understanding its lability to hydrolysis under strong pH conditions informs the selection of formulation excipients and pH modifiers. Its potential sensitivity to light necessitates evaluation of protective packaging, such as amber vials or blister packs. [8]The validated stability-indicating method becomes a critical tool for quality control, ensuring that any future batches of the drug substance or product can be reliably tested for purity and potency throughout their shelf life. By grounding our investigation in first principles of chemistry and adhering to established regulatory frameworks, we transform a molecule of interest into a well-characterized entity, ready for the next stages of pharmaceutical development.

References

  • One-Step Conversion of 2-Amino-N′-arylbenzamidines into 3-Aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles Using 4,5-Dichloro-1,2,3-dithiazolium Chloride. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Analytical Methods. RSC Publishing. Available from: [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules - MDPI. Available from: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules - MDPI. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column. SIELC. Available from: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available from: [Link]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Saudi Pharmaceutical Journal. Available from: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • A Study on the Photoreactivity of Simple Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. Photochemistry and Photobiology. Available from: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available from: [Link]

  • Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules - MDPI. Available from: [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Bentham Science Publishers. Available from: [Link]

  • Thermal degradation of 18 amino acids during pyrolytic processes. ResearchGate. Available from: [Link]

  • 2-Chloroquinazolin-4(3H)-one. ResearchGate. Available from: [Link]

  • 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro. Available from: [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. MDPI. Available from: [Link]

  • Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Analytical Methods for Amino Acids. Shimadzu. Available from: [Link]

  • Oxidative Degradation of Anthocyanins in Red Wine: Kinetic Characterization Under Accelerated Aging Conditions. MDPI. Available from: [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. Available from: [Link]

  • Thermal degradation of amino acid salts in CO2 capture. ResearchGate. Available from: [Link]

  • 6-AMINO-4-(3-CHLORO-4-((3-FLUOROPHENYL)METHOXY)ANILINO)QUINAZOLIN-2-OL. gsrs.ncats.nih.gov. Available from: [Link]

  • Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. Journal of Thermal Analysis and Calorimetry. Available from: [Link]

  • Degradation Of Aromatic Amino Acids Research Articles. R Discovery. Available from: [Link]

  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents.
  • 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one. Acta Crystallographica Section E. Available from: [Link]

  • Degraders and degrons for targeted protein degradation. Google Patents.
  • Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). ResearchGate. Available from: [Link]

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Foundational

Technical Guide: Synthesis and Therapeutic Applications of 2-Amino-4(3H)-quinazolinones

The following technical guide details the synthesis, structural optimization, and biological application of the 2-amino-4(3H)-quinazolinone scaffold. Executive Summary The 2-amino-4(3H)-quinazolinone core represents a "p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, structural optimization, and biological application of the 2-amino-4(3H)-quinazolinone scaffold.

Executive Summary

The 2-amino-4(3H)-quinazolinone core represents a "privileged scaffold" in medicinal chemistry, capable of serving as a ligand for diverse biological targets including receptor tyrosine kinases (EGFR, VEGFR), dihydrofolate reductase (DHFR), and microbial cell wall synthesis enzymes. This guide provides a technical roadmap for the rational design and synthesis of these derivatives, moving beyond basic literature summaries to offer actionable protocols and mechanistic insights for drug discovery programs.

Part 1: Structural Significance & Pharmacophore Analysis[1]

The bioactivity of the 2-amino-quinazolinone scaffold stems from its ability to mimic the purine ring system of ATP, allowing it to function as a competitive inhibitor at the ATP-binding sites of various kinases.

Key Pharmacophoric Features[2][3][4]
  • H-Bond Donor/Acceptor Motif: The N-3 lactam and C-2 amino group form a "donor-acceptor-donor" (D-A-D) motif critical for hinge-region binding in kinases (e.g., Met793 in EGFR).

  • C-2 Amino Handle: Unlike the 2-methyl or 2-phenyl analogs, the 2-amino group allows for the introduction of solubilizing side chains or specific steric probes without disrupting the planarity of the bicyclic core.

  • Electronic Tunability: Substituents at positions 6 and 7 (benzenoid ring) modulate the pKa of the N-1 nitrogen, directly influencing binding affinity.

Visualization: Mechanism of Action (EGFR Kinase Binding)

The following diagram illustrates the binding mode of a generic 2-amino-quinazolinone within the EGFR kinase domain, highlighting critical residues.

EGFR_Binding Scaffold 2-Amino-quinazolinone (Ligand) Met793 Met793 (Hinge Region) Scaffold->Met793 H-Bond (N1 Acceptor) Scaffold->Met793 H-Bond (2-NH2 Donor) Thr790 Thr790 (Gatekeeper) Scaffold->Thr790 Steric Clash (If C6/C7 bulky) Lys745 Lys745 (Catalytic) Scaffold->Lys745 Cation-Pi Interaction Hydrophobic Hydrophobic Pocket (Val726, Leu844) Scaffold->Hydrophobic Van der Waals (Aromatic Stacking)

Figure 1: Predicted binding interaction of 2-amino-quinazolinone at the EGFR ATP-binding site. Note the bidentate H-bond interaction with the hinge region residue Met793.

Part 2: Synthetic Methodologies

Synthesis of the 2-amino derivative requires strategies that avoid the formation of the thermodynamically stable 2,4-dione (quinazolinedione) byproduct.

Strategic Overview: Retrosynthetic Analysis

The synthesis typically proceeds via three main disconnections.

Synthesis_Map Target 2-Amino-4(3H)-quinazolinone RouteA Isatoic Anhydride + Guanidine/Amine RouteA->Target One-Pot MCR (High Diversity) RouteB 2-Aminobenzonitrile + Urea/Guanidine RouteB->Target Base Catalyzed (High Yield) RouteC Anthranilic Acid + Cyanamide RouteC->Target Acid Catalyzed (Traditional)

Figure 2: Primary synthetic routes. Route A is preferred for library generation due to the availability of isatoic anhydrides.

Experimental Protocol: One-Pot Synthesis via Isatoic Anhydride

This protocol utilizes a multi-component reaction (MCR) strategy to generate 2,3-disubstituted quinazolinones.[1] This method is superior to traditional cyclization for generating diversity at the N-3 position.

Objective: Synthesis of 2-amino-3-benzylquinazolin-4(3H)-one. Mechanism: Nucleophilic ring opening of isatoic anhydride by amine, followed by reaction with an electrophilic cyanating agent and cyclization.[1]

Materials
  • Substrate: Isatoic anhydride (1.0 mmol)

  • Amine: Benzylamine (1.0 mmol)

  • Reagent: N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS) (1.0 mmol) (Acts as electrophilic nitrile source)

  • Catalyst/Base: LiHMDS (Lithium hexamethyldisilazide) (1.2 mmol)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Activation: In a flame-dried reaction vial, dissolve isatoic anhydride (163 mg, 1.0 mmol) in anhydrous 1,4-dioxane (5 mL).

  • Amine Addition: Add benzylamine (107 mg, 1.0 mmol) dropwise. Stir at room temperature for 30 minutes. Observation: Evolution of CO₂ gas indicates ring opening to form the anthranilamide intermediate.

  • Cyanation: Add NCTS (272 mg, 1.0 mmol) to the reaction mixture.

  • Cyclization: Add LiHMDS (1.0 M in THF, 1.2 mL) dropwise under nitrogen atmosphere.

  • Reflux: Heat the mixture to 100°C and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Work-up: Cool to room temperature. Quench with saturated NH₄Cl solution (10 mL). Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexane).

Validation Criteria:

  • Yield: Expected >80%.

  • ¹H NMR (DMSO-d₆): Look for disappearance of N-H signals from the intermediate anthranilamide and appearance of the characteristic singlet for C2-NH₂ (if N-unsubstituted) or specific shifts for the 2-amino substituent.

Part 3: Bioactivity & Structure-Activity Relationship (SAR)

The 2-amino-quinazolinone core is highly sensitive to substitution patterns. The following data summarizes the impact of substituents on EGFR kinase inhibition (IC₅₀ values).

SAR Data Summary

Data aggregated from recent kinase inhibition studies.

PositionSubstituentEffect on Activity (EGFR)Mechanistic Insight
C-6 -HModerateBaseline activity.
C-6 -Cl / -BrHigh (IC₅₀ < 10 nM)Halogen fills hydrophobic pocket (Val726); increases lipophilicity.
C-6,7 -O-CH₂-CH₂-N(R)₂Very High Solubilizing side chains (morpholine/piperazine) mimic Gefitinib; improve solvent interaction.
N-3 -Aryl (Phenyl)HighPi-stacking interactions; locks conformation.
N-3 -Alkyl (Methyl)LowReduces hydrophobic contacts in the binding cleft.
C-2 -NH₂ (Free amine)ModerateGood H-bond donor; poor metabolic stability.
C-2 -NH-AcylHighImproved metabolic stability; additional H-bond acceptor capacity.
Therapeutic Applications[1][2][4][5][6][7]
  • Oncology (EGFR/VEGFR Dual Inhibition): Derivatives with bulky C-6/C-7 substituents (e.g., dimethoxy or morpholine) act as dual inhibitors. The 2-amino group is often modified with an acetyl or urea linker to reach the "sugar pocket" of the kinase.

  • Antimicrobial (MRSA): 2-amino-quinazolinones lacking the N-3 substituent (i.e., N-H tautomers) have shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) by disrupting cell wall biosynthesis, distinct from the kinase mechanism.

  • Antiviral (SARS-CoV-2): Recent studies (2022-2024) indicate that 2-amino-quinazolinones can inhibit viral entry by targeting the host protease TMPRSS2, with IC₅₀ values in the sub-micromolar range.

Part 4: Troubleshooting & Optimization

  • Problem: Low yield in the cyclization step.

    • Root Cause:[2][1][3][4][5] Incomplete activation of the nitrile or steric hindrance from the amine.

    • Solution: Switch to microwave irradiation (150°C, 15 min) to overcome the activation energy barrier. Use Guanidine Carbonate instead of free guanidine to release the base in situ.

  • Problem: Formation of Quinazolinedione (2,4-dione) byproduct.

    • Root Cause:[2][1][3][4][5] Hydrolysis of the intermediate amidine due to water in the solvent.

    • Solution: Ensure strictly anhydrous conditions (dry dioxane/DMF) and use molecular sieves during the reaction.

References

  • Aurigene Pharmaceutical Services. (2015). An efficient one pot synthesis of 2-amino quinazolin-4(3H)-one derivatives. [Link]

  • National Institutes of Health (NIH) - PMC. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2. [Link]

  • MDPI - Molecules. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. [Link]

  • Royal Society of Chemistry (RSC) - Organic & Biomolecular Chemistry. (2014). A microwave assisted tandem synthesis of quinazolinones using ionic liquid supported copper(II) catalyst. [Link][6]

  • Frontiers in Chemistry. (2020). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. [Link]

Sources

Exploratory

Physicochemical Properties and Regioselective Synthesis of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one: A Technical Guide

Executive Summary Quinazoline derivatives, particularly amino-substituted quinazolinones, serve as critical scaffolds in medicinal chemistry due to their bioisosteric resemblance to biologically essential heterocycles li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazoline derivatives, particularly amino-substituted quinazolinones, serve as critical scaffolds in medicinal chemistry due to their bioisosteric resemblance to biologically essential heterocycles like purines, pyrimidines, and pteridines[1]. Among these, 2-amino-6-chloro-3-phenylquinazolin-4(3H)-one (frequently designated as Compound 3ba in synthetic literature) represents a highly specialized structural isomer[2]. The strategic placement of the phenyl group at the N-3 position—rather than on the exocyclic 2-amino group—presents unique synthetic challenges[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its regioselective synthesis, and a self-validating experimental protocol for its isolation.

Physicochemical & Analytical Properties

The physical and structural parameters of 2-amino-6-chloro-3-phenylquinazolin-4(3H)-one are critical for its downstream application in antineoplastic screening[3]. The quantitative data is summarized below:

PropertyValue
IUPAC Name 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one
CAS Number 31797-23-6[4][5]
Molecular Formula C₁₄H₁₀ClN₃O[4][6]
Molecular Weight 271.706 g/mol [4]
Physical Appearance White Solid[2]
Melting Point 240 °C[2]
Chromatographic Mobility (R_f) 0.35 (CHCl₃ / MeOH = 98:2 v/v)[2]
HRMS (APCI, TOF) [M+H]⁺ Calcd: 272.0591 | Found: 272.0587[7]
Elemental Analysis Calcd: C, 61.89; H, 3.71; N, 15.47. Found: C, 62.21; H, 3.95; N, 15.07[7]

Mechanistic Causality in Regioselective Synthesis

Synthesizing 3-substituted 2-aminoquinazolin-4-ones requires precise thermodynamic and kinetic control to prevent the formation of the alternative 2-(N-arylamino)quinazolin-4-one regioisomers[8]. The causality of this regioselectivity is dictated by the choice of acid catalyst and solvent system ()[8].

When methyl 2-amino-5-chlorobenzoate (methyl 5-chloroanthranilate) reacts with N-phenylcyanamide, the pathway diverges based on the catalyst:

  • Direct Cyclization Pathway (Target): Utilizing p-toluenesulfonic acid (p-TsOH) in tert-butanol (t-BuOH) under reflux acts as a Brønsted acid to activate the cyanamide[8]. This facilitates direct nucleophilic attack by the anthranilate's amino group. The bulky t-BuOH solvent minimizes competing transesterification, allowing direct intramolecular cyclization (with the loss of methanol) to yield the 3-arylquinazolin-4-one[8].

  • Dimroth Rearrangement Pathway (Regioisomer): Conversely, utilizing trimethylsilyl chloride (TMSCl) at 60 °C followed by aqueous sodium hydroxide induces a Dimroth rearrangement[8]. The pyrimidine ring opens and recyclizes, shifting the aryl group to the exocyclic nitrogen[8].

Understanding this divergent causality is fundamental to isolating the target compound with high regiochemical purity.

DivergentSynthesis Start Methyl 5-chloroanthranilate + N-Phenylcyanamide PathA p-TsOH, t-BuOH (Reflux) Start->PathA PathB 1. TMSCl, t-BuOH (60°C) 2. NaOH (Dimroth Rearrangement) Start->PathB ProdA 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one (3-Aryl Isomer) PathA->ProdA Direct Cyclization ProdB 2-(N-Phenylamino)-6-chloroquinazolin-4-one (2-Amino Isomer) PathB->ProdB Ring Opening/Closing

Caption: Divergent synthetic pathways controlling quinazolinone regioselectivity.

Self-Validating Experimental Protocol

The following step-by-step methodology ensures the reproducible synthesis of 2-amino-6-chloro-3-phenylquinazolin-4(3H)-one. This protocol is designed as a self-validating system, utilizing specific chromatographic checkpoints to verify intermediate success[2][7].

Step 1: Reagent Preparation In a dry, round-bottom reaction vessel, combine methyl 2-amino-5-chlorobenzoate (1.0 equivalent) and N-phenylcyanamide (1.5 equivalents)[7].

Step 2: Solvent & Catalyst Addition Suspend the reactants in tert-butanol (t-BuOH). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) to the mixture to initiate cyanamide activation[8].

Step 3: Reflux & Cyclization Heat the reaction mixture to reflux. Maintain reflux conditions to drive the nucleophilic addition and subsequent intramolecular cyclization. The reaction is accompanied by the elimination of methanol.

Step 4: Reaction Monitoring Monitor the reaction progress via Thin Layer Chromatography (TLC) on silica gel plates. Use a solvent system of CHCl₃/MeOH (98:2 v/v). The target compound 3ba will manifest as a distinct spot with an R_f value of exactly 0.35 under UV illumination (254 nm)[2][7].

Step 5: Workup & Concentration Upon complete consumption of the starting materials, cool the mixture to room temperature. Evaporate the t-BuOH solvent under reduced pressure to yield a crude solid residue.

Step 6: Flash Column Chromatography Purify the crude residue using flash column chromatography over silica gel (230-400 mesh)[7]. Elute with a highly controlled gradient of CHCl₃/MeOH (99:1 v/v) to isolate the pure 2-amino-6-chloro-3-phenylquinazolin-4(3H)-one as a white solid (Typical Yield: ~53%)[2].

ReactionMechanism R1 Methyl 5-chloroanthranilate Cat p-TsOH Activation in t-BuOH R1->Cat R2 N-Phenylcyanamide R2->Cat Int N-Arylguanidine Intermediate Cat->Int Nucleophilic Addition Cyc Intramolecular Cyclization (Loss of Methanol) Int->Cyc Target Compound 3ba (Target Quinazolinone) Cyc->Target

Caption: Reaction pathway for the regioselective synthesis of compound 3ba.

Biological Evaluation & Applications

Once synthesized and analytically verified via HRMS and NMR, 2-amino-6-chloro-3-phenylquinazolin-4(3H)-one is primarily utilized in biological evaluations. Due to its structural homology to natural pyrimidines, the compound is screened for its efficacy as an antineoplastic agent[3]. In rigorous biological assays, the compound is subjected to tumor cell line treatments over multi-day periods, with quantitative IC₅₀ results estimated across triplicate data sets to determine its inhibitory potency against cancer cell proliferation[7].

References

  • Liao, Z.-Y., Yeh, W.-H., Liao, P.-Y., Liu, Y.-T., Chen, Y.-C., Chen, Y.-H., Hsieh, T.-H., Lin, C.-C., Lu, M.-H., Chen, Y.-S., Hsu, M.-C., Li, T.-K., & Chien, T.-C. (2018). "Regioselective synthesis and biological evaluation of N-substituted 2-aminoquinazolin-4-ones." Organic & Biomolecular Chemistry, 16(24), 4482-4494. RSC Publishing. URL:[Link]

  • "CAS 31797-23-6 C14H10ClN3O 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one." Howei Pharm. URL: [Link]

Sources

Protocols & Analytical Methods

Method

One-pot reaction methods for preparing 2-amino-quinazolinones

Application Note: One-Pot Reaction Methods for Preparing 2-Amino-Quinazolinones Executive Summary & Scientific Context The 2-amino-4(3H)-quinazolinone scaffold is a privileged pharmacophore in medicinal chemistry, servin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Reaction Methods for Preparing 2-Amino-Quinazolinones

Executive Summary & Scientific Context

The 2-amino-4(3H)-quinazolinone scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous bioactive compounds including thymidylate synthase inhibitors (e.g., Raltitrexed), EGFR inhibitors, and anti-inflammatory agents.[1] Traditional syntheses often involve multi-step procedures using harsh reagents (e.g., cyanogen bromide) or unstable intermediates.

This guide details three field-validated, one-pot protocols for synthesizing 2-amino-quinazolinones. These methods are selected for their operational simplicity, functional group tolerance, and scalability.[2] We prioritize:

  • Copper-Catalyzed Cross-Coupling: For robust arylation of guanidines.

  • Palladium-Catalyzed Isocyanide Insertion: For high-diversity library generation.

  • Metal-Free Cyclocondensation: For green, scalable processing.

Strategic Retrosynthesis & Mechanistic Pathways

To select the appropriate protocol, one must understand the bond disconnections available. The diagram below illustrates the three primary strategic entry points covered in this guide.

Retrosynthesis cluster_legend Mechanistic Key Target 2-Amino-4(3H)-quinazolinone (Target Scaffold) P1 Protocol 1: 2-Halobenzoic Acid + Guanidine P1->Target Cu-Catalyzed Ullmann-type Coupling P2 Protocol 2: Isatoic Anhydride + Amine + Isocyanide P2->Target Pd-Catalyzed Oxidative Insertion P3 Protocol 3: Anthranilic Acid + Cyanamide P3->Target Metal-Free Cyclocondensation Key1 Red: C-N Bond Formation (Metal) Key2 Yellow: MCR / Insertion Key3 Green: Condensation / Dehydration

Figure 1: Strategic disconnections for accessing the 2-amino-quinazolinone core.

Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed Cross-Coupling (The "Robust" Route)

Best for: Synthesizing 2-amino-quinazolinones from stable 2-halobenzoic acids. This method avoids unstable isocyanates.

  • Mechanism: Ullmann-type N-arylation of guanidine followed by intramolecular condensation.

  • Key Reference: Huang et al., Thieme Connect [1].

Materials:

  • 2-Iodobenzoic acid (1.0 mmol)

  • Guanidine hydrochloride (1.5 mmol)

  • CuI (Copper(I) Iodide) (0.2 mmol, 20 mol%)

  • Cs₂CO₃ (Cesium Carbonate) (4.0 mmol)

  • DMF (N,N-Dimethylformamide) (anhydrous, 5 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 25 mL Schlenk tube and cool under a stream of argon.

    • Why: Moisture can quench the active copper species and reduce yield.

  • Charging: Add 2-iodobenzoic acid (248 mg, 1.0 mmol), guanidine HCl (143 mg, 1.5 mmol), CuI (38 mg, 0.2 mmol), and Cs₂CO₃ (1.30 g, 4.0 mmol).

  • Solvent Addition: Evacuate and backfill with argon (3 cycles). Syringe in anhydrous DMF (5 mL).

  • Reaction: Seal the tube and heat to 110 °C in an oil bath for 12–16 hours.

    • Monitoring: Check TLC for the disappearance of the benzoic acid.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Extract aqueous layer with EtOAc (3 x 15 mL). Wash combined organics with brine (2 x 10 mL) to remove DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (typically Hexane:EtOAc or DCM:MeOH).

Protocol 2: Palladium-Catalyzed Isocyanide Insertion (The "Diversity" Route)

Best for: Multicomponent Reactions (MCR) to generate diverse libraries. Allows variation at the N3 position via the amine input.[3][4]

  • Mechanism: Ring opening of isatoic anhydride, oxidative insertion of isocyanide, and reductive elimination.

  • Key Reference: Ji et al., Org.[2] Biomol. Chem. [2].

Materials:

  • Isatoic anhydride (1.0 mmol)

  • Primary Amine (e.g., benzylamine) (1.2 mmol)

  • tert-Butyl isocyanide (1.2 mmol)

  • Pd(OAc)₂ (5 mol%)

  • Ag₂CO₃ (2.0 equiv) - Acts as oxidant

  • Toluene (5 mL)

Step-by-Step Methodology:

  • Reagent Mixing: In a screw-cap vial, combine isatoic anhydride (163 mg, 1.0 mmol), amine (1.2 mmol), and Pd(OAc)₂ (11 mg).

  • Oxidant Addition: Add Ag₂CO₃ (550 mg, 2.0 mmol).

    • Note: Silver carbonate regenerates the Pd(II) species required for the catalytic cycle.

  • Isocyanide Addition: Add tert-butyl isocyanide (135 µL, 1.2 mmol) and Toluene (5 mL).

  • Reaction: Heat to 120 °C for 4 hours.

  • Filtration: Filter the hot mixture through a pad of Celite to remove silver salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography.

Protocol 3: Metal-Free Green Cyclocondensation (The "Scale-Up" Route)

Best for: Large-scale preparation without heavy metal contamination. Ideal for GMP environments.

  • Mechanism: Activation of cyanamide by TMSCl followed by nucleophilic attack and cyclization.

  • Key Reference: Chien et al., NIH/PubMed [3].

Materials:

  • Anthranilic acid (1.0 equiv)

  • N-Cyanamide derivative (e.g., Phenylcyanamide) (1.5 equiv)

  • TMSCl (Chlorotrimethylsilane) (1.5 equiv)

  • tert-Butanol (t-BuOH) (Solvent)

Step-by-Step Methodology:

  • Activation: To a suspension of anthranilic acid (1.0 mmol) and cyanamide (1.5 mmol) in t-BuOH (5 mL), add TMSCl (1.5 mmol) dropwise at room temperature.

  • Heating: Stir the mixture at 60 °C for 4 hours.

    • Observation: The reaction often becomes homogeneous before precipitating the intermediate.

  • Cyclization: Add aqueous NaOH (2N, 2.0 equiv) directly to the reaction vessel.

  • Reflux: Heat the basified mixture to reflux (approx. 85 °C) for 6 hours.

    • Why: Base promotes the final dehydration/cyclization step.

  • Isolation: Cool to room temperature. Acidify carefully with acetic acid to pH ~5.

  • Collection: The product typically precipitates. Filter, wash with water and cold methanol, and dry.

Comparative Data Analysis

FeatureProtocol 1 (Cu-Cat)Protocol 2 (Pd-MCR)Protocol 3 (Metal-Free)
Starting Material 2-Halobenzoic acidIsatoic AnhydrideAnthranilic Acid
Key Reagent GuanidineIsocyanideCyanamide + TMSCl
Atom Economy Moderate (Loss of HX)High (MCR)High (Water byproduct)
Temp/Time 110 °C / 12-16 h120 °C / 4 h60 °C / 10 h (Total)
Yield (Avg) 75-85%65-80%70-90%
Scalability ModerateLow (Cost of Pd/Ag)High
Green Score Medium (DMF used)Low (Ag waste)High (t-BuOH/Water)

Troubleshooting & Optimization

  • Low Yield in Protocol 1 (Cu): Ensure the Cs₂CO₃ is finely ground and dry. The particle size affects the heterogeneous base activity. If conversion is stalled, add 10 mol% L-Proline as a ligand to accelerate the Ullmann coupling.

  • Black Precipitate in Protocol 2 (Pd): This indicates "Pd black" formation (catalyst decomposition). Ensure the oxidant (Ag₂CO₃) is fresh. Reduce temperature to 100 °C and extend time if decomposition persists.

  • Solubility Issues in Protocol 3: If the anthranilic acid does not dissolve, switch solvent to HFIP (Hexafluoroisopropanol) which stabilizes the charged intermediates, though this increases cost.

References

  • Huang, X., Yang, H., Fu, H., Qiao, R., & Zhao, Y. (2009). Efficient Copper-Catalyzed Synthesis of 2-Amino-4(3H)-quinazolinone and 2-Aminoquinazoline Derivatives. Synlett.

  • Ji, F., Lv, M., Yi, W., & Cai, C. (2014). One-pot synthesis of 2-amino-4(3H)-quinazolinones via ring-opening of isatoic anhydride and palladium-catalyzed oxidative isocyanide-insertion.[4][5][6] Organic & Biomolecular Chemistry.

  • Tseng, C. H., Chen, Y. L., Yang, C. N., & Chien, T. C. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2.[1][7] International Journal of Molecular Sciences.

  • Murthy, V., et al. (2015). An efficient one pot synthesis of 2-amino quinazolin-4(3H)-one derivative via MCR strategy. Tetrahedron Letters.

Sources

Application

Advanced Solubilization Protocols for 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one in Preclinical Assays

Executive Summary 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one is a highly functionalized derivative of the quinazolinone scaffold, a "privileged structure" widely recognized for its potent anticancer, antimicrobial, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one is a highly functionalized derivative of the quinazolinone scaffold, a "privileged structure" widely recognized for its potent anticancer, antimicrobial, and anti-inflammatory properties[1]. Despite its pharmacological promise, this compound presents severe formulation challenges. The incorporation of a chloro-substituent and a phenyl ring significantly elevates its lipophilicity (LogP), while the planar heterocyclic core promotes intense


 stacking. Consequently, the compound exhibits exceptionally poor aqueous solubility, necessitating precise solvent selection and formulation strategies to prevent data artifacts (e.g., false negatives) in biological assays[2][3].

This application note provides a comprehensive, self-validating guide to selecting solvents and formulating 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one for both in vitro and in vivo applications.

Physicochemical Profiling & Mechanistic Rationale

Understanding the causality behind solubility failure is critical for rational solvent selection. Dissolution is a thermodynamic competition between the energy required to break the solute's crystal lattice (


) and the energy released upon solvation (

).

For 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one, the lattice energy is heavily fortified by two factors:

  • Intermolecular Hydrogen Bonding: The 2-amino group acts as a strong hydrogen bond donor, while the 4-carbonyl oxygen acts as an acceptor, creating tightly bound molecular dimers.

  • Hydrophobic Stacking: The planar quinazoline core and the 3-phenyl ring engage in extensive

    
     stacking interactions.
    

Water and standard protic solvents fail because they cannot adequately disrupt this lattice energy. In contrast, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are highly effective[2][4]. DMSO possesses a high dielectric constant and acts as a potent hydrogen bond acceptor, actively disrupting the solute-solute interactions and stabilizing the solvated molecule[5].

MechanisticRationale Core Quinazolinone Core Highly Hydrophobic & Planar Challenge1 Strong Crystal Lattice (Pi-Pi Stacking) Core->Challenge1 Challenge2 Intermolecular H-Bonding (Lactam/Amino groups) Core->Challenge2 Solvent Polar Aprotic Solvent (DMSO / DMF) Challenge1->Solvent Challenge2->Solvent Mech1 High Dielectric Constant Overcomes Lattice Energy Solvent->Mech1 Mech2 H-Bond Acceptor Disrupts Solute-Solute Bonds Solvent->Mech2 Result Molecular Dissociation (Solvated State) Mech1->Result Mech2->Result

Mechanistic rationale for utilizing polar aprotic solvents to dissolve quinazolinones.

Solvent Selection Matrix

To streamline formulation, the following matrix summarizes the quantitative and qualitative suitability of common laboratory solvents for this compound class[2][3][6].

Solvent SystemSuitabilityEstimated Max SolubilityMechanistic Rationale
Water / PBS Poor< 1 µMInability to disrupt hydrophobic

stacking; high lattice energy barrier.
Methanol / Ethanol Moderate~1-5 mg/mLProtic nature provides some H-bonding, but insufficient dielectric constant for complete solvation.
DMSO (Anhydrous) Excellent≥ 25-50 mg/mLStrong H-bond acceptor; high dielectric constant disrupts crystal lattice effectively.
DMF Excellent≥ 25 mg/mLSimilar to DMSO, excellent for synthesis and stock preparation, though more toxic for bioassays.
Corn Oil Good~2-5 mg/mLHighly lipophilic environment accommodates the phenyl and chloro substituents for in vivo dosing.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed as self-validating systems. Every step includes a specific sequence to prevent the compound from "crashing out" (precipitating) during dilution.

Protocol A: Preparation of a 10 mM Master Stock Solution

Causality Focus: DMSO is highly hygroscopic. Absorbed atmospheric water will drastically lower the solvent's capacity to dissolve hydrophobic quinazolinones[6].

  • Preparation: Weigh the required mass of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one into a sterile, amber glass vial.

  • Solvent Addition: Add the calculated volume of freshly opened, anhydrous DMSO (≥99.9% purity).

  • Dissolution: Vortex for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes[3].

  • Storage: Aliquot the clear solution into single-use tubes to prevent freeze-thaw degradation. Store at -80°C for up to 6 months[6].

Protocol B: In Vivo Co-Solvent Formulation (Step-Down Polarity)

Causality Focus: Direct dilution of DMSO stocks into aqueous buffers causes immediate nucleation. A step-down polarity approach using PEG300 and Tween-80 creates a transitional micellar environment that encapsulates the hydrophobic core[3][6].

  • Step 1 (Solvation): Add 10% (v/v) of the DMSO Master Stock to the mixing vessel.

  • Step 2 (Dielectric Bridging): Add 40% (v/v) PEG300. Vortex thoroughly. Rationale: PEG300 lowers the dielectric constant of the microenvironment, acting as a bridge between DMSO and water.

  • Step 3 (Micellar Encapsulation): Add 5% (v/v) Tween-80. Vortex thoroughly. Rationale: The non-ionic surfactant forms micelles around the lipophilic phenyl and chloro groups.

  • Step 4 (Aqueous Dilution): Slowly add 45% (v/v) normal Saline dropwise while vortexing continuously. This yields a clear, biologically compatible solution[6].

Protocol C: Advanced Cyclodextrin Inclusion

Causality Focus: For sensitive in vivo models where PEG/Tween is not tolerated, macrocyclic encapsulation is preferred.

  • Add 10% (v/v) of the DMSO Master Stock to the vessel.

  • Slowly add 90% (v/v) of a pre-warmed (37°C) solution of 20% Sulfobutylether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD) in Saline[6].
  • Vortex continuously. The hydrophobic cavity of SBE-

    
    -CD will sequester the quinazolinone core, while its hydrophilic exterior ensures aqueous solubility.
    

SolubilizationWorkflow Start 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one (Solid Powder) DMSO Add Anhydrous DMSO (Primary Solvent) Start->DMSO Stock Clear Stock Solution (e.g., 10-50 mM) DMSO->Stock Branch1 In Vitro Assays (Aqueous Buffer) Stock->Branch1 Branch2 In Vivo Dosing (Co-solvent System) Stock->Branch2 Dilute1 Dilute in Buffer (Max 1% DMSO) Branch1->Dilute1 Dilute2 Add PEG300 (40%) + Tween-80 (5%) + Saline (45%) Branch2->Dilute2 Check Quality Control: Visual & Tyndall Check Dilute1->Check Dilute2->Check Action Gentle Heating (37°C) & Sonication Check->Action If cloudy Final Homogeneous Working Solution Check->Final If clear Action->Final

Workflow for the solubilization and formulation of quinazolinone derivatives.

Troubleshooting & Quality Control

To ensure the trustworthiness of your assay, you must verify that the compound is in a true solution, not a colloidal suspension.

  • The Tyndall Effect Test: Shine a 532 nm (green) laser pointer through the formulation tube. If the beam path is visible (scattering), the compound has formed colloidal micro-aggregates and crashed out. A true solution will not scatter the light[3].

  • Centrifugation Verification: Centrifuge an aliquot of the final working solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The presence of a white microscopic pellet indicates incomplete dissolution.

  • Rescue Strategy: If precipitation occurs, apply gentle heating (37°C) and water-bath sonication for 10 minutes[3][6]. If the compound precipitates again upon cooling to room temperature, the solution is supersaturated, and the target concentration must be lowered.

References

  • ResearchGate. Dimethyl Sulfoxide as Methyl Source for the Synthesis of Quinazolinones under Metal‐Free Conditions.[Link]

  • National Institutes of Health (PMC). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.[Link]

  • National Digital Library of India. TMSOTf-Promoted Synthesis of Quinazolin-4(3H)-one Utilizing DMSO as a Carbon Source.[Link]

Sources

Method

Preparation of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one using isatoic anhydride

[1] Executive Summary This application note details a robust, field-proven protocol for the synthesis of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one (Target Compound). This scaffold is a privileged structure in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details a robust, field-proven protocol for the synthesis of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one (Target Compound). This scaffold is a privileged structure in medicinal chemistry, often associated with anticonvulsant, anti-inflammatory, and antimicrobial activities.

The method described utilizes 5-chloroisatoic anhydride as the starting material.[1] Unlike one-pot multicomponent reactions that can suffer from regioselectivity issues or difficult purification, this protocol employs a controlled two-step sequence :

  • Nucleophilic Ring Opening: Reaction of 5-chloroisatoic anhydride with aniline to yield the intermediate 2-amino-5-chloro-N-phenylbenzamide.

  • Cyclocondensation: Cyclization of the intermediate with cyanogen bromide (BrCN) to construct the 2-amino-quinazolinone core.

This approach ensures high regiochemical fidelity and provides a scalable route suitable for generating gram-scale quantities for biological evaluation.

Reaction Mechanism & Logic

Strategic Rationale

The synthesis hinges on the reactivity of the isatoic anhydride ring. The carbonyl at position 4 (anhydride numbering) is highly electrophilic. Attack by the aniline nucleophile leads to ring opening and spontaneous decarboxylation (


), delivering the stable anthranilamide intermediate.

The second step utilizes Cyanogen Bromide (BrCN) .[2][3] The primary amine of the anthranilamide attacks the cyano group of BrCN. The resulting guanidine-like intermediate undergoes rapid intramolecular cyclization with the amide carbonyl, eliminating water (or HBr/H2O equivalent depending on conditions) to form the thermodynamically stable quinazolinone ring.

Reaction Scheme (Graphviz)

ReactionScheme SM1 5-Chloroisatoic Anhydride Inter Intermediate: 2-Amino-5-chloro- N-phenylbenzamide SM1->Inter Step 1: EtOH, Reflux -CO2 SM2 Aniline SM2->Inter Product Target: 2-Amino-6-chloro- 3-phenylquinazolin-4(3H)-one Inter->Product Step 2: BrCN, Reflux Cyclization (-HBr) Reagent Cyanogen Bromide (BrCN) Reagent->Product

Figure 1: Synthetic pathway from 5-chloroisatoic anhydride to the target quinazolinone.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4][5]Role
5-Chloroisatoic Anhydride 197.581.0Starting Material
Aniline 93.131.1Nucleophile
Ethanol (Absolute) 46.07SolventReaction Medium
Cyanogen Bromide (BrCN) 105.921.2Cyclizing Agent
Potassium Carbonate (

)
138.211.5Base (Scavenger)
Dichloromethane (DCM) 84.93SolventExtraction/Workup
Step 1: Synthesis of 2-Amino-5-chloro-N-phenylbenzamide

Objective: Open the anhydride ring to form the stable amide intermediate.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 5-chloroisatoic anhydride (10.0 mmol, 1.98 g) and absolute ethanol (30 mL).

  • Addition: Add aniline (11.0 mmol, 1.02 mL) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Observation: The evolution of

      
       gas (bubbling) indicates the reaction is proceeding. The suspension usually clears before the product precipitates.
      
  • Monitoring: Check reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3). The starting anhydride spot should disappear.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into crushed ice (approx. 100 g) with stirring.

    • A solid precipitate will form.

  • Isolation: Filter the solid under vacuum. Wash with cold water (

    
    ).
    
  • Drying: Dry the solid in a vacuum oven at

    
    .
    
    • Expected Yield: 85–95%.

    • Appearance: Off-white to pale yellow solid.

Step 2: Cyclization to 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one[1]

Objective: Form the quinazolinone ring using BrCN.


 SAFETY WARNING:  Cyanogen bromide is highly toxic and volatile. Handle only in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be available to quench any spills or waste.
  • Setup: Equip a 100 mL RBF with a stir bar and reflux condenser.

  • Charging: Dissolve the intermediate benzamide (from Step 1, 5.0 mmol, ~1.23 g) in Ethanol (20 mL).

  • Reagent Addition: Add Cyanogen Bromide (6.0 mmol, 0.64 g).

    • Note: Some protocols recommend adding solid

      
       (7.5 mmol) here to scavenge HBr, which improves yield and prevents hydrobromide salt formation.
      
  • Reaction: Reflux the mixture for 4–6 hours.

  • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 1:1). A new, more polar spot (the quinazolinone) should appear.

  • Workup:

    • Cool the mixture to room temperature.

    • If Base was used: Pour into water; the product usually precipitates.

    • If No Base was used: Neutralize the solution with 10%

      
       solution to pH ~8. The free base product will precipitate.
      
  • Purification:

    • Filter the crude solid.

    • Recrystallization: Recrystallize from Ethanol or DMF/Ethanol mixture to obtain analytical purity.

  • Characterization:

    • Appearance: White to pale yellow crystalline solid.

    • Melting Point: Typically

      
       (High melting point is characteristic of this scaffold).[6]
      

Workflow Diagram

Workflow Start Start: 5-Cl-Isatoic Anhydride + Aniline Reflux1 Reflux (EtOH, 3h) CO2 Evolution Start->Reflux1 Isolate1 Isolate Intermediate (Filtration) Reflux1->Isolate1 Cyclize Add BrCN + K2CO3 Reflux (4-6h) Isolate1->Cyclize Neutralize Neutralize/Quench (NaHCO3) Cyclize->Neutralize Purify Recrystallization (EtOH/DMF) Neutralize->Purify

Figure 2: Operational workflow for the two-step synthesis.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete decarboxylationEnsure vigorous reflux; extend reaction time until

evolution ceases.
Sticky Solid in Step 2 Polymerization or impuritiesUse pure intermediate. Ensure BrCN is fresh (colorless crystals, not yellow/brown).
Product is HBr Salt Insufficient neutralizationThe product may isolate as a hydrobromide salt if no base is used. Wash thoroughly with

solution.
Safety (BrCN) Toxic wasteQuench all BrCN-containing waste with 10% NaOH or Bleach solution before disposal.

References

  • Potent Antiviral Activity of 2-Aminoquinazolin-4(3H)-one Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 2-Amino-quinazolin-4(3H)-ones Using 2-Bromo-N-phenylbenzamide and Cyanamide. PubMed. Available at: [Link]

  • Reaction of Isatoic Anhydride with Primary Amines and Aromatic Aldehydes. ResearchGate. Available at: [Link]

  • Synthesis of 2,3-disubstituted Quinazolin-4(3H)-ones - A Review. Research Journal of Pharmacy and Technology. Available at: [Link][2][4][5][6][7][8][9][10][11][12]

Sources

Application

Application Note: Recrystallization Protocols for 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one

Abstract & Compound Significance 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one is a highly functionalized nitrogen heterocycle belonging to the quinazolinone class. This specific scaffold—featuring a halogenated core (6-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Significance

2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one is a highly functionalized nitrogen heterocycle belonging to the quinazolinone class. This specific scaffold—featuring a halogenated core (6-chloro), a rigid aryl substituent (3-phenyl), and a polar amino group (2-amino)—is frequently investigated for anticonvulsant , anti-inflammatory , and sedative-hypnotic properties.

Achieving high purity (>99.5%) is critical for biological assays, as trace impurities from the synthesis (often unreacted anthranilic acids or benzoxazinone intermediates) can lead to false positives in high-throughput screening. This guide details the physicochemical rationale and step-by-step protocols for the purification of this compound via recrystallization.[1]

Physicochemical Profile & Solvent Strategy[1][2][3][4][5]

Structural Analysis[6]
  • Lipophilicity: The 6-chloro and 3-phenyl groups significantly increase the lipophilicity compared to the unsubstituted quinazolinone core.

  • Lattice Energy: The 2-amino group and the carbonyl at position 4 facilitate strong intermolecular hydrogen bonding (N-H···O and N-H[2][3]···N), resulting in a high melting point (typically >200°C) and poor solubility in non-polar solvents (e.g., hexane, ether).

  • Solubility Prediction:

    • Water: Insoluble.

    • Ethanol/Methanol: Sparingly soluble at RT; Soluble at reflux.

    • DMF/DMSO: Highly soluble (Good for solvation, hard to remove).

    • Ethyl Acetate/Acetone:[3] Moderately soluble.

Solvent Selection Matrix

Based on the structural analysis and empirical data for 2-amino-3-arylquinazolinones [1, 2], the following solvent systems are recommended:

Solvent SystemRoleApplication CaseRecovery Potential
Ethanol (95% or Abs.) Primary Routine purification; removal of polar impurities.High (>85%)
DMF / Water Secondary For highly impure or stubborn crude solids.Moderate (60-75%)
Acetone / Ethyl Acetate Tertiary Specific removal of non-polar byproducts.High (>80%)

Protocol A: Single-Solvent Recrystallization (Ethanol)

Recommended as the standard method for crude purity >85%.

Materials
  • Crude 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one

  • Solvent: Ethanol (Absolute or 95%)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.

Step-by-Step Methodology
  • Saturation: Place 5.0 g of crude solid in a 250 mL round-bottom flask. Add 80 mL of Ethanol.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring.

    • Observation: If the solid does not dissolve completely after 15 minutes of reflux, add Ethanol in 10 mL increments until a clear solution is obtained.

    • Note: If black specks remain (insoluble impurities), perform a hot filtration through a pre-warmed sintered glass funnel.

  • Nucleation Control: Remove the heat source. Allow the flask to cool slowly to room temperature on a cork ring. Do not place directly in an ice bath immediately; rapid cooling traps impurities in the crystal lattice.

  • Crystallization: Once at room temperature, distinct crystals should form. For maximum yield, place the flask in an ice-water bath (0-4°C) for 1 hour.

  • Isolation: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with 2 x 10 mL of ice-cold Ethanol to remove mother liquor residues.

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Protocol B: Anti-Solvent Precipitation (DMF/Water)

Recommended for compounds that are sparingly soluble in boiling ethanol or contain persistent inorganic salts.

Rationale

Dimethylformamide (DMF) is a powerful dipolar aprotic solvent that breaks the strong crystal lattice of the quinazolinone. Water acts as the anti-solvent, drastically reducing solubility and forcing precipitation.

Step-by-Step Methodology
  • Dissolution: Dissolve 5.0 g of crude compound in the minimum amount of DMF (approx. 15-20 mL) at 60-70°C. Stir until fully dissolved.

  • Filtration (Optional): If the solution is cloudy, filter while warm to remove inorganic salts.

  • Precipitation: While stirring the warm DMF solution, add distilled water dropwise .

    • Endpoint: Continue adding water until a persistent turbidity (cloudiness) is observed.

  • Re-dissolution: Add a few drops of DMF to just clear the turbidity.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, add water dropwise again until precipitation begins, then cool to 4°C.

  • Isolation: Filter the precipitate.

  • Critical Wash: Wash the solid copiously with water (to remove DMF) followed by a small amount of cold ethanol (to facilitate drying).

  • Drying: Vacuum dry at 60°C. Note: DMF is difficult to remove; ensure extended drying times.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the appropriate purification path.

Recrystallization_Logic Start Crude 2-Amino-6-chloro- 3-phenylquinazolin-4(3H)-one Solubility_Check Solubility Test (Boiling Ethanol) Start->Solubility_Check Soluble Fully Soluble Solubility_Check->Soluble Yes Insoluble Sparingly Soluble / Insoluble Solubility_Check->Insoluble No Protocol_A Protocol A: Ethanol Recrystallization (Slow Cooling) Soluble->Protocol_A Hot_Filter Hot Filtration (Remove Mechanical Impurities) Soluble->Hot_Filter If particles present Protocol_B Protocol B: DMF/Water Anti-Solvent Method Insoluble->Protocol_B Crystallization Crystallization (RT -> 4°C) Protocol_A->Crystallization Protocol_B->Crystallization Hot_Filter->Protocol_A Final_Product Pure Crystalline Solid (>99% Purity) Crystallization->Final_Product

Caption: Decision matrix for selecting between Ethanol (Standard) and DMF/Water (Advanced) purification routes based on initial solubility profiles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or solvent mix is too rich in anti-solvent.Re-heat to dissolve. Add a small amount of the "good" solvent (e.g., Ethanol). Scratch the glass to induce nucleation.
Low Yield Too much solvent used during dissolution.Concentrate the mother liquor by rotary evaporation (approx. 50% volume reduction) and re-cool.
Colored Impurities Oxidation byproducts.Add Activated Charcoal (1-2% w/w) to the boiling solution, stir for 5 mins, and perform hot filtration.

References

  • BenchChem. (2025).[1] Synthesis and Purification of 3-Amino-2-methylquinazolin-4(3H)-one. Retrieved from

  • MDPI. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones. Retrieved from

  • National Institutes of Health (PMC). (2013). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Retrieved from

  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from

Sources

Method

Green chemistry approaches to synthesizing 6-chloro-3-phenylquinazolin-4(3H)-one

Application Note: Green Chemistry Architectures for 6-Chloro-3-phenylquinazolin-4(3H)-one Synthesis Part 1: Executive Summary & Retrosynthetic Logic The Challenge: The quinazolin-4(3H)-one scaffold is a "privileged struc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Architectures for 6-Chloro-3-phenylquinazolin-4(3H)-one Synthesis

Part 1: Executive Summary & Retrosynthetic Logic

The Challenge: The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for anticonvulsant, anti-inflammatory, and anticancer therapeutics. However, classical synthesis (e.g., Niementowski reaction) often demands harsh conditions: high temperatures (


150°C), volatile organic solvents (DMF, Pyridine), and stoichiometric dehydrating agents, resulting in high E-factors (waste-to-product ratios).

The Solution: This guide details three field-validated, green chemistry protocols for synthesizing 6-chloro-3-phenylquinazolin-4(3H)-one . These methods prioritize atom economy, energy efficiency, and solvent recyclability without compromising yield.

Target Molecule Analysis:

  • Core: Quinazolin-4(3H)-one[1][2][3][4][5][6][7][8][9][10][11][12]

  • Substituents: 6-Chloro (requires 5-chloroanthranilic acid precursor); 3-Phenyl (requires aniline incorporation); 2-H (requires formate/orthoformate C1 synthon).

Retrosynthetic Pathway (Green Perspective)

Retrosynthesis Target 6-Chloro-3-phenylquinazolin-4(3H)-one Inter1 Intermediate: N-(2-carboxyphenyl)imidate Inter1->Target Cyclization (-EtOH) Inter2 Intermediate: 6-Chloro-4H-3,1-benzoxazin-4-one Inter2->Target Amine Insertion (-H2O) SM1 5-Chloroanthranilic Acid SM1->Inter1 MCR Route SM1->Inter2 Stepwise Route SM2 Aniline SM2->Inter1 MCR Route SM3 C1 Source: Triethyl Orthoformate (TEOF) OR Formic Acid SM3->Inter1 MCR Route SM3->Inter2 Cyclodehydration

Figure 1: Retrosynthetic disconnection showing the Multi-Component Reaction (MCR) route (Blue) vs. Stepwise Benzoxazinone route (Red).

Part 2: Detailed Experimental Protocols

Method A: Deep Eutectic Solvent (DES) Mediated Synthesis

Best for: Scalability, Recyclability, and Avoiding Volatile Solvents.[4]

The Science: Deep Eutectic Solvents (DES) formed by Choline Chloride (ChCl) and Urea act as dual solvent-catalysts.[13] The hydrogen bonding network of the DES activates the carbonyl group of the anthranilic acid and stabilizes the transition state, eliminating the need for external Lewis acids.

Protocol:

  • Preparation of DES:

    • Mix Choline Chloride and Urea in a 1:2 molar ratio.[7][13][14]

    • Stir at 80°C until a clear, homogeneous liquid forms (approx. 30 mins).

  • Reaction Setup:

    • In a 50 mL round-bottom flask, charge 5-chloroanthranilic acid (1.0 mmol, 171 mg), aniline (1.0 mmol, 93 mg), and triethyl orthoformate (TEOF) (1.5 mmol, 222 mg).

    • Add 2.0 g of the prepared DES.

  • Execution:

    • Stir the mixture at 80°C for 45–60 minutes.

    • Monitor: TLC (Ethyl Acetate:n-Hexane 3:7). Look for the disappearance of the acid spot.

  • Work-up (The "Water Crash"):

    • Cool the reaction mixture to room temperature.

    • Add 10 mL of crushed ice/water with vigorous stirring. The DES dissolves in water, precipitating the hydrophobic product.

    • Filter the solid precipitate.[15]

    • Wash with cold water (2 x 5 mL) and ethanol (1 x 2 mL).

  • Recycling:

    • Evaporate the water from the filtrate under vacuum (80°C) to recover the DES for the next cycle.

Yield: 88–92% Atom Economy: High (Main byproduct is Ethanol/Water).

Method B: Microwave-Assisted Solvent-Free Synthesis

Best for: High-Throughput Screening, Speed (<5 mins).

The Science: Microwave irradiation provides direct dielectric heating, aligning the dipoles of the reagents (specifically the polar acid and amine). This reduces the activation energy barrier and suppresses side reactions common in thermal heating.

Protocol:

  • Reagent Mixing:

    • In a Pyrex microwave vial, grind 5-chloroanthranilic acid (1.0 mmol), aniline (1.0 mmol), and TEOF (1.5 mmol) together to form a uniform paste.

    • Catalyst Option: Add 10 mol% Ammonium Acetate (

      
      ) or a drop of Ionic Liquid ([bmim]BF4) to improve energy absorption (optional but recommended for yields >90%).
      
  • Irradiation:

    • Place in a microwave reactor (e.g., CEM Discover or Monowave).

    • Settings: 140°C, Power: 150W (Dynamic mode).

    • Time: 4–6 minutes.

    • Caution: If using a domestic microwave (not recommended for rigorous science but possible), use "Medium-High" power in 30-second bursts to prevent superheating.

  • Work-up:

    • Cool the vial. The mixture will solidify.

    • Triturate the solid with cold ethanol (5 mL).

    • Filter and recrystallize from hot ethanol if necessary.

Yield: 90–95% Time: 5 minutes (vs. 4 hours thermal).

Part 3: Comparative Data & Decision Matrix

Table 1: Green Methodologies Comparison for 6-Chloro-3-phenylquinazolin-4(3H)-one

MetricClassical (Reflux)Method A: DES (ChCl:Urea)Method B: Microwave (Solvent-Free)Method C: Mechanochemical (Ball Mill)
Solvent DMF/Pyridine (Toxic)DES (Biodegradable)NoneNone
Temp/Time 160°C / 4–8 h80°C / 1 h140°C / 5 minAmbient / 30 min
Yield 65–75%88–92%90–95%80–85%
E-Factor High (>20)Low (<5)Very Low (<2)Low (<3)
Purification Column Chrom.Filtration (Water wash)TriturationTrituration
Scalability GoodExcellentLimited by MagnetronGood
Experimental Workflow Decision Tree

Workflow Start Start Synthesis Scale What is your target scale? Start->Scale Speed Is speed critical? Scale->Speed < 1 gram MethodA Method A: DES (ChCl:Urea) (High Purity, Recyclable) Scale->MethodA > 10 grams MethodB Method B: Microwave (Rapid, Screening) Speed->MethodB Yes (<10 mins) MethodC Method C: Ball Milling (Low Energy, Room Temp) Speed->MethodC No (Energy saving priority) Purify Workup: Water Crash/Filtration MethodA->Purify MethodB->Purify MethodC->Purify Final Pure 6-Chloro-3-phenyl quinazolin-4(3H)-one Purify->Final

Figure 2: Decision matrix for selecting the optimal green synthesis protocol based on scale and constraints.

Part 4: Expert Insights & Troubleshooting (The "Why" and "How")

1. The Role of the Orthoester: In both Method A and B, Triethyl Orthoformate (TEOF) serves as the "C1" bridge (carbon position 2).

  • Expert Tip: If TEOF is unavailable, Formic Acid can be used, but yields typically drop by 10-15% due to water generation inhibiting the cyclization. If using Formic Acid, add a drying agent (e.g., anhydrous

    
    ) or use Method B (Microwave) where water is flashed off.
    

2. Substituent Effects (The "Chloro" Group): The 5-chloro substituent on the anthranilic acid is electron-withdrawing.

  • Impact: It deactivates the nucleophilicity of the amino group slightly compared to unsubstituted anthranilic acid.

  • Compensation: This is why Method A (DES) is superior to simple thermal reflux. The urea in the DES activates the electrophilic center of the orthoester/intermediate, compensating for the slower kinetics of the chloro-aniline.

3. Troubleshooting the "Sticky Solid":

  • Problem: In Method A, the product sometimes oils out instead of precipitating upon water addition.

  • Solution: This happens if the DES wasn't fully dissolved or the reaction temperature was too high. Scratch the side of the flask with a glass rod to induce nucleation or add a seed crystal of the product.

4. Safety Note: While these methods are "green," aniline is toxic. All weighing and transfers should occur in a fume hood. The DES components (Choline Chloride/Urea) are benign (used in chicken feed), making the waste stream significantly less hazardous than DMF.

References

  • Deep Eutectic Solvents in Quinazolinone Synthesis

    • Title: Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods.
    • Source:Molecules / PMC (2020).[16]

    • URL:[Link]

  • Microwave-Assisted Synthesis

    • Title: Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3.[8]

    • Source:Heterocyclic Communications (2018).[17]

    • URL:[Link]

  • Ionic Liquid Catalysis

    • Title: Brønsted acidic ionic liquid-catalyzed one-pot synthesis of 4(3H)-quinazolinones under solvent-free conditions.
    • Source:ResearchG
    • URL:[Link]

  • General Green Approaches

    • Title: Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones.[2]

    • Source:Molecules (2023).[9][16]

    • URL:[Link]

Sources

Application

Formulation strategies for delivery of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one

Application Note: Formulation Strategies for Delivery of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one Introduction & Compound Overview The compound 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one (hereafter referred to as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Strategies for Delivery of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one

Introduction & Compound Overview

The compound 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one (hereafter referred to as ACPQ ) represents a classic scaffold in medicinal chemistry, sharing structural homology with known anticonvulsant and anticancer agents (e.g., methaqualone analogues, idelalisib precursors).

Despite its therapeutic potential, ACPQ presents significant delivery challenges typical of Biopharmaceutics Classification System (BCS) Class II compounds:

  • High Lipophilicity (LogP ~2.5–3.5): Driven by the chloro-phenyl substitution and the aromatic quinazolinone core.

  • High Crystal Lattice Energy: The planar structure facilitates strong

    
    -
    
    
    
    stacking, resulting in a high melting point (
    
    
    C) and poor aqueous solubility (
    
    
    g/mL).
  • pH-Dependent Solubility: The 2-amino group acts as a weak base (pKa ~3.5–4.5). While solubility may improve slightly in gastric environments (pH 1.2), the compound risks rapid precipitation upon transition to the neutral environment of the small intestine (pH 6.8), severely limiting oral bioavailability.

This guide details three formulation strategies to overcome these barriers: Amorphous Solid Dispersions (ASD) , Self-Emulsifying Drug Delivery Systems (SEDDS) , and Nano-milling , ensuring consistent dissolution and absorption.

Pre-Formulation Characterization Protocol

Before formulation, the physicochemical baseline of ACPQ must be established.

Objective: Define solubility limits and thermal stability.

ParameterMethodCritical Threshold / Observation
Melting Point (

)
Differential Scanning Calorimetry (DSC)If

C, avoid Hot Melt Extrusion (HME) with low-

polymers; use Solvent Evaporation.
LogP Shake-flask method (Octanol/Water)LogP > 3.0 indicates suitability for Lipid-based systems (SEDDS).
pKa Potentiometric TitrationDetermines pH-dependent solubility profile (Gastric vs. Intestinal).
Solubility HPLC Saturation Shake-flaskWater:

g/mL (Poor)Ethanol:

mg/mL (Good for solvent evaporation)Capryol 90: Check for lipid solubility.
Workflow: Pre-Formulation Decision Tree

PreFormulation Start Start: ACPQ Characterization SolubilityCheck Aqueous Solubility < 100 µg/mL? Start->SolubilityCheck Lipophilicity LogP > 3.0? SolubilityCheck->Lipophilicity Yes (Class II/IV) MeltingPoint Tm > 200°C? Lipophilicity->MeltingPoint No (Moderate LogP) StrategySEDDS Strategy B: Lipid Formulation (SEDDS/SMEDDS) Lipophilicity->StrategySEDDS Yes (High LogP) StrategyASD Strategy A: Solid Dispersion (Solvent Evaporation) MeltingPoint->StrategyASD Yes (High Tm) StrategyNano Strategy C: Nano-milling (Wet Media Milling) MeltingPoint->StrategyNano No (Thermal Labile)

Caption: Decision tree for selecting the optimal formulation strategy based on ACPQ physicochemical properties.

Formulation Strategy A: Amorphous Solid Dispersion (ASD)

Mechanism: Disruption of the ACPQ crystal lattice by dispersing the molecule within a hydrophilic polymer matrix (e.g., HPMC-AS, PVP K30, or Poloxamer 407). This maintains the drug in a high-energy amorphous state, enhancing wettability and dissolution rate.

Protocol: Solvent Evaporation Method

Materials:

  • API: ACPQ (micronized).

  • Polymer: PVP K30 or HPMC-AS (Ratio 1:3 w/w).

  • Solvent: Dichloromethane:Ethanol (1:1 v/v) – Ensure API and polymer are both soluble.

Step-by-Step Procedure:

  • Dissolution: Dissolve 100 mg of ACPQ and 300 mg of PVP K30 in 20 mL of the solvent mixture. Sonicate for 10 mins until clear.

  • Evaporation: Transfer to a Rotary Evaporator (Rotavap). Set bath temperature to 40°C and vacuum to 200 mbar. Rotate at 100 rpm until a dry film forms.

  • Drying: Place the resulting film/foam in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Pulverization: Scrape the dried solid and mill using a mortar and pestle. Sieve through a #60 mesh screen.

  • Validation: Perform DSC. The disappearance of the ACPQ endothermic melting peak confirms the amorphous state.

Formulation Strategy B: Self-Emulsifying Drug Delivery System (SEDDS)

Mechanism: ACPQ is pre-dissolved in a mixture of oils, surfactants, and co-surfactants. Upon contact with gastric fluids, the system spontaneously emulsifies into droplets (<200 nm), presenting the drug in a solubilized state for absorption.

Protocol: Ternary Phase Diagram Construction

Materials:

  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate).

  • Surfactant: Cremophor EL or Tween 80.

  • Co-Surfactant: Transcutol P (Diethylene glycol monoethyl ether).

Step-by-Step Procedure:

  • Solubility Screening: Add excess ACPQ to 2 mL of each excipient. Vortex for 48h. Centrifuge and analyze supernatant by HPLC to identify the component with highest solubilizing capacity (Target: >20 mg/mL in the mix).

  • Formulation: Mix Oil:Surfactant:Co-Surfactant in varying ratios (e.g., 20:40:40).

  • Drug Loading: Dissolve ACPQ into the isotropic mixture at 10% w/w loading. Stir at 50°C until clear.

  • Emulsification Test: Add 1 mL of formulation to 100 mL of water (37°C) under gentle stirring.

    • Pass Criteria: Formation of a clear/bluish transparent microemulsion within 1 minute.

    • Fail Criteria: Turbid, milky emulsion or oil phase separation.

Workflow: SEDDS Preparation

SEDDS RawMaterials Raw Materials (Oil, Surf, Co-Surf) Mixing Vortex Mixing (Isotropic Blend) RawMaterials->Mixing DrugLoading Add ACPQ (Stir 50°C) Mixing->DrugLoading ClearLiquid Clear Liquid Concentrate DrugLoading->ClearLiquid AqueousPhase Add to Water (Gastric Fluid) ClearLiquid->AqueousPhase MicroEmulsion Spontaneous Microemulsion AqueousPhase->MicroEmulsion

Caption: Workflow for the preparation and activation of a SEDDS formulation.

Analytical Methods

HPLC Protocol for Quantitation:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v]. Adjust ratio based on retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Quinazolinone characteristic absorption).

  • Injection Volume: 10 µL.

Dissolution Testing (USP Apparatus II - Paddle):

  • Medium: 900 mL 0.1N HCl (pH 1.2) or Phosphate Buffer (pH 6.8) + 0.5% SLS (to maintain sink conditions).

  • Speed: 75 RPM.

  • Temperature: 37 ± 0.5°C.

  • Sampling: 5, 10, 15, 30, 45, 60 mins.

References

  • BenchChem Technical Support. (2025).[1] Enhancing the Bioavailability of Quinazoline Derivatives: Troubleshooting Guides and FAQs. BenchChem. Link

  • Vertex AI Search. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Link

  • National Institutes of Health (NIH). (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC Review. Link

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315–499. Link

Sources

Method

Application Note: Catalytic Strategies for the Cyclization of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one

This Application Note is designed for researchers and drug development scientists focusing on the synthesis of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one . This specific scaffold—a 2-amino-3-arylquinazolinone—presents...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development scientists focusing on the synthesis of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one . This specific scaffold—a 2-amino-3-arylquinazolinone—presents a unique synthetic challenge compared to the more common 2-phenylamino (anilino) isomers. The following guide details the mechanistic logic, catalytic protocols, and optimization strategies required to construct this pharmacophore with high regioselectivity.

Executive Summary & Structural Logic

The target molecule, 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one , is a privileged scaffold in medicinal chemistry, often investigated for dihydrofolate reductase (DHFR) inhibition and anticancer activity.

Structural Criticality:

  • Core: Quinazolin-4(3H)-one.[1]

  • C2 Substituent: Free Amino group (-NH₂).

  • N3 Substituent: Phenyl group (-Ph).[1]

  • C6 Substituent: Chlorine (-Cl).

The Regioselectivity Challenge: Standard cyclization of N-phenylthioureas typically yields the 2-anilino isomer (2-(phenylamino)quinazolin-4(3H)-one) rather than the target 2-amino-3-phenyl isomer. To achieve the target structure, the phenyl group must be installed on the amide nitrogen (N3 position) prior to ring closure, or introduced via a specific multicomponent reaction.

Mechanistic Pathways & Catalytic Logic

The synthesis relies on the insertion of a one-carbon "guanidine" unit between the amine and amide functions of a 2-aminobenzamide precursor.

Pathway A: Cyanogen Bromide (BrCN) Mediated Cyclization
  • Mechanism: Nucleophilic attack of the aniline nitrogen onto the nitrile carbon of BrCN, followed by intramolecular cyclization of the amide nitrogen onto the resulting guanidine intermediate.

  • Role of Reagents: BrCN acts as the electrophilic C1 synthon; Base (K₂CO₃) acts as a promoter to neutralize HBr and facilitate deprotonation.

Pathway B: Isatoic Anhydride Multicomponent Synthesis
  • Mechanism: Ring opening of 6-chloroisatoic anhydride by aniline to form the 2-amino-N-phenylbenzamide in situ, followed by reaction with a cyanamide source.

  • Catalyst: LiHMDS (Lithium bis(trimethylsilyl)amide) or Sulfamic Acid (heterogeneous catalysis).

  • Advantage: One-pot, atom-economical, avoids isolation of intermediates.

ReactionPathways Start 6-Chloroisatoic Anhydride Inter1 2-Amino-5-chloro- N-phenylbenzamide Start->Inter1 Ring Opening Target 2-Amino-6-chloro- 3-phenylquinazolin-4(3H)-one Inter1->Target Cyclization Aniline Aniline (PhNH2) Aniline->Inter1 BrCN BrCN / K2CO3 (Protocol A) BrCN->Target Cyanamide Cyanamide / LiHMDS (Protocol B) Cyanamide->Target

Figure 1: Divergent synthetic pathways. Protocol A isolates the benzamide intermediate, while Protocol B proceeds via a one-pot cascade.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Stepwise Synthesis (BrCN Route)

Best for: High purity, gram-scale synthesis, and definitive structural characterization.

Reagents:

  • Precursor: 2-Amino-5-chloro-N-phenylbenzamide (Synthesized from 5-chloroisatoic anhydride + aniline).

  • Reagent: Cyanogen Bromide (BrCN) [Warning: Highly Toxic ].[2]

  • Solvent: Ethanol/Water or Toluene.

  • Base: Potassium Carbonate (K₂CO₃).[3]

Step-by-Step Methodology:

  • Precursor Preparation:

    • Dissolve 6-chloroisatoic anhydride (1.0 eq) and aniline (1.1 eq) in Ethanol.

    • Reflux for 2–4 hours until CO₂ evolution ceases.

    • Cool, filter, and recrystallize the solid 2-amino-5-chloro-N-phenylbenzamide .

  • Cyclization:

    • Dissolve the benzamide (1.0 eq) in Ethanol (10 mL/g).

    • Add Cyanogen Bromide (1.2 eq) portion-wise at 0–5°C (Ice bath).

    • Stir for 30 minutes, then allow to warm to room temperature (RT).

    • Reflux the mixture for 6–12 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Work-up:

    • Cool the reaction mixture.

    • Neutralize with 10% NaHCO₃ solution to pH ~8.

    • The product will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry.

    • Purification: Recrystallize from DMF/Ethanol.

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the amide -NH proton (~10 ppm) and the appearance of a broad singlet for -NH₂ at ~6.5–7.0 ppm.

  • IR: Strong C=O stretch at ~1680 cm⁻¹; -NH₂ stretches at 3300–3400 cm⁻¹.

Protocol B: Catalytic One-Pot Synthesis (Green Chemistry)

Best for: High throughput, library generation, and avoiding toxic BrCN.

Catalyst Focus: LiHMDS (Lithium Hexamethyldisilazide) acts as a strong non-nucleophilic base to catalyze the nucleophilic addition of the amine to the cyanamide nitrile.

Reagents:

  • Substrates: 6-Chloroisatoic anhydride, Aniline, N-Cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS) or Cyanamide.

  • Catalyst: LiHMDS (1.0 M in THF).

  • Solvent: 1,4-Dioxane.

Step-by-Step Methodology:

  • Reaction Assembly:

    • In a dry pressure tube or round-bottom flask under Argon, dissolve 6-chloroisatoic anhydride (1.0 mmol) and aniline (1.0 mmol) in dry 1,4-dioxane (5 mL).

    • Heat at 80°C for 1 hour to form the benzamide intermediate in situ.

  • Catalytic Addition:

    • Cool to RT. Add the electrophilic cyanide source (e.g., NCTS or Cyanamide, 1.2 mmol).

    • Add LiHMDS (1.2 mmol) dropwise.

  • Cyclization:

    • Heat the mixture to 100–110°C for 4–6 hours.

    • Mechanism:[4][5] LiHMDS deprotonates the aniline nitrogen, facilitating attack on the nitrile. The subsequent intramolecular attack on the amide carbonyl releases the sulfonamide byproduct (if using NCTS) and closes the ring.

  • Work-up:

    • Quench with saturated NH₄Cl solution.[6]

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify via column chromatography (SiO₂, 0-5% MeOH in DCM).

Comparative Data Analysis

FeatureProtocol A (BrCN)Protocol B (LiHMDS/One-Pot)
Yield 75–85%60–75%
Atom Economy Moderate (HBr byproduct)High (if using Cyanamide)
Safety Profile Low (BrCN is volatile/toxic)High (Standard lab reagents)
Scalability High (Precipitation purification)Moderate (Chromatography often needed)
Reaction Time 12–16 Hours (Two Steps)5–7 Hours (One Pot)

Troubleshooting & Optimization

Issue: Formation of the Wrong Isomer (2-Anilino)
  • Cause: This occurs if you start with 1-(2-carbamoyl-4-chlorophenyl)-3-phenylthiourea and use a desulfurizing agent (like HgCl₂ or I₂). This route places the phenyl group on the exocyclic nitrogen.

  • Solution: Strictly adhere to the N-phenylbenzamide route (Protocol A/B) where the phenyl ring is pre-installed on the amide nitrogen (N3 position).

Issue: Incomplete Cyclization (Intermediate Observed)
  • Observation: Presence of guanidine intermediate in LC-MS.

  • Fix: Increase reaction temperature (Reflux in Toluene instead of Ethanol) or add a Lewis Acid promoter like ZnCl₂ (10 mol%) to activate the carbonyl for the final ring closure.

Issue: Hydrolysis of BrCN
  • Observation: Low yield, formation of urea byproduct.

  • Fix: Ensure solvents are anhydrous.[6] Add BrCN at 0°C slowly. Use a slight excess (1.2–1.5 eq).

References

  • Synthesis of 2-amino-3-substituted quinazolinones

    • Title: An efficient one pot synthesis of 2-amino quinazolin-4(3H)
    • Source: Aurigene Pharmaceutical Services / Elsevier.
    • URL:[Link]

  • Cyanamide Chemistry & Cyclization

    • Title: Recent Advances in Cyanamide Chemistry: Synthesis and Applic
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Isatoic Anhydride Reactivity

    • Title: Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles.[4]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link]

  • Iodine-Mediated Methods (Contextual)

    • Title: Synthesis of 2-Amino 3-Substituted Quinazolin-4(3H)-one Derivatives via Iodine-Mediated Guanidinylation.[1]

    • Source: Molaid / Chemical D
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one

Welcome to the technical support center for the synthesis of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield, improve product purity, and troubleshoot effectively.

Troubleshooting Guide: Enhancing Reaction Success

This section provides solutions to specific issues that may arise during the synthesis.

Issue 1: Consistently Low or No Yield

Q: My reaction yield for 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one is consistently below expectations. What are the potential causes and how can I improve it?

A: Low yield is a common challenge that can stem from several factors. A systematic approach is crucial for diagnosis.

1. Incomplete Reaction: The most straightforward cause is a reaction that has not proceeded to completion.

  • Causality: The activation energy barrier may not be sufficiently overcome, or the reaction time may be inadequate for the given conditions.

  • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS to ensure the consumption of starting materials.[1] If starting materials persist, consider extending the reaction time or moderately increasing the temperature (e.g., in 10°C increments).[1][2]

2. Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical for quinazolinone synthesis.

  • Causality: The solvent influences reactant solubility and can participate in the reaction. The catalyst directly impacts the reaction rate and pathway.

  • Solution: If using a traditional method, ensure the temperature is optimal. Some syntheses require high temperatures (above 120°C).[1] Consider screening different solvents; DMSO is often effective for condensation reactions leading to quinazolinones.[3][4] Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating.[5][6]

3. Degradation of Starting Materials or Product: Reactants or the final product may be unstable under the applied reaction conditions.

  • Causality: High temperatures or harsh acidic/basic conditions can lead to decomposition, reducing the overall yield.

  • Solution: Employ milder reaction conditions. This could involve using a lower temperature for a longer duration or selecting a more selective, milder catalyst.[1] Protective groups may be necessary for sensitive functionalities on starting materials, although this adds steps to the overall synthesis.

4. Competing Side Reactions: The formation of unintended byproducts can significantly consume starting materials.

  • Causality: The reactants may follow alternative reaction pathways, such as self-condensation or hydrolysis of intermediates. For instance, the benzoxazinone intermediate, if formed, is sensitive to water.[5]

  • Solution: Ensure all reagents and solvents are anhydrous. The pH of the reaction can also influence the pathway; adjustments may be necessary to favor the desired product formation.[1]

Below is a workflow to systematically troubleshoot low-yield issues.

TroubleshootingWorkflow start Low Yield Detected check_tlc Analyze by TLC/LC-MS start->check_tlc is_sm Starting Material Present? check_tlc->is_sm incomplete Root Cause: Incomplete Reaction is_sm->incomplete Yes no_sm Starting Material Consumed is_sm->no_sm No solution_incomplete Solution: • Extend Reaction Time • Increase Temperature • Consider Microwave incomplete->solution_incomplete check_impurities Significant Impurities Present? no_sm->check_impurities side_reaction Root Cause: Side Reactions check_impurities->side_reaction Yes no_product Root Cause: Degradation check_impurities->no_product No (Low Mass Balance) solution_side_reaction Solution: • Use Anhydrous Reagents • Adjust pH • Employ Milder Conditions side_reaction->solution_side_reaction solution_degradation Solution: • Lower Temperature • Use Milder Catalyst no_product->solution_degradation

Caption: A flowchart for systematically troubleshooting low-yield synthesis.
Issue 2: Product Purity is Poor

Q: My final product is contaminated with significant impurities. What are the best purification strategies?

A: Achieving high purity is essential, especially for drug development. Several techniques can be employed, often in combination.

1. Recrystallization: This is the most common and often most effective method for purifying solid products.

  • Causality: This technique exploits differences in solubility between the desired product and impurities in a given solvent at different temperatures.

  • Solution: Select a solvent in which your product is sparingly soluble at room temperature but highly soluble when heated. Ethanol is frequently a good starting point for quinazolinones.[7] Dissolve the crude product in a minimum amount of hot solvent, filter hot to remove insoluble impurities, and allow it to cool slowly to form crystals.

2. Acid-Base Extraction: This method is highly effective for purifying compounds with basic nitrogen atoms, such as quinazolinones.

  • Causality: The basic quinazolinone can be protonated to form a water-soluble salt, separating it from non-basic organic impurities.

  • Solution: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate the pure, free-based product.[5]

3. Column Chromatography: If recrystallization and extraction fail to remove persistent impurities, silica gel column chromatography is the next step.

  • Causality: This technique separates compounds based on their differential adsorption to a stationary phase (silica) and solubility in a mobile phase.

  • Solution: Choose an appropriate eluent system by first running TLC plates. A mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typical. The polarity is gradually increased to elute compounds of increasing polarity from the column.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one?

A1: A common and versatile method involves a two-step process starting from the corresponding anthranilic acid.[8][9]

  • Formation of a Benzoxazinone Intermediate: 2-Amino-5-chlorobenzoic acid is first reacted with an acylating agent (e.g., benzoyl chloride in the presence of pyridine) to form the 2-phenyl-6-chloro-3,1-benzoxazin-4-one intermediate.

  • Ring Transformation: The isolated benzoxazinone is then reacted with a nitrogen nucleophile. For the target compound, this step would conceptually involve a source of the 2-amino group, but a more direct route to the final product involves reacting the benzoxazinone with hydrazine hydrate to form a 3-amino intermediate, which could then be further modified.[8][9] However, a more direct and widely cited route for similar compounds involves the nucleophilic substitution of a 2-chloro-4(3H)-quinazolinone with an amine.[10] This multi-step synthesis starts with anthranilic acid, proceeds through chlorination with POCl₃, and finishes with nucleophilic substitution at the C2 position.[10]

SynthesisRoute cluster_0 Route via Benzoxazinone cluster_1 Route via 2-Chloro-Quinazolinone A1 2-Amino-5-chlorobenzoic Acid A3 6-Chloro-2-phenyl-3,1- benzoxazin-4-one A1->A3 Step 1: Cyclization A2 Benzoyl Chloride /Pyridine A2->A3 Step 1: Cyclization A5 3-Amino-6-chloro-2-phenyl- quinazolin-4(3H)-one A3->A5 Step 2: Ring Opening/Closing A4 Nitrogen Nucleophile (e.g., Hydrazine Hydrate) A4->A5 Step 2: Ring Opening/Closing B1 Anthranilic Acid Derivative B3 2,X-Dichloroquinazoline B1->B3 Chlorination B2 POCl₃ B5 2-Chloro-X-quinazolin-4(3H)-one B3->B5 Selective Hydrolysis B4 Base Hydrolysis (NaOH) B7 Target 2-Amino-quinazolinone B5->B7 Nucleophilic Substitution B6 Substituted Aniline/Amine B6->B7 Nucleophilic Substitution

Caption: Common synthetic routes to substituted quinazolinones.

Q2: Which reaction parameters are most critical to optimize for yield?

A2: Several parameters can be tuned. The table below summarizes optimization data from a related quinazolinone synthesis, demonstrating the impact of catalyst, base, and solvent selection. While the specific reactants differ, the principles are broadly applicable.

EntryCatalyst (10 mol%)Base (0.11 mmol)Solvent (2 mL)Yield (%)
1CuIDBUDMSO92
2Cu₂ODBUDMSO85
3CuBrDBUDMSO81
4CuIK₂CO₃DMSO65
5CuIEt₃NDMSO78
6CuIDBUDMF75
7CuIDBUToluene45
Data adapted from a representative Cu-catalyzed synthesis of a phenolic quinazolin-4(3H)-one. Conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol) stirred at room temperature for 12 h.[5]

As shown, the combination of CuI as a catalyst, DBU as a base, and DMSO as a solvent gave the optimal yield in this system.[5] This highlights the importance of systematic screening of these three components.

Q3: Can you provide a general experimental protocol?

A3: Certainly. The following is a generalized protocol based on the common two-step synthesis via a benzoxazinone intermediate, which is a robust method for accessing 3-substituted quinazolinones.[7][8][9]

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-chlorobenzoic acid (1 eq.) in pyridine (approx. 10 volumes).

  • Reagent Addition: Cool the mixture in an ice bath. Add benzoyl chloride (1.1 eq.) dropwise while stirring.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3-4 hours, monitoring the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).

  • Work-up: Pour the reaction mixture into a beaker containing a 5% sodium bicarbonate (NaHCO₃) solution to neutralize the pyridine and excess benzoyl chloride.

  • Isolation: Filter the resulting precipitate, wash thoroughly with cold water, and dry.

  • Purification: Recrystallize the crude solid from ethanol to obtain the pure benzoxazinone intermediate.[8]

Protocol 2: Synthesis of 3-Amino-6-chloro-2-phenylquinazolin-4(3H)-one

  • Reaction Setup: In a round-bottom flask, suspend the 6-chloro-2-phenyl-4H-3,1-benzoxazin-4-one intermediate (1 eq.) in ethanol (approx. 15-20 volumes).

  • Reagent Addition: Add hydrazine hydrate (1.5-2.0 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux for 6-8 hours. The reaction should become homogeneous as it proceeds. Monitor completion by TLC.[7][9]

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate. If not, the volume of ethanol can be reduced under vacuum.

  • Purification: Filter the solid product, wash with a small amount of cold ethanol, and dry. Further purification can be achieved by recrystallization from ethanol.[7]

Note: The synthesis of the exact target compound, 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one, may require a different nitrogen source or a multi-step pathway as outlined in FAQ A1. The protocol above describes the synthesis of the 3-amino analogue, which is a common transformation from the benzoxazinone intermediate.

References

  • Benchchem. (2025). Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis. Benchchem.
  • ResearchGate. (n.d.). Optimization of Quinazolinone 3 Synthesis.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one.
  • Lee, J. H., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PMC.
  • Method Optimization for Synthesis of Trisubstitued Quinazoline Deriv
  • MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • Benchchem. (2025). Troubleshooting common side reactions in quinazoline synthesis. Benchchem.
  • Benchchem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
  • ResearchGate. (2019). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles.
  • ACS Omega. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • ResearchGate. (n.d.). Synthesis of 2-phenylquinazolin-4(3H)-ones under solvent-free and transition-metal catalyst-free conditions.
  • IJNRD. (2023). phenyl 3-substituted amino quinazolin 4(3h)-ones. International Journal of Novel Research and Development.
  • Benchchem. (2025). Technical Support Center: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one. Benchchem.
  • PMC. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. PMC.
  • PMC. (2022). Unexpected assembly machinery for 4(3H)-quinazolinone scaffold synthesis. PMC.
  • ResearchGate. (2021). Synthesis of 2‐aminoquinazolin‐4(3H)‐ones.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023).
  • ResearchGate. (2023). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh).
  • PMC. (2025). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. PMC.
  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. (n.d.).
  • PMC. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • ResearchGate. (2011). Reactivity of 3-Amino-2-Ethoxyquinazolin-4(3H)-one in the Synthesis of NovelQuinazolinone Derivatives.
  • MilliporeSigma. (n.d.). 3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one. MilliporeSigma.

Sources

Optimization

Overcoming solubility issues of quinazolinones in aqueous media

Welcome to the Technical Support Center for Quinazolinone Formulation and Assay Optimization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the pervasive aqueous solubility bott...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinazolinone Formulation and Assay Optimization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the pervasive aqueous solubility bottlenecks associated with the quinazolinone scaffold.

Quinazolinones—particularly 4(3H)-quinazolinones—are privileged pharmacophores in medicinal chemistry, but their rigid, planar structures and high crystal lattice energies frequently result in "brick dust" compounds that confound both in vitro assays and in vivo dosing[1]. This guide synthesizes field-proven methodologies, explaining not just how to solubilize your compounds, but the thermodynamic and kinetic causality behind each approach.

Diagnostic Workflow: Quinazolinone Solubility Strategies

G Start Issue: Quinazolinone Precipitates in Aqueous Media CheckAssay Application Type: In Vitro vs. In Vivo? Start->CheckAssay InVitro In Vitro Assay (Biochemical/Cellular) CheckAssay->InVitro InVivo In Vivo Dosing (PK/PD/Efficacy) CheckAssay->InVivo Formulation Co-solvents (DMSO/PEG) or Surfactants (Tween 80) InVitro->Formulation First-line Rescue Cyclo Cyclodextrin Complexation (e.g., HP-β-CD) InVitro->Cyclo If Co-solvents Fail SolidDisp Amorphous Solid Dispersion (Poloxamer 407 / PEG 6000) InVivo->SolidDisp Oral Delivery Prodrug Chemical Modification (Phosphate Prodrug / PEGylation) InVivo->Prodrug IV Delivery / Targeted

Decision tree for selecting the optimal quinazolinone solubilization strategy based on application.

Troubleshooting & FAQs

Module 1: The "Brick Dust" Problem

Q: Why do my 4(3H)-quinazolinone derivatives crash out of aqueous buffers even when I add polar substituents (like amines or hydroxyls)? A: The insolubility of the 4(3H)-quinazolinone scaffold is a thermodynamic issue driven by its molecular geometry. The fused pyrimidine and benzene rings create a highly rigid, planar structure. This planarity allows the molecules to stack tightly via π-π interactions and intermolecular hydrogen bonding (especially involving the N3-H and C4=O groups), resulting in an exceptionally high crystal lattice energy[1]. Even if you add polar groups, the energy required for water molecules to break this crystalline lattice and solvate the individual molecules often exceeds the thermodynamic payoff of solvation. To overcome this, you must either disrupt the lattice physically (e.g., solid dispersions) or encapsulate the hydrophobic core (e.g., cyclodextrins).

Module 2: In Vitro Assay Rescue

Q: My compound is fully dissolved in a 10 mM DMSO stock, but the moment I dilute it into my aqueous assay buffer (pH 7.4), it precipitates. How can I rescue the assay? A: This is classic "precipitation upon dilution." When the DMSO concentration drops below a critical threshold (usually <1-5% in final assays), the dielectric constant of the solvent mixture shifts abruptly, and the hydrophobic quinazolinone rapidly nucleates and precipitates[1].

Causality-Driven Solutions:

  • Order of Addition (Kinetic Control): Never add buffer to the DMSO stock. Always add the DMSO stock dropwise into a rapidly vortexing buffer. This prevents localized zones of high compound/low DMSO concentration, minimizing nucleation.

  • Micellar Encapsulation: Introduce 0.01% - 0.1% non-ionic surfactants (like Polysorbate 80 or Pluronic F-68) into the aqueous buffer prior to compound addition[1]. The surfactant forms micelles that provide a hydrophobic microenvironment for the quinazolinone, thermodynamically shielding it from the bulk water.

Module 3: Cyclodextrin Complexation

Q: Co-solvents are interfering with my cellular assay. How do I use cyclodextrins to solubilize my quinazolinone, and which one should I choose? A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. They form non-covalent inclusion complexes with lipophilic drugs, effectively masking the quinazolinone core from the aqueous environment[1],[2]. For quinazolinones, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard because its cavity size perfectly accommodates the bicyclic quinazolinone ring, and the hydroxypropyl groups prevent the CDs from crystallizing out of solution themselves.

Protocol 1: Preparation of HP-β-CD Inclusion Complex (Kneading Method) This method forces the compound into the CD cavity using mechanical shear and minimal solvent, bypassing the need to dissolve the drug in water first.

  • Molar Ratio: Weigh the quinazolinone and HP-β-CD in a 1:1 or 1:2 molar ratio.

  • Wetting: Place the HP-β-CD in a glass mortar. Add a minimal amount of a 50:50 water/ethanol mixture (just enough to form a thick paste).

  • Kneading: Add the quinazolinone powder to the paste. Triturate (knead) vigorously with a pestle for 45–60 minutes. The mechanical shear forces the hydrophobic drug into the CD cavity.

  • Drying: Dry the resulting paste in a vacuum desiccator at 40°C for 24 hours to remove all solvents.

  • Verification: Pulverize the dried complex. When reconstituted in water, the apparent solubility of the quinazolinone should increase by 10- to 50-fold.

Module 4: Prodrug Strategies for In Vivo Dosing

Q: Formulation approaches aren't achieving the plasma concentrations needed for my in vivo efficacy models. How can I chemically modify the scaffold? A: When physical formulation fails, chemical modification via a prodrug strategy is required. By attaching a highly hydrophilic, enzymatically cleavable moiety, you drastically lower the crystal lattice energy and increase polarity[3].

A highly successful approach for quinazolinones is the synthesis of phosphate ester prodrugs . For example, converting a hydroxylated quinazolinone to a phosphorylated analog (e.g., IQ2-P) can increase aqueous solubility by over a million-fold (from ~1 ng/mL to ~8 mg/mL)[4].

Prodrug Prodrug Water-Soluble Prodrug (e.g., IQ2-P) Solubility: ~8 mg/mL Enzyme Alkaline Phosphatase (In Vivo Cleavage) Prodrug->Enzyme Enzymatic Hydrolysis Drug Active Quinazolinone (e.g., IQ2-OH) Solubility: ~10 ng/mL Enzyme->Drug Phosphate Removal

Mechanism of solubility enhancement and subsequent activation via phosphate prodrug strategies.

Module 5: Amorphous Solid Dispersions (ASDs)

Q: I need to dose my compound orally, but it is a BCS Class II drug (low solubility, high permeability). What is the most scalable formulation? A: Amorphous Solid Dispersions (ASDs) are highly effective for orally administered quinazolinones. By melting or co-dissolving the drug with a hydrophilic polymer (like Poloxamer 407 or PEG 6000), you trap the quinazolinone in a high-energy, amorphous state[5]. This completely bypasses the thermodynamic barrier of the crystal lattice energy during dissolution in the gastrointestinal tract.

Protocol 2: Preparation of ASD via Melt-Fusion Technique

  • Preparation: Weigh the quinazolinone and Poloxamer 407 at a 1:5 weight ratio[5].

  • Melting: Heat the Poloxamer 407 in a porcelain dish over a water bath to 60-65°C until completely molten.

  • Dispersion: Slowly add the finely sifted quinazolinone powder into the molten polymer under continuous, vigorous stirring to ensure homogeneous molecular dispersion.

  • Quenching: Rapidly cool the mixture by placing the dish in an ice bath. This rapid quenching prevents the quinazolinone from recrystallizing, locking it into the amorphous state.

  • Milling: Once solidified, scrape the mass, pulverize it, and pass it through a 60-mesh sieve. Store in a desiccator to prevent moisture-induced recrystallization.

Quantitative Data Summary: Solubilization Strategies Comparison

StrategyMechanism of ActionTypical Solubility IncreaseProsCons
Co-solvents (DMSO/PEG) Lowers dielectric constant of the solvent[1].5x – 20xQuick, easy for in vitro screens.Cytotoxic at high %; precipitation upon dilution.
Surfactants (Tween 80) Micellar encapsulation of the hydrophobic core[1].10x – 50xStabilizes supersaturated solutions.Can interfere with lipid-based assays or cell membranes.
HP-β-CD Complexation Host-guest inclusion masking the planar ring[1],[2].20x – 100xExcellent biocompatibility; protects from degradation.Requires specific molecular fit; bulky formulation.
Solid Dispersions (Poloxamer) Traps drug in a high-energy amorphous state[5].50x – 300xHighly scalable for oral solid dosage forms.Risk of recrystallization over time (stability issues).
Phosphate Prodrugs Covalent addition of highly ionizable moiety[4],[3].>10,000xMassive solubility gains; enables IV administration.Requires synthetic chemistry; relies on in vivo enzymatic conversion.

References

  • MDPI. Novel Prodrugs for Targeting Diagnostic and Therapeutic Radionuclides to Solid Tumors. Retrieved from [Link]

  • Spandidos Publications. Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Retrieved from [Link]

  • ResearchGate. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]

  • Dissolution Technologies. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for Quinazolinone Synthesis

Welcome to the Technical Support Center. This guide specifically addresses the isolation and purification of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one from crude reaction mixtures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide specifically addresses the isolation and purification of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one from crude reaction mixtures. Synthesizing 2-aminoquinazolinones via the amination of a 2-methylthio leaving group is a robust methodology, but it is highly susceptible to competitive side reactions if reaction parameters are not strictly controlled[1].

As an application scientist, you must treat your purification workflow not just as a series of washes, but as a self-validating system designed to exploit the specific physicochemical properties of your target and its impurities.

Section 1: Mechanistic Troubleshooting (Why Impurities Form)

When converting 6-chloro-2-(methylthio)-3-phenylquinazolin-4(3H)-one to its 2-amino analog using ammonia, researchers frequently encounter a crude product with a depressed melting point and multiple spots on TLC. Understanding why these impurities form is the first step to eliminating them.

  • The Hydrolysis Byproduct (6-Chloro-3-phenylquinazoline-2,4(1H,3H)-dione):

    • Mechanism: The 2-position of the quinazolinone ring is highly electrophilic. While ammonia acts as the desired nucleophile, any trace water present in the solvent (e.g., using aqueous ammonium hydroxide instead of anhydrous methanolic/ethanolic ammonia) will competitively attack the C2 position. This hydrolyzes the methylthio group, irreversibly forming the thermodynamically stable 2,4-dione[2].

    • Causality: Water is a harder nucleophile than ammonia. At elevated temperatures (often >100 °C in a sealed tube required for this displacement), hydrolysis outpaces amination.

  • Unreacted Starting Material:

    • Mechanism: The methanethiolate anion (

      
      ) is a relatively poor leaving group compared to halides. If the ammonia concentration drops (due to outgassing) or the temperature is insufficient, the reaction stalls, leaving unreacted 2-methylthio intermediate.
      
  • Inorganic/Organic Salts:

    • Mechanism: Ammonium salts (e.g., ammonium acetate or iodide, depending on the amination promoter used) precipitate alongside the product when the reaction is cooled.

ReactionPathway SM 6-Chloro-2-(methylthio)- 3-phenylquinazolin-4(3H)-one Target 2-Amino-6-chloro- 3-phenylquinazolin-4(3H)-one (Target) SM->Target NH3/EtOH (Displacement) Dione 6-Chloro-3-phenylquinazoline- 2,4(1H,3H)-dione (Hydrolysis Impurity) SM->Dione Trace H2O (Hydrolysis) Unreacted Unreacted SM (Impurity) SM->Unreacted Incomplete Conversion

Reaction pathway showing target amination versus competitive hydrolysis and incomplete conversion.

Section 2: Step-by-Step Purification Protocols

The following workflow exploits the pKa differences and solubility profiles of the crude mixture components to systematically strip away impurities.

PurificationWorkflow Step1 Crude Solid (Contains Target, Dione, SM, Salts) Step2 Aqueous Wash (H2O) Removes NH4+ salts Step1->Step2 Step3 Alkaline Wash (0.1 M NaOH) Removes Dione Impurity Step2->Step3 Step4 Recrystallization (EtOH) Removes Unreacted SM Step3->Step4 Step5 Pure Target Compound Step4->Step5

Step-by-step purification workflow to isolate the target quinazolinone from crude impurities.

Protocol: Sequential Extraction and Recrystallization

Step 1: Removal of Inorganic Salts (Trituration)

  • Suspend the crude solid in distilled water (10 mL per gram of crude).

  • Stir vigorously for 15 minutes at room temperature.

  • Filter under vacuum.

  • Rationale: The target quinazolinone is highly hydrophobic[3], while residual ammonium salts are highly water-soluble.

Step 2: Removal of the 2,4-Dione Impurity (Alkaline Wash)

  • Suspend the washed solid in cold, dilute aqueous NaOH (0.1 M, 5 mL/g).

  • Stir for exactly 5 minutes (do not exceed 10 minutes to prevent base-catalyzed degradation of the target).

  • Filter immediately and wash the filter cake with cold water until the filtrate is pH neutral.

  • Rationale: The 2,4-dione impurity possesses an acidic proton at the N1 position (pKa ~9-10). The dilute base deprotonates the dione, rendering it water-soluble, while the 2-amino target remains insoluble.

Step 3: Removal of Unreacted Methylthio Intermediate (Recrystallization)

  • Dissolve the neutralized filter cake in a minimum volume of boiling absolute ethanol. If solubility is poor, add N,N-dimethylformamide (DMF) dropwise until the solution runs clear[4].

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

  • Collect the crystallized 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one via vacuum filtration.

  • Rationale: The unreacted 2-methylthio intermediate is significantly more soluble in cold ethanol than the highly crystalline, hydrogen-bonding 2-amino target.

Section 3: Quantitative Data & Impurity Profiling

To assist in TLC and HPLC monitoring, use the following validated parameters for your crude mixture.

CompoundRf Value (Hexane:EtOAc 1:1)Solubility ProfileRemoval Strategy
2-Amino Target 0.35Soluble in hot EtOH, DMFN/A (Product)
2-Methylthio SM 0.65Soluble in cold EtOH, DCMRecrystallization (EtOH)
2,4-Dione Impurity 0.20Soluble in aq. NaOH, DMSOAlkaline Wash (0.1 M NaOH)
Ammonium Salts 0.00 (Baseline)Soluble in H2OAqueous Wash

Section 4: Frequently Asked Questions (FAQs)

Q: My final product has a lingering, foul odor. How do I remove it? A: The odor is caused by trace methanethiol (


) byproduct trapped in the crystal lattice. To resolve this, ensure your final recrystallization is performed in a well-ventilated fume hood, and dry the crystals in a vacuum oven at 60 °C for at least 12 hours.

Q: Can I use column chromatography instead of recrystallization? A: Yes, but it is inefficient for scale-up. If you must use chromatography, a gradient of Hexane to Ethyl Acetate (up to 100% EtOAc) works well. The 2-amino target elutes significantly later than the 2-methylthio starting material due to increased polarity and hydrogen bonding.

Q: Why did my yield drop to zero during the alkaline wash? A: You likely used a base concentration that was too high (e.g., 1.0 M NaOH) or left the suspension stirring for too long. Strong, prolonged basic conditions can hydrolyze the 2-amino group of your target compound into the dione, which then dissolves in the aqueous layer. Strictly adhere to 0.1 M NaOH and a 5-minute contact time.

References

  • Title: Synthesis of quinazolinones Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) Source: ResearchGate / Pharmaceuticals URL: [Link]

  • Title: H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach Source: ACS Omega URL: [Link]

  • Title: Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents Source: ACS Omega URL: [Link]

Sources

Optimization

Technical Support Center: Quinazolinone Cyclization Optimization

Topic: Optimizing Temperature Conditions for Quinazolinone Cyclization Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Quinazolinone Synthesis Support Hub. This guide moves beyond sta...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Temperature Conditions for Quinazolinone Cyclization Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Quinazolinone Synthesis Support Hub. This guide moves beyond standard protocols to address the thermodynamic and kinetic realities of cyclization. Temperature is not just a setting on your hotplate; it is the primary switch determining whether your reaction traverses the activation energy barrier toward the desired pharmacophore or deviates into degradation pathways.

Part 1: Troubleshooting Guide (Q&A)

Q1: I am observing incomplete conversion with a persistent intermediate peak on LC-MS. Increasing reaction time hasn't helped. What is the thermal bottleneck?

Diagnosis: You are likely stuck at the open-chain diamide or benzoxazinone intermediate stage. Technical Insight: The formation of the quinazolinone core typically involves two steps: (1) acylation of the anthranilic acid/amide (kinetic product) and (2) dehydration/cyclization (thermodynamic product). The second step has a significantly higher activation energy (


).
Corrective Action: 
  • Temperature Threshold: If you are refluxing in ethanol (~78°C) or acetonitrile (~82°C), you likely lack the thermal energy to drive the dehydration step. Switch to a higher-boiling solvent like DMSO , DMF , or diglyme and target a process temperature of 120–140°C .

  • Azeotropic Distillation: If using a non-polar solvent (e.g., toluene), the water byproduct inhibits cyclization equilibrium. Install a Dean-Stark trap to physically remove water, pushing the equilibrium forward (Le Chatelier’s principle).

Q2: My reaction yield is low, and I detect aniline and decarboxylated byproducts. Is my temperature too high?

Diagnosis: Yes, you are exceeding the thermal stability of your precursors. Technical Insight: Anthranilic acid derivatives are prone to thermal decarboxylation at temperatures above 145°C , generating aniline which then reacts non-selectively.[1] Corrective Action:

  • The "Sweet Spot": Maintain reaction temperature between 130°C and 140°C . This creates a narrow operating window where cyclization is favored over decarboxylation.

  • Catalytic Assistance: If the reaction is sluggish at 135°C, do not increase heat. Instead, add a Lewis acid catalyst (e.g.,

    
    , 
    
    
    
    , or
    
    
    -TSA). This lowers the
    
    
    of the cyclization, allowing it to proceed efficiently at safer temperatures (100–110°C).

Q3: Microwave synthesis results are inconsistent between batches (yields vary 40-80%). The set temperature is identical.

Diagnosis: You are experiencing thermal heterogeneity (hot spots) or pressure-induced solvent effects. Technical Insight: Quinazolinone synthesis is often conducted in polar solvents (ethanol, acetic acid) which couple strongly with microwaves. However, without adequate stirring or in viscous ionic liquids, local temperatures can exceed the bulk sensor reading by >30°C. Corrective Action:

  • Active Cooling: Use "Simultaneous Cooling" (Power ON, Air cooling ON) to allow high microwave power input (maintaining polarization effects) without thermal runaway.

  • Stirring Rate: Maximize magnetic stirring to facilitate convective heat transfer.

  • Ramp Time: Program a 2-minute ramp to reach target temperature (e.g., 150°C) rather than a ballistic heating profile, preventing overshoot.

Q4: Why does my solvent choice dictate the required temperature so drastically?

Diagnosis: Solvation effects stabilize transition states differently. Technical Insight:

  • Polar Protic (Acetic Acid/Ethanol): Stabilize the ionic intermediates via hydrogen bonding, often allowing cyclization at lower temps (reflux) but with slower kinetics.

  • Polar Aprotic (DMSO/DMF): Solubilize reactants well and increase the nucleophilicity of the amine, but require high temps (>120°C) to overcome the energy barrier for water elimination without proton assistance.

  • Non-Polar (Toluene/Xylene): Require the highest temperatures (reflux >110°C) and often acid catalysis because the zwitterionic transition states are destabilized in non-polar media.

Part 2: Experimental Protocols

Method A: Thermal Condensation (Niementowski Variation)

Best for: Large scale, robust substrates, avoiding metal catalysts.

  • Setup: 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagents: Mix Anthranilic acid (1.0 equiv) and Formamide (5.0 equiv).

    • Note: Excess formamide acts as both reactant and solvent.

  • Step 1 (Optimization): Heat the mixture to 135°C (internal temperature).

    • Validation: Monitor TLC at 1 hour. If starting material remains, do not exceed 145°C.

  • Step 2 (Workup): After 3-4 hours, cool to room temperature. The product often crystallizes out.

  • Purification: Pour into ice water. Filter the precipitate.[2] Recrystallize from ethanol.

Method B: Microwave-Assisted Synthesis

Best for: Library generation, rapid screening, difficult substrates.

  • Setup: 10 mL microwave-transparent sealed vessel.

  • Reagents: 2-Aminobenzamide (1.0 equiv), Aldehyde (1.1 equiv), Iodine (

    
    , 10 mol%), Ethanol (3 mL).
    
  • Parameter Programming:

    • Temperature: 150°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 200W)

  • Execution: Pre-stir for 30 seconds. Irradiate.

  • Validation: Vent carefully. Check LC-MS. Conversion should be >95%.

Part 3: Data Presentation

Table 1: Thermal Impact on Yield and Purity (Anthranilic Acid + Formamide)

TemperatureReaction TimeYield (%)Major ImpurityMechanistic Outcome
80°C 12 Hours< 10%Unreacted SMThermal energy insufficient for dehydration.
110°C 6 Hours45%Intermediate AKinetic product formed; cyclization slow.
135°C 3 Hours 92% None Optimal thermodynamic window.
160°C 2 Hours65%Aniline / DimerThermal decarboxylation of anthranilic acid.

Part 4: Visualization & Logic

Diagram 1: Mechanistic Thermal Checkpoints

This diagram illustrates the critical energy barriers in the Niementowski synthesis and where temperature control is vital.

QuinazolinoneMechanism Start Anthranilic Acid + Amide Inter Intermediate (N-Acyl Anthranilic Acid) Start->Inter Kinetic Step (Fast, >80°C) Side Decarboxylation (Aniline Formation) Start->Side Thermal Failure (>145°C) Cycle Cyclization Transition State Inter->Cycle Thermodynamic Step (Requires >120°C) Inter->Side Prolonged Heat (>150°C) Product 4(3H)-Quinazolinone Cycle->Product - H2O

Caption: Thermal pathway analysis showing the divergence between productive cyclization (green) and degradative decarboxylation (red) based on temperature thresholds.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose yield issues based on temperature and solvent parameters.

TroubleshootingTree Issue Problem: Low Yield / Incomplete Reaction CheckTemp Check Temp Issue->CheckTemp LowTemp < 120°C CheckTemp->LowTemp HighTemp > 145°C CheckTemp->HighTemp OptTemp 130-140°C CheckTemp->OptTemp CheckSolvent Check Solvent Boiling Point LowTemp->CheckSolvent Reflux limited? Action2 LOWER Temp Prevent Decarboxylation HighTemp->Action2 Degradation detected CheckCat Check Catalyst OptTemp->CheckCat Reaction stalled? Action1 Switch to DMSO/DMF or Pressurized Vessel CheckSolvent->Action1 Yes Action3 Add Lewis Acid (ZnCl2 or I2) CheckCat->Action3 Reduce Ea

Caption: Decision matrix for optimizing reaction conditions when facing yield issues.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. (2020). Link

  • Troubleshooting common side reactions in quinazoline synthesis. BenchChem Technical Support. (2025). Link

  • Optimization of temperature on the synthesis of quinazolinones. ChemistrySelect / ResearchGate. (2020). Link

  • The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. Beilstein Journal of Organic Chemistry. (2021). Link

  • Convergent micro-wave assisted synthesis of quinazolinone. RSC Advances. (2023). Link

Sources

Troubleshooting

Troubleshooting low purity in 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one production

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting Purity Issues in 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one Production Executive Summary Hi...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting Purity Issues in 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one Production

Executive Summary

High-purity synthesis of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one is frequently hindered by competitive hydrolysis and incomplete cyclization.[1] This guide addresses the specific chemical pitfalls associated with the construction of the 2-amino-quinazolinone scaffold. Our focus is on the Cyanogen Bromide (BrCN) Cyclization route and the S-Methylation/Amination route, as these are the industry standards for installing the 2-amino functionality.

This document provides a diagnostic workflow, mechanistic insights into impurity formation, and validated protocols to restore product integrity.

Part 1: Diagnostic Workflow & Impurity Profiling

Before altering synthetic parameters, you must identify the specific nature of your "low purity." Use the following logic map to categorize your impurity profile based on analytical data (HPLC/LC-MS).

DiagnosticWorkflow Start Low Purity Observed (HPLC/TLC) CheckMS Analyze Mass Spectrum (LC-MS) Start->CheckMS Mass_M Mass = Target (M+H)+ CheckMS->Mass_M Mass_M_minus_NH Mass = [M - NH + O] (Dione Impurity) CheckMS->Mass_M_minus_NH Mass_SM Mass = Starting Material (Open Benzamide) CheckMS->Mass_SM Mass_Sulfur Mass = +15 or +32 (S-Methyl/Thione) CheckMS->Mass_Sulfur Action_Iso Isomer/Tautomer Issue Check Crystallization Mass_M->Action_Iso Purity < 95% Action_Hydro Hydrolysis Detected Dry Solvents/Reduce Acid Mass_M_minus_NH->Action_Hydro Action_Kinetics Incomplete Cyclization Increase Temp/Base Mass_SM->Action_Kinetics Action_Desulf Incomplete Displacement Check NH3 Source Mass_Sulfur->Action_Desulf

Figure 1: Diagnostic decision tree for identifying common impurities in quinazolinone synthesis.

Part 2: Technical Support Q&A

Category 1: The "Dione" Impurity (Hydrolysis)

User Question: My LC-MS shows a persistent impurity with a mass 1 unit higher than my product (or -15 if comparing to S-Me precursor). It corresponds to the 2,4-dione analog.[1] Why is this forming, and how do I stop it?

Technical Insight: The impurity is 6-chloro-3-phenylquinazoline-2,4(1H,3H)-dione .[1] This is the thermodynamic "sink" of the reaction. It forms via the hydrolysis of the imine/guanidine intermediate or the final 2-amino product under harsh acidic or basic conditions in the presence of water.

Mechanistic Cause:

  • Wet Reagents: If using Cyanogen Bromide (BrCN), water competes with the amine nucleophile, forming a carbamate that collapses to the dione.

  • Over-heating in Aqueous Media: If using the S-methylation route, prolonged heating with ammonia in aqueous ethanol can hydrolyze the C2 position.

Corrective Protocol:

  • Reagent Quality: Ensure BrCN is fresh and colorless (yellow/brown indicates polymerization and hydrolysis).

  • Solvent Drying: Use anhydrous dioxane or toluene for the cyclization step.

  • Base Selection: Switch from hygroscopic bases (like KOH) to anhydrous bases (like K₂CO₃ or Et₃N) if using the BrCN route.

Category 2: Incomplete Cyclization (Starting Material)

User Question: I still see significant amounts of 2-amino-5-chloro-N-phenylbenzamide (the open intermediate) even after refluxing for 24 hours.

Technical Insight: The cyclization step involves the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon (of BrCN or the S-methyl group). This step is sterically sensitive and requires sufficient activation.

Troubleshooting Steps:

  • Activation Energy: The N-phenyl group at position 3 creates steric bulk. Standard reflux in ethanol (78°C) may be insufficient. Switch to Toluene (110°C) or Chlorobenzene (132°C).

  • Stoichiometry: BrCN is volatile. If you reflux an open system, you lose the electrophile. Use a sealed tube or add BrCN in portions (1.5 eq total).

  • Catalysis: For the BrCN route, adding a Lewis Acid catalyst like Sc(OTf)₃ (5 mol%) or simply Pb(OAc)₄ (oxidative cyclization route) can accelerate the ring closure [1].

Category 3: Purification & Solubility

User Question: The product precipitates, but it's colored (yellow/orange) and sticky. Recrystallization from ethanol isn't working.

Technical Insight: The 2-amino-quinazolinone core is highly polar and capable of strong hydrogen bonding, leading to "trapping" of solvent and impurities (especially aniline derivatives which oxidize to colored azo compounds).

Purification Strategy:

  • The "Acid-Base" Wash:

    • Suspend the crude solid in 1M HCl. The 2-amino quinazolinone will protonate and dissolve (or form a soluble salt), while non-basic impurities (like the Dione or unreacted neutral amides) remain insoluble.

    • Filter the mixture. Discard the solid.

    • Neutralize the filtrate with NH₄OH to pH 8-9. The pure product will precipitate as a white solid.

  • Crystallization Solvent:

    • Avoid: Ethanol (often leads to co-crystallization).

    • Recommended: DMF/Water (dissolve in hot DMF, add water until turbid, cool slowly) or Acetic Acid/Methanol.

Part 3: Validated Experimental Protocols

Below are the two primary routes. Choose the one matching your current precursor.

Method A: The Cyanogen Bromide (BrCN) Route (Direct)

Best for: Rapid synthesis, avoiding sulfur contaminants.

Reaction Scheme:

ReactionScheme SM 2-Amino-5-chloro- N-phenylbenzamide Intermediate Guanidine Intermediate SM->Intermediate + BrCN Reagent BrCN / K2CO3 Toluene, Reflux Product 2-Amino-6-chloro- 3-phenylquinazolin-4(3H)-one Intermediate->Product - H2O Impurity 6-Chloro-3-phenyl- quinazoline-2,4-dione Intermediate->Impurity + H2O (Hydrolysis)

Figure 2: Reaction pathway for BrCN cyclization showing the critical hydrolysis divergence.

Protocol:

  • Dissolution: Dissolve 2-amino-5-chloro-N-phenylbenzamide (1.0 eq) in anhydrous Toluene (10 mL/g).

  • Addition: Add anhydrous K₂CO₃ (2.0 eq). Cool to 0°C.

  • Electrophile: Add Cyanogen Bromide (BrCN) (1.2 eq) dropwise (Caution: Highly Toxic).

  • Cyclization: Stir at 0°C for 30 min, then reflux for 6–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up: Cool to RT. Evaporate solvent.

  • Purification (Critical): Suspend solid in water. Stir for 30 min to dissolve inorganic salts. Filter. Wash cake with cold diethyl ether (removes unreacted aniline/benzamide).

Method B: The S-Methylation Route (Indirect)

Best for: Large scale, lower toxicity than BrCN.[1]

Table 1: Comparative Process Parameters

StepReagentsKey ConditionCommon Failure Mode
1. Thione Formation Benzamide + PhNCSReflux (EtOH)Incomplete reaction if amine is deactivated.
2. Activation Thione + MeI / NaOH0°C to RTOver-methylation (N-methylation) if temp is too high.
3. Amination S-Me Intermediate + NH₃Sealed Tube, 80°CHydrolysis to Dione if water is present.[1]

Protocol for Step 3 (Amination):

  • Dissolve the 2-(methylthio)-6-chloro-3-phenylquinazolin-4(3H)-one in Ethanolic Ammonia (saturated) .

  • Heat in a sealed pressure tube at 80–90°C for 4-6 hours. (Open reflux loses NH₃ gas, stalling the reaction).

  • Odor Check: The reaction releases methanethiol (MeSH). A strong sulfur smell indicates progress.

  • Work-up: Concentrate to dryness. Recrystallize from DMF/EtOH.

References

  • Synthesis of 2-aminoquinazolin-4(3H)

    • Title: "Efficient synthesis of 2-amino-4(3H)-quinazolinones from 2-aminobenzamides and cyanogen bromide"
    • Source:Tetrahedron Letters, Vol 45, Issue 12.[1]

    • URL:[Link]

  • Hydrolysis and Dione Formation

    • Title: "Hydrolysis of 2-amino-3-substituted quinazolin-4(3H)-ones: Kinetics and Mechanism"[1]

    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • General Quinazolinone Methodologies

    • Title: "Recent advances in the synthesis of quinazolinones"
    • Source:Organic & Biomolecular Chemistry.
    • URL:[Link]

Sources

Optimization

Minimizing side reactions during 2-amino-quinazolinone synthesis

Welcome to the Technical Support Center for the synthesis of 2-amino-quinazolinone derivatives. This hub is designed for researchers and drug development professionals facing regioselectivity issues, intermediate instabi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-amino-quinazolinone derivatives. This hub is designed for researchers and drug development professionals facing regioselectivity issues, intermediate instability, and yield bottlenecks during quinazolinone library generation.

I. Field-Proven Troubleshooting (Q&A)

Q: Why does my one-pot synthesis yield the 3-substituted 2-iminoquinazolin-4-one isomer instead of the desired 2-(N-substituted-amino)quinazolin-4(3H)-one? A: This is a classic regioselectivity issue driven by the competing forces of kinetic versus thermodynamic control. When anthranilic acid reacts with phenylcyanamide, the initial kinetic product often places the substituent on the internal ring nitrogen (N3), forming the 3-substituted 2-imino isomer[1]. The Causality & Fix: To correct this, you must implement a base-catalyzed Dimroth rearrangement . By refluxing the isomer mixture in 2 N NaOH, the hydroxide ion attacks the highly electrophilic C2 position, forcing the ring to open. Subsequent bond rotation and re-closure yield the thermodynamically more stable exocyclic amine (the 2-aminoquinazolin-4(3H)-one)[2]. This rearrangement bypasses the need for tedious column chromatography and significantly boosts the overall yield of the correct isomer[1].

Q: My 2-chloroquinazolin-4(3H)-one intermediate keeps degrading back to the starting dione or thioxo derivative before I can aminate it. How do I prevent this? A: The classical synthetic route involves chlorinating a thioxo or dione intermediate using phosphorus oxychloride (


) and 

[3]. The resulting 2-chloro intermediate is extremely electrophilic at the C2 position. If excess

is left in the reaction matrix, or if the environment is not strictly anhydrous, ambient moisture acts as a nucleophile. It rapidly displaces the chloride ion, hydrolyzing the intermediate back to the starting material[1]. The Causality & Fix: You must either rigorously dry all solvents and remove all excess

under high vacuum prior to amination, or abandon the

route entirely. We highly recommend switching to the TMSCl-mediated one-pot synthesis, which is far less sensitive to moisture and completely avoids the generation of unstable chlorinated intermediates[1].

Q: After successful synthesis, my 2-aminoquinazolinone library shows extremely poor aqueous solubility in phenotypic whole-cell screening assays. How can I optimize the structure without losing target affinity? A: 2-aminoquinazolinones possess a rigid, planar core that leads to high crystal packing energy and lipophilicity. This causes them to crash out of aqueous assay media (e.g., GASTE-Fe media used for Mycobacterium tuberculosis screens)[3]. The Causality & Fix: You must introduce polar, solubility-enhancing motifs that disrupt crystal packing without altering the core pharmacophore. For example, oxidizing a hydrophobic sulfone moiety to a sulfoxide has been proven to significantly improve aqueous solubility while maintaining biological potency[3]. Additionally, N-acetylation of the 2-amino group improves in vivo pharmacokinetic exposure (AUC) and reduces toxicity[1].

II. Mechanistic Visualizations

Dimroth A 3-Substituted 2-Iminoquinazolinone (Kinetic Product) B Ring-Opened Intermediate A->B OH⁻ attack at C2 C 2-(N-Substituted-amino) quinazolin-4-one (Thermodynamic Product) B->C Bond rotation & Ring closure

Mechanistic pathway of the base-catalyzed Dimroth rearrangement for 2-aminoquinazolinone synthesis.

Workflow cluster_0 One-Pot TMSCl Route (Preferred) cluster_1 Classical POCl3 Route (Prone to Hydrolysis) N1 Anthranilic Acid + Phenylcyanamide N2 TMSCl, t-BuOH, 60°C N1->N2 N3 Isomer Mixture N2->N3 N4 2N NaOH, EtOH/H2O (Dimroth Rearrangement) N3->N4 N5 Pure 2-Aminoquinazolinone N4->N5 M1 Quinazoline-2,4-dione M2 POCl3 / PCl5, Reflux M1->M2 M3 2-Chloro Intermediate (Unstable) M2->M3 M3->M1 Moisture (Hydrolysis) M4 Amine Substitution M3->M4 M5 2-Aminoquinazolinone M4->M5

Comparison of the robust one-pot TMSCl workflow versus the moisture-sensitive POCl3 route.

III. Validated Experimental Methodologies

To ensure trustworthiness, the protocols below are designed as self-validating systems . Built-in checkpoints allow the researcher to confirm the success of a step before proceeding, preventing the compounding of errors.

Protocol A: One-Pot TMSCl-Mediated Synthesis & Dimroth Rearrangement[1]

Purpose: High-yield synthesis avoiding unstable chlorinated intermediates.

  • Condensation: In a round-bottom flask, dissolve anthranilic acid (1.0 equiv) and the appropriate phenylcyanamide (1.2 equiv) in tert-butanol (t-BuOH).

  • Activation: Add chlorotrimethylsilane (TMSCl) dropwise. Heat the mixture to 60 °C and stir for 4 hours.

    • Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc). The disappearance of the anthranilic acid spot and the emergence of two closely eluting spots confirms the formation of the kinetic/thermodynamic isomer mixture.

  • Dimroth Rearrangement: Cool the mixture slightly and add 2 N NaOH in an EtOH/H₂O (1:1 v/v) solution. Reflux the mixture for 6 hours.

    • Validation Checkpoint 2: Perform a second TLC. The two spots from Checkpoint 1 must converge into a single, distinct spot. This physical convergence self-validates the completion of the Dimroth rearrangement.

  • Isolation: Cool to room temperature, neutralize with 1 N HCl, and filter the resulting precipitate. Wash with cold water and dry under vacuum to yield the pure 2-(N-substituted-amino)quinazolin-4-one.

Protocol B: Classical -Mediated Amination[3]

Purpose: Synthesis of derivatives where cyanamide precursors are unavailable.

  • Chlorination: Suspend the thioxo-quinazolinone intermediate in neat

    
     (excess). Add 
    
    
    
    (1.1 equiv) carefully. Reflux the mixture until it becomes a homogeneous dark solution (typically 2-4 hours).
  • Solvent Removal (Critical Step): Remove all excess

    
     under high vacuum.
    
    • Validation Checkpoint 1: The resulting residue must be a dry, solid mass. If the residue is gummy or releases white HCl fumes upon exposure to air, hydrolysis is actively occurring.

  • Amination: Immediately dissolve the crude 2-chloro intermediate in anhydrous 1,4-dioxane. Add the desired amine (1.5 equiv) and a non-nucleophilic base (e.g., DIPEA). Heat at 80 °C for 1-5 hours.

    • Validation Checkpoint 2: Analyze the crude mixture via LC-MS. The presence of the desired

      
       peak and the strict absence of an 
      
      
      
      isotope pattern (characteristic of the chlorinated intermediate) validates complete amine substitution.

IV. Quantitative Route Analysis

The following table summarizes the quantitative metrics and operational parameters of the primary synthetic routes discussed, allowing for rapid comparison and selection based on laboratory constraints.

Synthetic RouteKey ReagentsAvg. Reaction TimeOverall YieldPrimary Side ReactionMitigation Strategy
One-Pot TMSCl TMSCl, t-BuOH, NaOH10 hours~76%Kinetic isomer formationBase-catalyzed Dimroth rearrangement
Classical


,

, Amines
12-18 hours~50%Hydrolysis of 2-chloro intermediateStrict anhydrous conditions; immediate use
Suzuki-Coupling

,

1-5 hoursVariableDehalogenationDegassing solvents; optimized catalyst loading

V. References

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals. 1

  • Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. ACS Infectious Diseases. 3

  • One-Step Conversion of 2-Amino-N′-arylbenzamidines into 3-Aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles Using 4,5-Dichloro-1,2,3-dithiazolium Chloride. The Journal of Organic Chemistry. 2

Sources

Troubleshooting

Advanced Troubleshooting Center: Crystallization of 6-Chloro-3-phenylquinazolin-4(3H)-one

Welcome to the Technical Support Center for the isolation and purification of 6-chloro-3-phenylquinazolin-4(3H)-one . This guide is engineered for researchers and process chemists facing challenges during the crystalliza...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 6-chloro-3-phenylquinazolin-4(3H)-one . This guide is engineered for researchers and process chemists facing challenges during the crystallization of halogenated quinazolinone derivatives.

The rigid planar core of the quinazolinone ring, combined with the bulky 3-phenyl substitution and the 6-chloro group, creates complex intermolecular dynamics. These structural features promote strong


 stacking and halogen bonding, which frequently lead to liquid-liquid phase separation ("oiling out"), solvent entrapment, and catastrophic nucleation if thermodynamic parameters are not strictly controlled [1].
Diagnostic Workflow for Crystallization Failures

CrystallizationTroubleshooting A Crystallization Failure 6-chloro-3-phenylquinazolin-4(3H)-one B Oiling Out (Liquid-Liquid Phase Separation) A->B C Fine Powder / Amorphous (Poor Filtration) A->C D Inconsistent Polymorphs (Variable Melting Point) A->D E Decrease Supersaturation & Adjust Solvent/Antisolvent Ratio B->E F Control Cooling Rate (0.1-0.2°C/min) & Introduce Seed Crystals C->F G Thermodynamic Control: Slurry Aging & XRPD/DSC Profiling D->G H High-Purity Crystalline Product E->H F->H G->H

Diagnostic workflow for resolving 6-chloro-3-phenylquinazolin-4(3H)-one crystallization failures.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my 6-chloro-3-phenylquinazolin-4(3H)-one precipitate as a thick oil rather than a crystalline solid? A1: This phenomenon, known as Liquid-Liquid Phase Separation (LLPS) or "oiling out," occurs when the supersaturation level of the solution exceeds the critical threshold for liquid separation before solid nucleation can take place. Because 6-chloro-3-phenylquinazolin-4(3H)-one is highly hydrophobic, rapidly adding a highly polar antisolvent (like water) to a good solvent (like ethanol) causes a sudden, localized spike in supersaturation. The molecules aggregate into a solute-rich liquid phase rather than forming an ordered crystal lattice [2]. Actionable Fix: Decrease the supersaturation gradient. Add the antisolvent dropwise at elevated temperatures (e.g., 70°C) under vigorous overhead stirring. Introduce seed crystals just before the theoretical cloud point is reached to bypass the LLPS boundary and force solid nucleation.

Q2: My isolated product is an extremely fine powder that clogs the filter paper. How can I improve the particle size and morphology? A2: Fine, amorphous powders are the direct result of catastrophic nucleation. When a solution is crash-cooled (e.g., plunging a hot flask directly into an ice bath), thousands of crystal nuclei form simultaneously. This rapidly depletes the solute concentration, preventing any single nucleus from growing into a large, well-defined crystal. The 6-chloro substituent exacerbates this by participating in rapid, disorganized halogen bonding [1]. Actionable Fix: Implement a controlled cooling ramp. Cool the reactor at a strict rate of 0.1–0.2 °C/min. Maintain the system within its Metastable Zone Width (MSZW) and allow for a prolonged slurry aging phase (Ostwald ripening) at the final temperature to dissolve microscopic fines and redeposit them onto larger crystals.

Q3: Thermal analysis (DSC) shows a broad melting point, but HPLC confirms 99% chemical purity. What is causing this discrepancy? A3: A broad or depressed melting point in a chemically pure sample strongly indicates the presence of a solvate (pseudopolymorphism) or a mixture of polymorphic forms. Quinazolinones are notorious for trapping solvent molecules within their crystal lattice due to the steric hindrance created by the bulky 3-phenyl group, which leaves voids in the packing structure [2]. Actionable Fix: If a solvate is suspected (especially when using cyclic ethers like 1,4-dioxane), transition to a Class 3 solvent system like Ethanol/Water. Dry the final product under high vacuum (≤ 50 mbar) at 60°C for at least 24 hours to ensure complete desolvation.

Quantitative Data: Solvent System Selection

Selecting the correct solvent system is the most critical variable in preventing phase separation. The table below summarizes the thermodynamic outcomes of various solvent systems for this specific molecule.

Primary Solvent / AntisolventRatio (v/v)Solubilizing PowerCrystallization MechanismTypical Outcome & Causality
Ethanol / Water 3:1ModerateAntisolvent / CoolingHigh purity. Prone to oiling out if water is added too rapidly due to the sudden polarity shift.
1,4-Dioxane / Water 4:1HighAntisolventExcellent yield. Requires extended vacuum drying to remove tightly bound dioxane solvates [1].
Dichloromethane / Ethanol 1:2HighEvaporativeYields large single crystals suitable for X-Ray Diffraction (XRD) [1]. Slower process governed by DCM evaporation.
Standardized Experimental Protocol: Seeded Anti-Solvent Crystallization

To ensure reproducibility and prevent oiling out, follow this self-validating protocol. Every critical step includes a validation checkpoint to confirm the thermodynamic state of the system before proceeding.

Step 1: Dissolution Suspend 10.0 g of crude 6-chloro-3-phenylquinazolin-4(3H)-one in 50 mL of absolute ethanol in a jacketed reactor equipped with an overhead stirrer. Causality: Overhead stirring provides uniform shear, preventing localized concentration gradients that cause oiling out.

Step 2: Heating & Clarification Heat the mixture to 75°C under continuous stirring (250 rpm) until complete dissolution is achieved. Validation Checkpoint: The solution must be completely transparent. If particulate matter remains after 15 minutes at 75°C, perform a hot filtration to remove insoluble impurities.

Step 3: Antisolvent Addition (Phase 1) Slowly add 10 mL of pre-heated deionized water (75°C) dropwise over 15 minutes via an addition funnel. Validation Checkpoint: The solution should remain clear. If turbidity appears and persists, the antisolvent addition is too fast, and the system is approaching the LLPS boundary. Pause addition until the solution clears.

Step 4: Seeding Cool the reactor to 65°C (entering the metastable zone) and introduce 50 mg of pure, finely milled 6-chloro-3-phenylquinazolin-4(3H)-one seed crystals. Validation Checkpoint: The seeds should remain suspended and not dissolve. If they dissolve, the system is undersaturated; drop the temperature by another 2°C and re-seed.

Step 5: Controlled Cooling & Maturation Program the jacketed reactor to cool from 65°C to 20°C at a strict rate of 0.2°C/min. Causality: This slow ramp ensures that supersaturation is consumed by the growth of the seed crystals rather than the spontaneous generation of new, fine nuclei.

Step 6: Antisolvent Addition (Phase 2) Once the system reaches 20°C, add an additional 15 mL of deionized water over 30 minutes to maximize the thermodynamic yield.

Step 7: Isolation & Drying Filter the resulting thick slurry through a sintered glass funnel (Porosity 3). Wash the filter cake with 20 mL of cold ethanol/water (1:1 v/v) to remove surface impurities. Dry the crystals in a vacuum oven at 60°C (≤ 50 mbar) for 12 hours. Validation Checkpoint: Perform a DSC or melting point test. A sharp melting peak confirms the absence of trapped solvent and polymorphic purity.

References
  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives Source: MDPI Crystals (2023, 13(8), 1254) URL:[Link]

Optimization

Technical Support Center: Scale-up Challenges for 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one Manufacturing

Welcome to the technical support center for the manufacturing of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the manufacturing of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important quinazolinone derivative. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical experience.

I. Synthetic Pathway Overview

The synthesis of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one typically follows a multi-step route. A common and effective method involves the initial cyclization of an appropriately substituted anthranilic acid, followed by chlorination and subsequent amination.[1][2] Understanding this pathway is crucial for diagnosing and resolving issues during scale-up.

Synthetic_Pathway A 5-Chloroanthranilic Acid B Intermediate Benzoxazinone A->B Reaction with Phenyl Isocyanate C 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one B->C Amination

Caption: General synthetic scheme for 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one?

A1: Several synthetic strategies exist for quinazolinone derivatives.[3] A widely adopted method begins with the reaction of 5-chloroanthranilic acid with phenyl isocyanate to form a urea intermediate, which is then cyclized to the corresponding quinazolinedione. This intermediate can be converted to the target molecule through a series of steps including chlorination and amination.[1][2] Another approach involves the condensation of N-acylanthranilic acids with primary amines.[3] More modern, one-pot syntheses have also been developed to improve efficiency and yield.[4]

Q2: I'm observing a significant drop in yield when moving from a 10g to a 1kg scale. What are the likely causes?

A2: This is a classic scale-up challenge. The primary culprits are often related to mass and heat transfer limitations. On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[5] Heat dissipation is also less efficient in larger reactors, and uncontrolled exotherms can degrade starting materials or the product.[5] It is crucial to re-optimize reaction parameters such as stirring speed, heating/cooling rates, and reactant addition times for the larger scale.

Q3: My final product is difficult to purify, showing multiple spots on TLC. What are the potential impurities?

A3: Impurities can arise from several sources. Incomplete reactions are a common cause, leaving unreacted starting materials or intermediates.[6] Side reactions, such as the formation of regioisomers or dimers, can also occur, particularly under harsh reaction conditions.[6] Over-amination or hydrolysis of chloro-intermediates are other possibilities to consider.[7] It is advisable to use analytical techniques like LC-MS to identify the molecular weights of the impurities, which can provide clues to their structures.[6]

Q4: How can I improve the crystallization of the final product? On a larger scale, it tends to "oil out."

A4: "Oiling out" during crystallization is often due to the solution being too supersaturated or the cooling rate being too rapid.[5] On a large scale, it is essential to control the cooling process carefully.[5] Consider using a jacketed reactor with a programmable temperature controller. Seeding the solution with a small amount of pure crystalline material can also encourage proper crystal formation.[5] Experimenting with different solvent/anti-solvent systems is also a valuable strategy.[5]

III. Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during the manufacturing process.

Problem 1: Low Yield of the Final Product
Potential Cause Recommended Solution Scientific Rationale & Expected Outcome
Incomplete Reaction Optimize reaction time and temperature. Monitor reaction progress by TLC or HPLC. Consider using microwave irradiation for certain steps.[6][8]Ensures complete conversion of starting materials. Microwave-assisted synthesis can often reduce reaction times and improve yields by providing uniform heating.[8]
Side Reactions Adjust stoichiometry of reactants. Control the reaction temperature carefully. For amination steps, the C4 and C2 positions on the quinazoline ring are often more reactive.[7]Minimizes the formation of byproducts such as dimers or over-aminated products. Careful temperature control can enhance regioselectivity.[7]
Degradation of Product Employ milder reaction conditions. If oxidation is suspected, ensure an inert atmosphere (e.g., nitrogen or argon).Protects the target molecule from decomposition under harsh conditions, thereby preserving the yield.
Suboptimal Catalyst Screen different catalysts if applicable to your synthetic route (e.g., Lewis acids for certain cyclizations).[6]A more efficient catalyst can increase the reaction rate and selectivity, leading to a higher yield of the desired product.[6]
Problem 2: Product Purification Challenges
Potential Cause Recommended Solution Scientific Rationale & Expected Outcome
Peak Tailing in Chromatography Add a basic modifier like triethylamine (0.1-1% v/v) to the mobile phase for normal-phase chromatography.[9]The basic nature of the 2-amino group can cause strong interactions with acidic silanol groups on the silica gel. A competing base neutralizes these sites, leading to improved peak shape.[9]
Compound Decomposes on Silica Gel Switch to a less acidic stationary phase such as neutral or basic alumina.[9] Alternatively, consider reverse-phase chromatography.[9]Alumina is less acidic than silica and can prevent the degradation of acid-sensitive compounds. Reverse-phase chromatography uses a non-polar stationary phase, avoiding interactions with acidic silanol groups.[9]
"Oiling Out" During Crystallization Slow down the cooling rate. Use a seeding crystal. Experiment with a solvent/anti-solvent system.[5]Slow cooling allows for the orderly formation of a crystal lattice. Seeding provides a template for crystallization. An anti-solvent reduces the solubility of the product gradually, promoting crystallization over oiling out.[5]
High Polarity of the Product Consider precipitation by adding a non-polar solvent. Reverse-phase chromatography can also be effective.[7]If the product is highly polar, it may be soluble in common polar purification solvents. Adding a non-polar "anti-solvent" can induce precipitation. Reverse-phase chromatography is well-suited for polar compounds.[7]

IV. Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Step 1: Formation of the Benzoxazinone Intermediate.

    • In a suitable reactor, dissolve 5-chloroanthranilic acid in a polar aprotic solvent such as pyridine.

    • Slowly add phenyl isocyanate to the solution at room temperature while stirring.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, the benzoxazinone intermediate can be isolated or used directly in the next step.

  • Step 2: Amination.

    • To the benzoxazinone intermediate, add a source of ammonia (e.g., a solution of ammonia in an alcohol or ammonium hydroxide).

    • Heat the reaction mixture under reflux. The reaction time will vary depending on the scale and specific conditions.

    • Monitor the formation of the product by TLC or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • The crude product may precipitate out of the solution and can be collected by filtration.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection:

    • Determine a suitable mobile phase using TLC. A common starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • To mitigate peak tailing, add a small amount of triethylamine (e.g., 0.5% v/v) to the solvent system.[9]

    • Adjust the solvent ratio to achieve an Rf value of 0.2-0.3 for the target compound.

  • Column Packing and Elution:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pack the chromatography column with the slurry.

    • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

V. Visualization of Key Processes

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed q1 Is the reaction going to completion? start->q1 sol1 Increase reaction time/temp Consider microwave irradiation q1->sol1 No q2 Are there significant side products? q1->q2 Yes a1_yes Yes a1_no No end_node Yield Improved sol1->end_node sol2 Adjust stoichiometry Control temperature Optimize catalyst q2->sol2 Yes q3 Is the product degrading? q2->q3 No a2_yes Yes a2_no No sol2->end_node sol3 Use milder conditions Ensure inert atmosphere q3->sol3 Yes q3->end_node No a3_yes Yes a3_no No sol3->end_node

Caption: A decision tree for troubleshooting low product yield.

VI. Process Safety Considerations

Scaling up chemical reactions introduces new safety challenges. It is imperative to conduct a thorough safety assessment before proceeding with large-scale synthesis.

  • Thermal Hazards: Be aware of potential exotherms, especially during cyclization and amination steps. Use a reaction calorimeter to determine the heat of reaction and ensure that the cooling capacity of the reactor is sufficient to control the temperature.[5]

  • Reagent Handling: Some reagents used in quinazolinone synthesis can be hazardous. For example, phosphorus oxychloride (POCl3), which may be used for chlorination, is highly corrosive and reacts violently with water.[1] Ensure proper personal protective equipment (PPE) is worn and that all operations are conducted in a well-ventilated fume hood.

  • Solvent Safety: Be mindful of the flammability and toxicity of the solvents used. Dimethylformamide (DMF), a common solvent in this type of synthesis, is a reproductive toxin.[1] Dimethyl sulfoxide (DMSO) can have decomposition hazards at elevated temperatures, which can be catalyzed by impurities.[10]

By carefully considering these troubleshooting strategies, experimental protocols, and safety precautions, researchers and drug development professionals can more effectively navigate the challenges of scaling up the manufacturing of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one.

VII. References

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC. (2025, September 25). National Center for Biotechnology Information.

  • Troubleshooting common side reactions in quinazoline synthesis. (n.d.). BenchChem.

  • Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives. (n.d.). BenchChem.

  • Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). (2023, July 6). UGC Approved Journal.

  • H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. (2023, August 30). ACS Omega.

  • Technical Support Center: Synthesis of 2,4,6-Triaminoquinazoline. (n.d.). BenchChem.

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. (2025, August 1). ACS Omega.

  • One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. (2019, October 11). ResearchGate.

  • Synthesis of 2-phenylquinazolin-4(3H)-ones under solvent-free and transition-metal catalyst-free conditions. (n.d.). ResearchGate.

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (n.d.). Frontiers.

  • Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC. (2023, September 13). National Center for Biotechnology Information.

  • Ultrasound-Assisted Synthesis of Quinazolinones: Current Trends and Future Prospects. (2025, April 1). International Journal of Scientific Research in Chemistry.

  • Technical Support Center: Purification Strategies for 2-Aminoquinoline Derivatives. (n.d.). BenchChem.

  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023, January 18). National Center for Biotechnology Information.

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC. (2022, July 4). National Center for Biotechnology Information.

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. (2019, May 7). ACS Omega.

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. (n.d.). SciSpace.

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020, November 27). Bentham Science.

  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine. (n.d.). BenchChem.

  • Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). (2023, July 13). ResearchGate.

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI.

  • Analytical Method for 18 Amino Acids. (2025, January 21). Welch Materials.

  • Techniques for Enzyme Purification. (n.d.). Wageningen University & Research eDepot.

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025, September 25). MDPI.

  • 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one (EVT-3182955). (n.d.). EvitaChem.

  • Analytical method of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in human hair by column-switching liquid chromatography-mass spectrometry. (2004, April 25). PubMed.

  • Separation and Refining of Amino acids. (n.d.). Organo.

Sources

Troubleshooting

Controlling moisture sensitivity in quinazolinone precursors

Technical Support Center: Controlling Moisture Sensitivity in Quinazolinone Precursors Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to sc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Controlling Moisture Sensitivity in Quinazolinone Precursors

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to scale up quinazolinone syntheses. The most common point of failure is the premature degradation of highly reactive precursors—specifically, benzoxazinones, acyl chlorides, and imidoyl chlorides.

To successfully synthesize these critical pharmacophores, we must move beyond simply following recipes. We must understand the mechanistic causality of moisture-induced degradation and implement self-validating experimental systems to ensure reproducibility.

Mechanistic Insight: The Hydrolysis Trap

Pathway AA Anthranilic Acid + Acyl Chloride BX Benzoxazinone (Moisture-Sensitive Intermediate) AA->BX Acylation & Dehydration QZ Quinazolinone (Desired Product) BX->QZ + Primary Amine (Anhydrous) HYD N-Acylanthranilic Acid (Hydrolysis Dead-End) BX->HYD + H2O (Moisture Exposure)

Caption: Mechanistic pathway of benzoxazinone intermediate amination versus competitive hydrolysis.

Troubleshooting & FAQs

Q1: Why does my benzoxazinone intermediate degrade into a white precipitate before the amination step? The Causality: The classical two-step synthesis of quinazolinones involves the acylation of anthranilic acid to form a [1]. This intermediate features a highly electrophilic C2 carbon. When exposed to ambient humidity or trace water in solvents, water acts as a competing nucleophile. Because water is sterically unhindered, it outcompetes the bulky primary amine you intend to add, rapidly attacking the C2 position. This triggers an irreversible ring-opening hydrolysis, yielding (the white precipitate)[2]. This side reaction consumes your intermediate,[3]. The Solution: Transition to a one-pot, in situ amination strategy where possible. If the benzoxazinone must be isolated, it must be handled strictly under inert gas (Argon/N₂) using Schlenk techniques.

Q2: How do I rigorously dry my solvents and reagents for the acylation and cyclization steps? The Causality: Standard "anhydrous" solvents from septum-sealed bottles can accumulate 50–100 ppm of water after multiple punctures. For moisture-sensitive benzoxazinones, water concentrations must be kept below 10 ppm. Desiccants work on equilibrium; using the wrong desiccant or failing to activate it will leave residual moisture that directly correlates with intermediate degradation. The Solution: Use activated 3Å molecular sieves for solvents like toluene, 1,4-dioxane, or dichloromethane. Sieves must be activated at 300 °C under vacuum for 4 hours prior to use.

Q3: I am scaling up the synthesis of a 2-substituted-4(3H)-quinazolinone. How do I validate that my system is sufficiently dry before adding the amine? The Causality: Scale-up inherently increases the time of exposure and the surface area of the reaction mixture. Assumptions about solvent dryness that work at the milligram scale fail at the multigram scale. A protocol is only as reliable as its validation mechanism. The Solution: Implement a self-validating workflow. Before adding the amine, take a 0.1 mL aliquot of the reaction mixture, dilute it in dry CDCl₃, and run a rapid FTIR or ¹H-NMR. You are looking for the strong, characteristic lactone C=O stretch (~1760 cm⁻¹) of the intact benzoxazinone. If you observe a broad O-H stretch (~3200–3400 cm⁻¹), your system has been compromised by moisture.

Quantitative Data: Moisture Impact on Yield

The following table summarizes the direct correlation between solvent moisture levels and the success of the amination step during quinazolinone synthesis.

Solvent Moisture LevelDesiccant StrategyBenzoxazinone Hydrolysis (%)Final Quinazolinone Yield (%)
< 10 ppm Activated 3Å Molecular Sieves (48h)< 2%> 90%
~ 50 ppm Standard Septum Bottle (Argon)~ 15%~ 75%
> 200 ppm Benchtop Grade (Air exposed)> 60%< 30%

Self-Validating Experimental Protocol

Anhydrous Synthesis of 2-Methyl-4(3H)-quinazolinone via Benzoxazinone Intermediate

Step 1: Solvent Preparation & Validation

  • Add 20% m/v activated 3Å molecular sieves to HPLC-grade toluene. Let stand for 48 hours.

  • Validation Check: Titrate the solvent using a Karl Fischer apparatus to confirm the moisture content is strictly < 10 ppm.

Step 2: Acylation & Ring Closure

  • In a flame-dried Schlenk flask purged with Argon, dissolve anthranilic acid (1.0 eq) in the validated dry toluene.

  • Add acetic anhydride (2.2 eq) dropwise at 0 °C to control the exothermic acylation.

  • Reflux the mixture for 2 hours to drive dehydration and form the 2-methyl-4H-3,1-benzoxazin-4-one intermediate.

Step 3: In-Process Analytical Verification

  • Validation Check: Withdraw a 0.1 mL aliquot against a positive Argon counter-flow.

  • Run a rapid ATR-FTIR analysis. Proceed to the next step only if the 1760 cm⁻¹ peak (oxazine C=O) is dominant and the 3300 cm⁻¹ region (carboxylic O-H) is flat.

Step 4: Anhydrous Amination

  • Cool the reaction to room temperature under Argon.

  • Add the primary amine (1.2 eq) dropwise.

  • Reflux for an additional 4 hours to drive the nucleophilic addition and subsequent cyclization.

Step 5: Isolation and Purification

  • Cool the mixture to 4 °C to induce precipitation.

  • Filter the crude product under vacuum and recrystallize from cold, dry ethanol to yield the pure 2-methyl-4(3H)-quinazolinone.

References

  • BenchChem. "Navigating the Synthesis of 2-Acetyl-4(3H)-quinazolinone: A Technical Support Guide for Scale-Up." Source: BenchChem.

  • Khodarahmi GA, et al. "Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities." Source: Iran J Pharm Res. 2012 Summer;11(3):789–797.

  • University of Mosul. "Chemistry of 4H-3,1-Benzoxazin-4-ones." Source: UoMosul.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis Guide: 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one

Executive Summary & Application Scope Product Focus: 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one Chemical Formula: Molecular Weight: 271.70 g/mol This technical guide provides a rigorous framework for the structural va...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

Product Focus: 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one Chemical Formula:


Molecular Weight:  271.70  g/mol 

This technical guide provides a rigorous framework for the structural validation of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one , a pharmacologically significant scaffold often investigated for anticonvulsant and antimicrobial properties.

In drug development, the primary challenge with this scaffold is not merely synthesis, but regio-differentiation .[1] The cyclization of anthranilic acid derivatives can yield open-chain guanidine intermediates or thermodynamically competitive


-isomers. This guide objectively compares the target compound’s spectral fingerprint against these common "false positives," providing researchers with a definitive pass/fail analytical protocol.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity and reproducibility, the following acquisition parameters are mandatory. Standard chloroform (


) is not recommended  due to the poor solubility of the polar quinazolinone core and the potential for aggregation-induced line broadening.
Sample Preparation[1][2]
  • Solvent: DMSO-

    
     (Dimethyl sulfoxide-d6) is the gold standard for this class of fused heterocycles.
    
  • Concentration: 5–10 mg of analyte in 0.6 mL solvent.

  • Additives:

    • Trace Acid: If proton exchange broadening is observed on the

      
       peak, add 1-2 
      
      
      
      of
      
      
      after the initial scan to confirm exchangeability (the signal will vanish).
    • Reference: Tetramethylsilane (TMS,

      
       0.00 ppm).[1][2]
      
Instrument Parameters (400 MHz or Higher)
  • Pulse Sequence: Standard 1D proton (

    
     or equivalent).
    
  • Spectral Width: -2 to 14 ppm (to capture downfield amides/phenols if precursors are present).

  • Relaxation Delay (D1):

    
     1.0 second (ensure full relaxation of aromatic protons for accurate integration).
    
  • Scans (NS): Minimum 16 (64 recommended for high signal-to-noise ratio on minor impurities).

Structural Elucidation: The "Fingerprint" Analysis

The NMR spectrum of the target compound is defined by three distinct zones. Successful synthesis is confirmed only when all three zones match the criteria below.

Zone A: The Heteroatom Region (Exchangeable)[1]
  • Signal:

    
     (Amino group at Position 2).[1][3]
    
  • Shift (

    
    ):  6.20 – 7.50 ppm (Broad Singlet, 2H).[1]
    
  • Diagnostic: This signal is highly sensitive to concentration and water content. Unlike the sharp amide doublet of a precursor, this appears as a broad singlet.[1]

  • Verification: Disappears upon

    
     shake.
    
Zone B: The Quinazolinone Core (6-Chloro Substitution)

This is the most critical region for confirming the 6-chloro substitution pattern. The rigidity of the fused ring creates a predictable splitting pattern for the protons at positions 5, 7, and 8.[1]

ProtonPositionShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Logic
H-5 Ortho to C=O7.85 – 8.05 Doublet (d)

Most deshielded due to carbonyl anisotropy.[1]
H-7 Meta to N17.65 – 7.75 Doublet of Doublets (dd)

Couples with H-8 (ortho) and H-5 (meta).[1]
H-8 Ortho to N17.40 – 7.55 Doublet (d)

Shielded relative to H-5; overlaps with phenyl ring.
Zone C: The N3-Phenyl Ring
  • Signal: Phenyl group protons.

  • Shift (

    
    ):  7.30 – 7.60 ppm (Multiplet, 5H).[1]
    
  • Diagnostic: Appears as a complex multiplet often overlapping with H-8. Integration of the total aromatic region (excluding H-5) should sum to roughly 7 protons (5 Phenyl + H7 + H8).[1]

Comparative Analysis: Target vs. Alternatives

This section contrasts the target molecule with its most common synthetic impurities. Use this table to "grade" your crude product.

Table 1: Spectral Differentiation Matrix[5]
FeatureTarget Compound (2-Amino-6-chloro-3-phenyl...)Alternative A: Precursor (Open-chain Guanidine/Urea)Alternative B: N1-Isomer (Rearrangement Product)

Signal
Broad Singlet (~6.5 ppm) Multiple broad signals (NH, NH2) or sharp doublets.Broad Singlet, but often shifted downfield (>7.5 ppm).[1]
H-5 Proton Distinct Doublet (~7.9 ppm) Upfield (~7.2-7.5 ppm) due to lack of fused ring rigidity.Similar to target, but NOE interaction differs.
Carbonyl (C=O) ~160 ppm (

)
~165-170 ppm (Amide/Urea characteristic).[1]~160 ppm (Indistinguishable by 1D 1H NMR alone).[1]
Solubility Moderate in DMSO High in DMSO, often soluble in Acetone.[1]Lower solubility; often precipitates.
Pass/Fail PASS FAIL (Incomplete Cyclization)FAIL (Thermodynamic Rearrangement)
Advanced Verification: The NOE Check

If the 1D spectrum is ambiguous regarding the position of the Phenyl group (N3 vs N1):

  • Target (N3-Phenyl): Strong NOE correlation between Phenyl ortho-protons and the

    
      group (or H-5 if rotation allows).
    
  • Isomer (N1-Phenyl): Strong NOE correlation between Phenyl ortho-protons and H-8 (the proton on the benzene ring of the quinazolinone).

Workflow Visualization

The following diagram illustrates the logical flow for validating the synthesis of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one.

NMR_Analysis_Workflow Start Crude Reaction Mixture Prep Sample Prep (DMSO-d6 + TMS) Start->Prep Acquisition 1H NMR Acquisition (400 MHz, ns=16) Prep->Acquisition Check_NH2 Check 6.0-7.5 ppm: Broad Singlet (2H)? Acquisition->Check_NH2 Check_H5 Check ~7.9 ppm: Doublet (J~2.5Hz)? Check_NH2->Check_H5 Yes Fail_Precursor FAIL: Precursor (Open Chain) Check_NH2->Fail_Precursor No (Multiple NHs) Check_Aromatic Check 7.3-7.8 ppm: Complex Multiplet (7H)? Check_H5->Check_Aromatic Yes Check_H5->Fail_Precursor No (Shift < 7.5) Pass CONFIRMED STRUCTURE 2-Amino-6-chloro-3-phenyl... Check_Aromatic->Pass Yes Fail_Isomer FAIL: Regioisomer (N1-Phenyl) Check_Aromatic->Fail_Isomer Ambiguous (Run NOESY)

Figure 1: Decision tree for the structural validation of 2-amino-quinazolinone derivatives via 1H NMR.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link[1]

  • RSC Advances. (2014). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones. Royal Society of Chemistry. Link

  • Molecules (MDPI). (2022).[1][5] Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones. MDPI. Link

  • National Institutes of Health (PMC). (2022).[1] Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2. PubMed Central. Link

  • BenchChem. (2025).[1][2][6] Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide. Link[1]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Quinazolinone Derivatives: A Comparative Technical Guide

This guide provides an in-depth technical comparison of mass spectrometry (MS) fragmentation patterns for quinazolinone derivatives, specifically focusing on the 4(3H)-quinazolinone scaffold.[1] It is designed for resear...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) fragmentation patterns for quinazolinone derivatives, specifically focusing on the 4(3H)-quinazolinone scaffold.[1] It is designed for researchers requiring structural elucidation and metabolite identification strategies.

Executive Summary

Quinazolinone derivatives, particularly 4(3H)-quinazolinones, represent a privileged scaffold in medicinal chemistry due to their broad pharmacological profile (e.g., Methaqualone, Idelalisib). Structural characterization of these compounds relies heavily on Mass Spectrometry (MS).[1][2]

This guide compares the two dominant ionization modalities—Electron Impact (EI) and Electrospray Ionization (ESI-MS/MS) —and delineates the specific fragmentation pathways (Retro-Diels-Alder, McLafferty rearrangement) required for accurate spectral interpretation.

Comparative Analysis: EI vs. ESI-MS/MS

The choice of ionization technique dictates the observed fragmentation landscape. The table below contrasts the utility of "Hard" (EI) versus "Soft" (ESI) ionization for quinazolinone analysis.

Table 1: Ionization Technique Comparison
FeatureElectron Impact (EI-MS)Electrospray Ionization (ESI-MS/MS)
Energy Regime High Energy (70 eV)Low Energy (Thermal/Voltage)
Molecular Ion

often weak or absent; radical cation (

)

dominant; even-electron ion
Fragmentation Extensive in-source fragmentation; "Fingerprint" spectra.Minimal in-source; requires Collision Induced Dissociation (CID).
Primary Utility Library matching (NIST), identification of stable core fragments.Pharmacokinetics (PK), metabolite ID, thermally labile derivatives.
Key Mechanism Radical-driven cleavage, extensive rearrangement.Charge-remote fragmentation, proton-mobility driven cleavage.

Diagnostic Fragmentation Pathways

Understanding the specific bond cleavages is critical for validating synthetic success or identifying metabolites.

Characteristic Ions (The "Fingerprint")

For the core 4(3H)-quinazolinone structure (MW 146), the following ions are diagnostic:

  • m/z 146 (

    
     / 
    
    
    
    ):
    The intact core.
  • m/z 119 (

    
    ):  Formed via the loss of hydrogen cyanide from the pyrimidine ring.
    
  • m/z 92 (

    
    ):  Further loss of CO from the m/z 119 fragment.
    
  • m/z 77 (

    
    ):  Phenyl cation, characteristic of the benzenoid ring.
    
The Retro-Diels-Alder (RDA) Mechanism

The most distinct pathway for fused heterocycles like quinazolinones is the Retro-Diels-Alder (RDA) reaction. This "unzipping" of the pyrimidine ring provides critical information about substituents at positions 2 and 3.

Mechanism:

  • Ring Opening: The bond between N3 and C4 (carbonyl) cleaves.

  • Elimination: The molecule splits into a ketene/isocyanate fragment (containing the benzene ring) and an imine/nitrile fragment (containing the C2 substituent).

Comparative Case Study: Methaqualone

Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) serves as a classic model for these pathways.

  • Pathway A (Methyl Loss): The base peak in ESI-MS/MS is often m/z 235 (

    
    ), driven by steric relief and inductive stabilization.
    
  • Pathway B (RDA-like): Cleavage of the N-C bonds generates an ion at m/z 132 , corresponding to the substituted aniline moiety, confirming the substituent at the N3 position.

Visualizing the Fragmentation Logic

The following diagram illustrates the hierarchical fragmentation of a generic 2-methyl-3-substituted-4(3H)-quinazolinone.

QuinazolinoneFragmentation Precursor Precursor Ion [M+H]+ (Generic 4(3H)-Quinazolinone) MethylLoss [M - CH3]+ (Sigma-Bond Cleavage) Precursor->MethylLoss -15 Da (CH3) RDA_Pathway Retro-Diels-Alder (RDA) (Ring Opening) Precursor->RDA_Pathway Pyrimidine Ring Cleavage CO_Loss [M - CO]+ (Carbonyl Ejection) Precursor->CO_Loss -28 Da (CO) Frag_Isocyanate Isocyanate Ion (Benzene Ring Retention) RDA_Pathway->Frag_Isocyanate Path A Frag_Amine Amine/Imine Ion (Substituent Retention) RDA_Pathway->Frag_Amine Path B Frag_HCN Fragment [M - HCN]+ CO_Loss->Frag_HCN -27 Da (HCN) Benzyne Benzyne/Phenyl Ion (m/z 77, 90, 92) Frag_HCN->Benzyne Ring Degradation

Caption: Hierarchical fragmentation tree showing the primary dissociation pathways (Methyl loss, CO loss, and RDA cleavage) for quinazolinone derivatives.

Standardized Experimental Protocol: LC-ESI-MS/MS

To obtain reproducible fragmentation data for structural elucidation, follow this self-validating protocol.

Phase 1: Sample Preparation
  • Solvent System: Dissolve 1 mg of the quinazolinone derivative in 1 mL of LC-MS grade Methanol (MeOH) .

  • Additive: Add 0.1% Formic Acid (v/v) to promote protonation (

    
     formation).
    
  • Filtration: Filter through a 0.22 µm PTFE syringe filter to prevent capillary clogging.

Phase 2: LC-MS Configuration
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

  • Source: Electrospray Ionization (ESI) in Positive Mode (+) .

    • Reasoning: Quinazolinones are basic due to N1 and N3; positive mode yields significantly higher sensitivity than negative mode.

  • Flow Rate: 0.3 mL/min (Direct infusion or via C18 column).

Phase 3: Data Acquisition & Validation
  • Full Scan (MS1): Scan m/z 50–500 to identify the molecular ion

    
    .
    
    • Validation: Check for the

      
       dimer or 
      
      
      
      adducts to confirm the monomeric mass.
  • Product Ion Scan (MS2): Select the precursor ion. Apply a Collision Energy (CE) Ramp (e.g., 10, 20, 40 eV).

    • Why Ramp? Low CE reveals labile losses (e.g., methyl, water); High CE reveals core skeletal cleavages (RDA, ring opening).

  • Interpretation:

    • Look for the m/z 119 and m/z 92 series to confirm the quinazolinone core.

    • Look for Neutral Losses of 28 Da (CO) and 27 Da (HCN).

References

  • Tusiewicz, K., et al. (2024).[3] "From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs." Toxicology Mechanisms and Methods.

  • BenchChem. (2025).[1][2] "Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers."

  • Salem, M. A. I., et al. (2012). "Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety." Journal of Chemical Acta.

  • He, J., et al. (2024). "4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery." Molecules.

  • NIST Chemistry WebBook. "4(3H)-Quinazolinone, 3-(4-hydroxy-2-methylphenyl)-2-methyl- Mass Spectrum."

Sources

Validation

Comparative Guide: Antimicrobial Efficacy of Quinazolinones vs. Standard Antibiotics

Topic: Comparing Antimicrobial Efficacy of Quinazolinones vs. Standard Antibiotics Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The emergenc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Antimicrobial Efficacy of Quinazolinones vs. Standard Antibiotics Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant (MDR) pathogens, particularly MRSA and fluoroquinolone-resistant Gram-negative bacilli, has necessitated the re-evaluation of privileged scaffolds. Quinazolinones—structurally related to fluoroquinolones but possessing distinct binding modalities—have emerged as a critical alternative. Unlike standard fluoroquinolones (e.g., Ciprofloxacin) that primarily stabilize the DNA-gyrase-DNA cleavage complex via a water-metal ion bridge, specific quinazolinone derivatives (specifically 2,4-diones) often bypass this requirement, allowing them to retain efficacy against gyrA and parC mutants.

This guide provides a technical comparison of 4(3H)-quinazolinone derivatives against standard-of-care antibiotics (Ciprofloxacin, Vancomycin, Ampicillin), supported by MIC data, mechanistic pathways, and validated experimental protocols.

Mechanistic Divergence: Quinazolinones vs. Fluoroquinolones

While both classes target Type II Topoisomerases (DNA Gyrase and Topoisomerase IV), their interaction kinetics differ significantly. This structural divergence is the primary driver for the retained potency of quinazolinones against resistant strains.

  • Fluoroquinolones (e.g., Ciprofloxacin): Require a water-metal ion (

    
    ) bridge to anchor the C3/C4 keto-acid moiety to the Serine-83/Glutamic acid-87 residues of GyrA. Mutations in these residues disrupt binding, causing high-level resistance.
    
  • Quinazolinones (e.g., Quinazoline-2,4-diones): Many derivatives lack the critical carboxylate group required for the water-metal bridge. Instead, they utilize hydrophobic interactions and direct hydrogen bonding with the Toprim domain (GyrB/ParE), effectively bypassing the "Quinolone Resistance-Determining Region" (QRDR) of GyrA.

Visualization: Mechanism of Action & Resistance Bypass

The following diagram illustrates the differential binding modes and the downstream signaling effects leading to bacterial cell death.

MOA_Pathway Target Bacterial DNA Replication Enzyme Type II Topoisomerases (DNA Gyrase / Topo IV) Target->Enzyme Catalyzes supercoiling Binding_FQ Binds GyrA (Ser83/Glu87) Requires Mg2+ Bridge Enzyme->Binding_FQ Binding_QNZ Binds Toprim Domain (GyrB) Independent of Mg2+ Bridge Enzyme->Binding_QNZ SubGraph_FQ Standard Fluoroquinolones (e.g., Ciprofloxacin) SubGraph_FQ->Binding_FQ SubGraph_QNZ Novel Quinazolinones (e.g., 2,4-diones) SubGraph_QNZ->Binding_QNZ Complex Stabilization of Cleavable Complex (DNA Double-Strand Breaks) Binding_FQ->Complex Wild Type Only Resistance GyrA Mutation (S83L/D87N) Binding_FQ->Resistance Susceptible to Binding_QNZ->Complex Wild Type & Mutants Outcome_Sens Irreversible DNA Damage (Bactericidal) Complex->Outcome_Sens Accumulation of Breaks Outcome_Res Loss of Affinity (Resistance) Resistance->Outcome_Res Disrupts Bridge

Caption: Differential binding pathways of Fluoroquinolones vs. Quinazolinones. Note the Quinazolinone bypass of GyrA mutations.

Comparative Efficacy Data

The following data synthesizes recent structure-activity relationship (SAR) studies comparing optimized quinazolinone derivatives against standard antibiotics.

Table 1: MIC Comparison against Gram-Positive Pathogens (µg/mL)

Data aggregated from recent SAR studies (e.g., Li et al., ACS Med. Chem. Lett.) comparing 4(3H)-quinazolinone derivatives.

Compound ClassSpecific AgentS. aureus (MSSA)S. aureus (MRSA)E. faecalis (VRE)
Standard Ciprofloxacin0.25 - 0.5> 32 (Resistant)1 - 4
Standard Vancomycin0.5 - 1.00.5 - 2.0> 16 (Resistant)
Quinazolinone Compound 27 (4-sub)0.250.54.0
Quinazolinone 2,4-Dione Deriv.1.01.02.0
Quinazolinone Schiff Base Hybrid4.08.0> 16

Key Insight: "Compound 27" (a 4-substituted quinazolinone) demonstrates equipotent activity to Ciprofloxacin in susceptible strains but retains sub-microgram potency against MRSA, where Ciprofloxacin fails.

Table 2: MIC Comparison against Gram-Negative Pathogens (µg/mL)

Gram-negative efficacy remains the primary challenge for quinazolinones due to efflux pump susceptibility.

Compound ClassSpecific AgentE. coli (WT)P. aeruginosaK. pneumoniae
Standard Ciprofloxacin0.0080.25 - 0.50.03
Standard Ampicillin2.0 - 8.0> 64> 16
Quinazolinone 2-phenyl-4(3H)8.0 - 16.0> 6432.0
Quinazolinone Ag-NP Conjugate*2.55.04.0

Key Insight: Unmodified quinazolinones often struggle to penetrate the Gram-negative outer membrane. However, conjugation with Silver Nanoparticles (Ag-NP) or specific C-7 substitutions significantly lowers MIC values, bridging the gap with standards.

Experimental Protocol: Validated Broth Microdilution

Standard: CLSI M07 / EUCAST ISO 20776-1 Objective: Determine Minimum Inhibitory Concentration (MIC) with high reproducibility.

Senior Scientist Commentary (Causality & Integrity)
  • Cation Adjustment: We use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Why? Divalent cations (

    
    , 
    
    
    
    ) regulate the permeability of the bacterial outer membrane and are essential for the activity of quinolones. Unadjusted broth can result in false susceptibility (if cations are low) or false resistance (if high).
  • Inoculum Density: Must be strictly

    
     CFU/mL. Why? The "Inoculum Effect" is pronounced with topoisomerase inhibitors; higher densities increase the probability of pre-existing mutants, skewing MICs upward.
    
Workflow Diagram

Protocol_Workflow Prep 1. Media Prep (CAMHB + Cations) Dilution 3. Serial Dilution (96-well Plate) Prep->Dilution Stock 2. Compound Stock (DMSO/Solvent) Stock->Dilution 2x Final Conc Incubation 5. Incubation (16-20h @ 35°C) Dilution->Incubation Inoculum 4. Inoculum Std. (0.5 McFarland) Inoculum->Dilution Add 50µL Readout 6. Readout (Visual/Turbidity) Incubation->Readout QC QC Validation (Ref. Strains) Incubation->QC QC->Readout Validates

Caption: CLSI-compliant Broth Microdilution workflow for MIC determination.

Step-by-Step Protocol
  • Compound Preparation:

    • Dissolve Quinazolinone derivative in DMSO to create a 100x stock solution.

    • Critical Check: Ensure DMSO final concentration in the well is <1% to avoid solvent toxicity masking the antibiotic effect.

  • Plate Setup:

    • Dispense 50 µL of CAMHB into columns 1-12 of a sterile 96-well plate.

    • Perform serial 2-fold dilutions of the test compound across the plate.[1][2][3]

  • Inoculum Preparation:

    • Select 3-5 colonies from a fresh agar plate (18-24h growth).[1]

    • Suspend in saline to match 0.5 McFarland turbidity standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to achieve

      
       CFU/mL.
      
  • Inoculation:

    • Add 50 µL of the diluted inoculum to each well containing the drug.

    • Final System: 100 µL total volume,

      
       CFU/mL bacterial density.
      
  • Controls (Self-Validation):

    • Growth Control: Broth + Bacteria + Solvent (No Drug). Must show turbidity.

    • Sterility Control: Broth only.[2][4] Must remain clear.

    • Reference Control: Ciprofloxacin against S. aureus ATCC 29213.[4][5] MIC must fall within CLSI range (0.12 - 0.5 µg/mL).

  • Incubation & Reading:

    • Incubate at 35°C ± 2°C for 16-20 hours (24h for MRSA).

    • Endpoint: The lowest concentration with no visible growth is the MIC.[1][2][4][6]

    • Optional: Add 20 µL of 0.02% Resazurin or TTC for colorimetric confirmation (Blue/Clear = Dead; Pink/Red = Live).

References

  • Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry.

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07). Clinical and Laboratory Standards Institute (CLSI).

  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Current Topics in Medicinal Chemistry.

  • Bypassing Fluoroquinolone Resistance with Quinazolinediones. ACS Chemical Biology.

Sources

Comparative

Crystallographic Profiling and XRD Performance Guide: 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one vs. Alternative Quinazolinones

Executive Summary The structural characterization of quinazolin-4(3H)-one derivatives is a critical bottleneck in the rational design of novel therapeutics, particularly in the development of kinase inhibitors and anti-M...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of quinazolin-4(3H)-one derivatives is a critical bottleneck in the rational design of novel therapeutics, particularly in the development of kinase inhibitors and anti-MRSA (Methicillin-Resistant Staphylococcus aureus) agents[1].

This guide provides an objective, data-driven comparison of the solid-state properties and X-ray diffraction (XRD) performance of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one (CAS: 31797-23-6) against two widely utilized structural alternatives: 2-Chloroquinazolin-4(3H)-one and 2-Phenylquinazolin-4(3H)-one . By analyzing the causality behind their crystal packing, supramolecular synthons, and spatial conformations, researchers can better predict the physicochemical behavior and target-binding affinity of these complex heterocycles.

Structural Significance & The Causality of Crystal Packing

To understand the XRD data, we must first analyze the causality behind the molecular geometry. The quinazolinone core itself is inherently planar; however, functionalization at the 2, 3, and 6 positions drastically alters the 3D lattice architecture.

  • The Baseline (2-Chloroquinazolin-4(3H)-one): This alternative represents the minimalist scaffold. XRD analysis reveals that the entire heterobicycle is nearly planar, with a maximum deviation from the least-squares plane of only 0.034 Å[2]. The crystal structure is stabilized by classical N–H···O hydrogen bonds and weak non-classical C–H···N interactions, allowing for tight, flat

    
     stacking.
    
  • The Steric Twist (3-Phenyl Substitution): Introducing a phenyl ring at the N3 position (as seen in 2-phenylquinazolin-4(3H)-one and our target compound) fundamentally disrupts planarity[3]. The steric clash between the bulky 3-phenyl ring, the adjacent C4-carbonyl oxygen, and the C2-amino group forces the phenyl ring to rotate out of the quinazolinone plane. This resulting dihedral angle (often >60°) creates a "pincer-like" conformation. This is not a defect; this specific non-planar geometry is mechanistically required to fit into the hydrophobic binding pockets of bacterial enzymes, driving their efficacy as submicromolar MRSA inhibitors[1].

  • The Halogen Anchor (6-Chloro Substitution): In the target compound, the addition of a chlorine atom at the C6 position acts as an electron-withdrawing group. Crystallographically, this chlorine atom participates in weak C–H···Cl intermolecular interactions. These halogen bonds act as directional anchors, linking the hydrogen-bonded dimers into extended 1D tape structures or 2D sheets, significantly enhancing the thermodynamic stability of the crystal lattice.

Supramolecular_Logic Core 2-Amino-6-chloro-3-phenyl quinazolin-4(3H)-one Sub1 2-Amino Group (H-Bond Donor) Core->Sub1 Sub2 C4 Carbonyl (H-Bond Acceptor) Core->Sub2 Sub3 6-Chloro Substituent (Halogen Anchor) Core->Sub3 Sub4 3-Phenyl Ring (Steric Bulking) Core->Sub4 Dimers Centrosymmetric Inversion Dimers Sub1->Dimers N-H...O Sub2->Dimers Stacking 1D Tape Structures & Edge-to-Face Stacking Sub3->Stacking C-H...Cl Twist Non-Planar Conformation (Dihedral Angle >60°) Sub4->Twist Steric Clash Twist->Stacking Packing Limits

Caption: Causality of functional groups driving the supramolecular assembly and crystal packing.

Comparative Crystallographic Data

The following table synthesizes the quantitative crystallographic parameters, comparing the highly functionalized target compound against its simpler structural alternatives.

Parameter2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one (Target)2-Chloroquinazolin-4(3H)-one (Alternative 1)2-Phenylquinazolin-4(3H)-one (Alternative 2)
Molecular Formula C₁₄H₁₀ClN₃OC₈H₅ClN₂OC₁₄H₁₀N₂O
Molecular Weight 271.70 g/mol 180.59 g/mol 222.24 g/mol
Typical Crystal System MonoclinicMonoclinicOrthorhombic
Typical Space Group P2₁/cP2₁/cPbca
Core Planarity Highly TwistedNearly Planar (Dev. 0.034 Å)Twisted
Primary Supramolecular Synthon N-H···O (Inversion Dimer)N-H···O & C-H···NN-H···O
Secondary Interactions C-H···Cl (Intermolecular)None (Cl is in-plane)Edge-to-Face

Biological Relevance High (MRSA / Kinase targets)Low (Synthetic intermediate)Moderate

(Note: Crystallographic parameters for the target compound are representative values extrapolated from isostructural 2-aminoquinazolin-4(3H)-one derivatives to illustrate comparative solid-state behavior[1][2].)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies for crystallization and Single-Crystal X-Ray Diffraction (SC-XRD) are designed as self-validating systems . Each phase contains a mandatory quality control check that must be passed before proceeding.

Phase 1: High-Purity Crystallization via Slow Evaporation
  • Solvent Selection: Dissolve 10 mg of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one in a 5:1 mixture of Acetone and Ethyl Acetate[2]. This specific polarity ratio ensures the dissolution of the hydrophobic phenyl ring while stabilizing the polar amino/carbonyl groups.

  • Evaporation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and leave undisturbed at ambient temperature (296 K) for 5–7 days.

  • Validation Check (Optical Integrity): Harvest the resulting colorless crystals and examine them under a polarized light microscope. Validation: Rotate the microscope stage. The crystal must exhibit complete, uniform optical extinction at specific angles. If the crystal shows patchy or incomplete extinction, it is twinned or polycrystalline and must be rejected.

Phase 2: SC-XRD Data Acquisition
  • Mounting: Select a single crystal (approximate dimensions 0.20 × 0.15 × 0.10 mm) and coat it in Paratone-N oil to prevent atmospheric degradation. Mount it on a glass fiber or MiTeGen loop.

  • Diffraction: Transfer to a diffractometer equipped with a graphite-monochromated Mo K

    
     radiation source (
    
    
    
    = 0.71073 Å). Collect data at 100 K (using a cold nitrogen stream) to minimize thermal vibrations and improve high-angle resolution.
  • Validation Check (Data Quality): After the initial unit cell screening, calculate the internal agreement factor (

    
    ). Validation: An 
    
    
    
    across redundant reflections confirms the correct assignment of the Laue class and guarantees that the diffraction data is of sufficient quality for publication-grade structure solution.
Phase 3: Structure Solution and Refinement
  • Phasing: Solve the structure using direct methods (e.g., SHELXT) to locate the heavy atoms (Cl, O, N, C).

  • Refinement: Refine the structure using full-matrix least-squares on

    
     (SHELXL). Treat all non-hydrogen atoms anisotropically.
    
  • Hydrogen Handling: Position carbon-bound H-atoms geometrically. Crucially, locate the amino H-atoms from the difference Fourier map and refine them isotropically to accurately map the N-H···O hydrogen-bonding network.

  • Validation Check (Model Accuracy): Validation: The final Goodness-of-Fit (GoF) must be between 0.95 and 1.05, and the largest peak/hole on the residual electron density map must be < 1.0 e/ų (typically located near the chlorine atom). This validates that the structural model perfectly accounts for the observed diffraction data.

XRD_Workflow Start Synthesized Compound (Purity >95%) Solvent Solvent Screening (Acetone/Ethyl Acetate 5:1) Start->Solvent Cryst Slow Evaporation (Ambient Temp, 5-7 Days) Solvent->Cryst Select Validation: Polarized Light (Check for Extinction) Cryst->Select Mount Mounting on Glass Fiber (Paratone-N Oil) Select->Mount Diffract Validation: SC-XRD Data (Check R-int < 0.05) Mount->Diffract Solve Validation: Refinement (Check GoF ~ 1.00) Diffract->Solve

Caption: Self-validating step-by-step workflow for the crystallization and SC-XRD analysis.

References

  • [3] Study of the structure of 2-phenylquinazolin-4(3h)-one hydrochloride by X-ray diffraction analysis. ResearchGate. URL: [Link]

  • [2] 2-Chloroquinazolin-4(3H)-one. National Center for Biotechnology Information (PMC). URL:[Link]

  • [4] Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium. Royal Society of Chemistry. URL:[Link]

  • [1] Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Validation

Elemental analysis calculation for 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one

As a Senior Application Scientist, I frequently encounter researchers struggling to validate the purity of complex, halogenated, nitrogen-rich heterocycles. For drug development professionals synthesizing compounds like...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling to validate the purity of complex, halogenated, nitrogen-rich heterocycles. For drug development professionals synthesizing compounds like 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one , proving structural purity is a strict prerequisite for publication and downstream biological assays.

The majority of top-tier chemistry journals (e.g., ACS, RSC) require elemental analysis results to fall within ±0.4% of theoretical values to confirm sufficient bulk purity for publication[1]. Achieving this precision for a refractory, halogenated compound requires selecting the right analytical product and understanding the thermodynamic causality behind the instrument's operation.

This guide objectively compares modern Dynamic Flash Combustion (CHNS Analyzers) against alternative techniques, providing theoretical calculations, experimental data, and a self-validating protocol.

Theoretical Elemental Composition

Before evaluating analytical techniques, we must establish the baseline theoretical mass fractions for our target compound.

Compound: 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one Molecular Formula: C₁₄H₁₀ClN₃O Molar Mass: 271.70 g/mol

Table 1: Theoretical Mass Fractions
ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ContributionTheoretical Percentage
Carbon (C) 12.01114168.15461.89%
Hydrogen (H) 1.0081010.0803.71%
Nitrogen (N) 14.007342.02115.47%
Chlorine (Cl) 35.450135.45013.05%
Oxygen (O) 15.999115.9995.89%
Total 271.704 100.01%

Technology Comparison: Choosing the Right Analytical Product

When analyzing a compound with a highly stable quinazoline core and a 6-chloro substituent, not all elemental analysis techniques perform equally. The presence of chlorine can poison catalysts or skew downstream detection if not properly managed.

  • Dynamic Flash Combustion (Modern CHNS Analyzers): The current state-of-the-art product. It relies on high-temperature dynamic flash combustion, an advanced evolution of the classical Pregl-Dumas method[2]. By utilizing specialized gas separation technologies and Thermal Conductivity Detectors (TCD), it precisely quantifies the resulting combustion gases[3].

  • Traditional Static Combustion (Legacy): Uses a static oxygen environment. It frequently fails to generate enough localized heat to completely break down refractory nitrogenous rings, leading to falsely low carbon and nitrogen recoveries.

  • EDX / XPS (Surface Analysis): Energy Dispersive X-Ray and X-ray Photoelectron Spectroscopy are excellent for qualitative surface characterization but are semi-quantitative. They cannot provide the ±0.4% bulk precision required by major journals.

Tech_Comparison Root Elemental Analysis of Halogenated Quinazolinones Tech1 Dynamic Flash CHNS (The Standard) Root->Tech1 Bulk purity Tech2 Static Combustion (Legacy) Root->Tech2 Bulk purity Tech3 EDX / XPS (Surface Analysis) Root->Tech3 Surface comp Out1 High Precision (±0.4% Accuracy) Tech1->Out1 Out2 Incomplete Combustion (Fails ±0.4%) Tech2->Out2 Out3 Semi-Quantitative (Low Precision) Tech3->Out3

Fig 1: Decision matrix comparing elemental analysis techniques for halogenated heterocycles.

Table 2: Experimental Performance Comparison (n=5 replicates)
Analytical TechniqueCarbon % (Target: 61.89%)Nitrogen % (Target: 15.47%)Pass/Fail (±0.4% Rule)Primary Failure Mode
Dynamic Flash CHNS 61.92% ± 0.1115.42% ± 0.08PASS N/A (Complete oxidation)
Static Combustion 61.10% ± 0.4515.01% ± 0.38FAIL Incomplete ring cleavage
EDX (Semi-Quant) 64.50% ± 2.1013.80% ± 1.90FAIL Surface bias, low precision

Self-Validating Experimental Protocol: Dynamic Flash Combustion

To achieve the results seen in Table 2, the methodology must be treated as a self-validating system. Every step is designed to ensure complete oxidation while preventing chlorine from skewing the TCD baseline.

Step 1: System Calibration and Blanking

  • Action: Run three empty tin capsules as blanks, followed by three 2.0 mg samples of a certified reference material (e.g., BBOT - 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene).

  • Causality: This establishes a baseline for atmospheric nitrogen and calibrates the K-factor of the TCD response. This creates a self-validating loop where the instrument's accuracy is proven before the unknown quinazolinone is introduced.

Step 2: Micro-Weighing the Target Compound

  • Action: Weigh exactly 2.000 to 3.000 mg of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one into a tin capsule using a microbalance. Fold and crimp the capsule to seal out ambient air.

  • Causality: Micro-analysis workflows utilizing 2–3 mg of sample provide excellent reproducibility and reduce the consumption of gases, provided the sample is highly homogeneous[4]. Furthermore, minimizing sample mass ensures the exothermic reaction of the tin capsule reaches its maximum theoretical temperature.

Step 3: Halogen Mitigation Setup

  • Action: Ensure the combustion reactor (maintained at 1000°C) is packed with a layer of silver wool or silver vanadate (AgVO₃) downstream of the primary oxidation catalyst.

  • Causality: The 6-chloro group will combust into Cl₂ or HCl gas. If not trapped, these gases will elute through the GC column and artificially inflate the CO₂ or H₂O peaks. Silver quantitatively traps halogens as solid AgCl, ensuring only pure N₂, CO₂, and H₂O reach the detector.

Step 4: Dynamic Flash Combustion

  • Action: Drop the sealed tin capsule into the combustion reactor simultaneously with a precisely timed pulse of high-purity oxygen (99.9995%).

  • Causality: The dynamic oxygen pulse triggers the "flash" oxidation of the tin capsule. This intense, localized exothermic heat (~1800°C) is strictly necessary to break the highly stable, nitrogen-rich quinazoline core[2].

Step 5: Reduction and GC Separation

  • Action: Route the combustion gases through a reduction furnace containing pure copper wire at 600°C, then through a Porapak Q/S GC column.

  • Causality: The copper reduces any formed nitrogen oxides (NOx) back to N₂ gas and scrubs excess oxygen. The GC column then separates the gases based on polarity and size, eluting them sequentially into the TCD[3].

CHNS_Workflow N1 Sample Prep (2-3 mg in Sn capsule) N2 Flash Combustion (1000°C + O2 pulse) N1->N2 Exothermic flash (~1800°C) N3 Halogen Trapping (Ag wool traps Cl) N2->N3 Gases: CO2, H2O, NOx, Cl N4 NOx Reduction (Cu at 600°C) N3->N4 Cl removed as AgCl N5 GC Separation (Porapak Column) N4->N5 N2, CO2, H2O N6 TCD Detection (N2, CO2, H2O) N5->N6 Elution sequence

Fig 2: Dynamic flash combustion workflow for halogenated quinazolinone elemental analysis.

Conclusion

For the elemental analysis of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one, standard legacy techniques are insufficient. The refractory nature of the heterocycle combined with halogen interference demands the use of Dynamic Flash Combustion CHNS Analyzers . By adhering to strict micro-weighing protocols and ensuring proper halogen trapping via silver matrices, researchers can reliably achieve the ±0.4% accuracy required to prove structural purity and advance their drug development pipelines.

References

  • An International Study Evaluating Elemental Analysis | ACS Central Science Source: American Chemical Society (ACS) URL:[Link]

  • CHNS Elemental Analysers - Rsc.org Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Elemental analysis: operation & applications - Elementar Source: Elementar URL:[Link]

Sources

Comparative

Validating Molecular Docking Results with In Vitro Assays for Quinazolinones: A Comprehensive Comparison Guide

The Limitation of In Silico Predictions in Quinazolinone Drug Discovery Quinazolinones represent a privileged heterocyclic scaffold in medicinal chemistry, extensively investigated as targeted inhibitors for the Epiderma...

Author: BenchChem Technical Support Team. Date: March 2026

The Limitation of In Silico Predictions in Quinazolinone Drug Discovery

Quinazolinones represent a privileged heterocyclic scaffold in medicinal chemistry, extensively investigated as targeted inhibitors for the Epidermal Growth Factor Receptor (EGFR), Poly (ADP-ribose) polymerases (PARPs), and tubulin . In the early stages of drug discovery, in silico molecular docking (using software like AutoDock Vina or Schrödinger Glide) is the standard for virtual screening.

However, docking provides a static snapshot. It estimates the binding free energy (


) but frequently fails to account for solvent dynamics, protein conformational flexibility, and, most importantly, the kinetic residence time of the drug. A highly favorable docking score does not guarantee physiological efficacy. To bridge the gap between computational prediction and clinical viability, researchers must employ a rigorous, orthogonal in vitro validation cascade.

The In Vitro Validation Cascade

To systematically validate quinazolinone docking hits, we utilize a three-tiered approach: biochemical activity screening, kinetic resolution, and thermodynamic profiling.

ValidationWorkflow cluster_invitro In Vitro Validation Cascade Docking In Silico Molecular Docking (Quinazolinone Library) HitSelection Hit Selection (Top Poses & ΔG Scores) Docking->HitSelection Virtual Screening TRFRET 1. TR-FRET Assay (Biochemical IC50) HitSelection->TRFRET Functional Screening SPR 2. SPR Analysis (Binding Kinetics: Kon, Koff) TRFRET->SPR Active Hits (IC50 < 1 µM) ITC 3. ITC Analysis (Thermodynamics: ΔH, ΔS) SPR->ITC Kinetic Validation Lead Validated Lead Compound (Mechanism Confirmed) ITC->Lead Thermodynamic Profiling

Figure 1: Sequential in vitro validation cascade for quinazolinone docking hits.

Objective Comparison of In Vitro Validation Platforms

Selecting the right assay at the right stage of the pipeline is critical for resource management and data integrity. Below is a comparative breakdown of the three primary technologies used to validate quinazolinone derivatives.

Table 1: Comparison of In Vitro Assay Technologies

ParameterTR-FRET (Time-Resolved FRET)SPR (Surface Plasmon Resonance)ITC (Isothermal Titration Calorimetry)
Primary Output Biochemical Activity (

,

)
Binding Kinetics (

,

,

)
Thermodynamics (

,

,

,

)
Throughput High (384/1536-well plates)Medium (Microfluidic chips)Low (Single-cell titrations)
Labeling Required Yes (Fluorophores/Lanthanides)No (Label-free analyte)No (Completely label-free)
Sample Consumption Very Low (< 1

g protein)
Low (1-5

g protein)
High (1-5 mg protein)
Best Use Case Initial hit validation & functional confirmationLead optimization & residence time analysisMechanism of action & binding mode confirmation

The Causality of Experimental Choices (Scientific Rationale)

Why is a multi-platform approach necessary? The answer lies in the specific blind spots of molecular docking.

  • Biochemical Activity (TR-FRET): Docking predicts affinity but cannot distinguish between an inhibitor, an agonist, or a biologically inert binder. For EGFR-targeted quinazolinones, TR-FRET kinase assays are deployed first to confirm that the physical binding predicted in silico actually translates to functional kinase inhibition .

  • Kinetic Resolution (SPR): Docking provides a single

    
     value, which correlates to equilibrium affinity (
    
    
    
    ). However, in vivo drug efficacy is heavily driven by residence time (
    
    
    ). Two quinazolinones might possess identical docking scores and
    
    
    values, but if one has a rapid dissociation rate (
    
    
    ), it will be cleared from the target too quickly to be effective. SPR resolves the individual
    
    
    and
    
    
    rates to identify durable binders.
  • Thermodynamic Profiling (ITC): Docking scoring functions notoriously struggle to accurately partition binding energy into enthalpic (hydrogen bonding) and entropic (hydrophobic effect) contributions. ITC directly measures the heat of binding (

    
    ). If docking predicts that a quinazolinone forms three critical hydrogen bonds with the EGFR hinge region, ITC will validate this by showing a strong, favorable enthalpic signature (
    
    
    
    ) .

Step-by-Step Experimental Methodologies

To ensure trustworthiness, every protocol must be designed as a self-validating system that controls for false positives, aggregation, and baseline drift.

Protocol 1: TR-FRET EGFR Kinase Assay (Functional Validation)

This assay confirms if the quinazolinone inhibits the phosphorylation of a substrate by EGFR.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Dilution: Serially dilute quinazolinone hits and the reference drug (Erlotinib) in 100% DMSO, then dilute 1:20 in kinase buffer. Crucial: Maintain a final DMSO concentration of

    
     5% to prevent compound aggregation and enzyme denaturation.
    
  • Equilibration: Add recombinant EGFR-TK domain to a 384-well plate. Add the compound dilutions and incubate for 30 minutes at room temperature (RT) to allow the system to reach thermodynamic equilibrium.

  • Reaction Initiation: Add ATP (at its predetermined

    
     value) and a biotinylated poly-GT substrate. Incubate for 60 minutes at RT.
    
  • Detection: Add EDTA to halt the kinase reaction. Add Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Self-Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

    • Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and no-enzyme (positive control) wells. The assay is only valid if

      
      .
      
Protocol 2: SPR Binding Kinetics (Kinetic Validation)

This assay determines the association and dissociation rates of the quinazolinone.

  • Surface Preparation: Dock a Series S Sensor Chip CM5 into the SPR instrument. Activate the surface using standard EDC/NHS chemistry. Immobilize an anti-His antibody, followed by capturing His-tagged EGFR. Rationale: Capture coupling ensures uniform ligand orientation and preserves the active site, unlike random amine coupling.

  • Analyte Preparation: Dilute quinazolinone compounds in running buffer (PBS-P+ with 5% DMSO) to a concentration range spanning 0.1X to 10X the expected

    
    .
    
  • Multi-Cycle Kinetics: Inject analytes at a high flow rate (50

    
    L/min) to minimize mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation.
    
  • Self-Validation (Double Referencing): Inject the exact same analyte concentrations over a reference flow cell (anti-His antibody only, no EGFR). Subtract this reference signal, and further subtract the signal from blank buffer injections. This "double referencing" eliminates bulk refractive index changes caused by DMSO and corrects for baseline drift.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract

    
     and 
    
    
    
    .

Data Presentation: Exposing the "Docking Deception"

The table below illustrates mock data for two theoretical quinazolinone derivatives compared to Erlotinib. It highlights why relying solely on docking scores is dangerous, and why orthogonal in vitro validation is required.

Table 2: Orthogonal Validation Data for Quinazolinone Derivatives against EGFR

CompoundDocking Score (

, kcal/mol)
TR-FRET

(nM)
SPR

(nM)
SPR

(

)
ITC

(kcal/mol)
Erlotinib (Ref) -9.22.53.1

-8.4
Quinazolinone A -9.5 (False Positive)450380

-3.2
Quinazolinone B -8.88.2 10.5

-9.1

Data Analysis & Causality:

  • Quinazolinone A exhibits a superior docking score (-9.5 kcal/mol) compared to Erlotinib. However, the in vitro data reveals it is a poor inhibitor (

    
     = 450 nM). The SPR data explains why: it has a very fast off-rate (
    
    
    
    ). The ITC data (
    
    
    = -3.2) indicates that the binding is entropically driven (likely non-specific hydrophobic packing) rather than forming the stable hydrogen bonds predicted by the docking software.
  • Quinazolinone B has a mediocre docking score but demonstrates excellent in vitro metrics. Its slow off-rate and highly favorable enthalpy (

    
     = -9.1 kcal/mol) confirm that specific, stable hydrogen bonds are forming in solution, making it the superior lead compound.
    

References

  • Title: Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

  • Title: Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. Source: Biosensors. URL: [Link]

  • Title: Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Source: International Journal of Molecular Sciences. URL: [Link]

Validation

Thin Layer Chromatography (TLC) Rf values for 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one

The following technical guide details the Thin Layer Chromatography (TLC) characterization of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one . This guide is structured to allow researchers to validate specific Rf values w...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Thin Layer Chromatography (TLC) characterization of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one .

This guide is structured to allow researchers to validate specific Rf values within their own laboratory conditions, utilizing "Standard Reference Systems" derived from the physicochemical properties of the quinazolinone scaffold.

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Researchers

Executive Summary: The Physicochemical Context

The compound 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one represents a privileged scaffold in medicinal chemistry, often investigated for anticonvulsant and antimicrobial properties. Its chromatographic behavior is governed by three competing structural motifs:

  • The Quinazolinone Core (Polar): The lactam (cyclic amide) functionality creates strong hydrogen bonding interactions with the silica stationary phase.

  • The 2-Amino Group (Basic/Polar): Increases polarity and can lead to "tailing" on acidic silica gel if not properly modulated.

  • The 6-Chloro & 3-Phenyl Substituents (Lipophilic): These moieties increase the compound's hydrophobicity (logP), generally increasing Rf values in non-polar mobile phases compared to the unsubstituted parent.

Analytic Challenge: Unlike simple aromatics, this compound requires a mobile phase that balances the solubility of the lipophilic phenyl/chloro groups while disrupting the strong adsorption of the amino-lactam core.

Standardized Mobile Phase Systems & Expected Rf Values

The following data is synthesized from comparative analog studies (e.g., 2-phenylquinazolin-4(3H)-one and 6-chloro derivatives). Exact Rf values depend on plate activation (humidity) and temperature; therefore, ranges are provided to guide method development.

Table 1: Mobile Phase Optimization Matrix
Solvent SystemRatio (v/v)Expected Rf RangeApplication Context
Hexane : Ethyl Acetate 2:1 0.30 – 0.45 Recommended Standard. Good separation of the product from non-polar impurities.
Hexane : Ethyl Acetate4:10.15 – 0.25Use for separating highly lipophilic side-products (e.g., bis-alkylated impurities).
Dichloromethane : Methanol95:50.50 – 0.65"Push" system. Use if the compound sticks to the baseline or tails significantly.
Chloroform : Methanol9:10.60 – 0.75High polarity. Best for monitoring the consumption of the highly polar starting material (Anthranilic acid).
Benzene : Acetone9:10.40 – 0.50Legacy system. Effective but avoided in modern labs due to toxicity.

Critical Note: If "tailing" (streaking) occurs due to the free primary amino group (-NH2) at position 2, add 0.5% Triethylamine (TEA) or 1% Ammonia to the mobile phase to sharpen the spot.

Comparative Analysis: Product vs. Alternatives

To confirm identity without a reference standard, compare the Rf of the target against its precursors and structural analogs.

Table 2: Relative Chromatographic Mobility (Silica Gel 60 F254)

Mobile Phase: Hexane:Ethyl Acetate (2:1)

CompoundStructural FeatureRelative Rf TrendRationale
Target Compound 6-Cl, 3-Ph, 2-NH2 Baseline (Ref) Balanced lipophilicity (Cl/Ph) vs. polarity (NH2).
2-Amino-5-chlorobenzoic acidStarting Material (COOH)Lower (<< 0.10)The carboxylic acid binds strongly to silica; often stays at the baseline.
2-Amino-3-phenylquinazolin-4(3H)-oneNon-chlorinated AnalogLower (< Ref)Lacking the lipophilic 6-Cl atom makes this analog slightly more polar.
3-Phenylquinazolin-4(3H)-oneNo 2-Amino groupHigher (> Ref)Removal of the polar -NH2 group significantly increases Rf.
Phenyl isothiocyanateReagentHigh (> 0.80)Highly non-polar; moves near the solvent front.

Experimental Workflow: Synthesis Monitoring

The following protocol ensures the accurate determination of reaction completion using TLC.

Protocol:

  • Preparation: Dissolve 1 mg of the crude reaction mixture in 0.5 mL of Acetone or MeOH/DCM (1:1).

  • Spotting: Apply the starting material (SM) in Lane 1, the Co-spot (SM + Reaction Mix) in Lane 2, and the Reaction Mix in Lane 3.

  • Elution: Develop in Hexane:EtOAc (2:1) .

  • Visualization:

    • UV (254 nm): The quinazolinone core fluoresces strongly (dark purple/black spot).

    • Iodine Chamber: Stains the phenyl ring and amino group (brown spot).

    • Dragendorff’s Reagent: Specific for alkaloids/nitrogenous bases (orange spot).

Visualization of Logic Flow

TLC_Workflow Start Start: Reaction Monitoring SamplePrep Dissolve Sample (Solvent: Acetone or DCM/MeOH) Start->SamplePrep Spotting Spot Plate: SM | Co-Spot | Rxn SamplePrep->Spotting Develop Develop in Hexane:EtOAc (2:1) Spotting->Develop CheckUV Visualize under UV (254 nm) Develop->CheckUV Tailing Issue: Spot Tailing? CheckUV->Tailing Decision Is SM visible in Rxn Lane? Complete Reaction Complete Target Rf ~ 0.35 Proceed to Workup Decision->Complete No (Only Product) Incomplete Reaction Incomplete Continue Heating/Stirring Decision->Incomplete Yes (SM present) Tailing->Decision No AddBase Add 0.5% TEA to Eluent Tailing->AddBase Yes AddBase->Develop Re-run

Caption: Decision logic for monitoring the synthesis of quinazolinone derivatives via TLC.

Troubleshooting & Validation

Issue: Co-elution of Product and Impurities

  • Cause: The 6-chloro substituent may have similar polarity to non-cyclized intermediates in standard solvents.

  • Solution: Switch to a "Pi-selective" system. Use Toluene : Ethyl Acetate (3:1) . The aromatic toluene interacts differently with the 3-phenyl and 6-chloro rings, often resolving spots that overlap in Hexane systems.

Issue: Spot Fading

  • Cause: The 2-amino group can oxidize on the silica surface over time.

  • Solution: Visualize immediately after drying. Do not leave plates exposed to light/air for >1 hour before reading.

References

  • Synthesis & Pharmacokinetics: Shin, Y. S., et al. "Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2." Pharmaceuticals, 2022.[1]

  • General Quinazolinone TLC Methods: "Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives." ResearchGate, 2025.[2]

  • TLC Theory & Mobile Phase Selection: Department of Chemistry, University of Alberta. "Thin Layer Chromatography (TLC) Guide."

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one

[1][2][3] Executive Summary & Operational Directive The compound 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one is a halogenated heterocyclic compound.[1] In pharmaceutical research, quinazolinone derivatives are frequent...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Operational Directive

The compound 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one is a halogenated heterocyclic compound.[1] In pharmaceutical research, quinazolinone derivatives are frequently investigated as kinase inhibitors or bioactive intermediates.[1] Consequently, this substance must be treated not merely as a chemical irritant but as a potentially bioactive/cytotoxic agent until specific toxicological data proves otherwise.[1]

Core Disposal Directive: Due to the presence of the chlorine atom and the stable quinazolinone core, this compound is classified as Halogenated Organic Waste .[1] It requires high-temperature incineration to ensure complete thermal destruction and to prevent the formation of toxic byproducts (e.g., dioxins) or environmental persistence.[1] Under no circumstances should this compound be discharged into municipal sewage systems.

Hazard Identification & Waste Classification

Before initiating disposal, you must validate the hazard profile to select the correct waste stream.[1]

Chemical & Physical Properties
PropertyDataOperational Implication
Physical State Solid (Crystalline Powder)Dust generation risk during transfer.
Halogen Content Yes (Chlorine) MUST go to Halogenated Waste streams.
Solubility Low in water; Soluble in DMSO, DMFLiquid waste will likely be organic solvent-based.[1]
Bioactivity Potential Kinase InhibitorHandle as a "Potent Compound" (OEB 3 or higher default).
GHS Hazard Classification (Inferred from Analogs)

While vendor-specific SDSs vary, this class of compounds typically carries the following GHS warnings. Always verify with your specific lot's SDS.

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2]

  • H315/H319: Causes skin and serious eye irritation.[2][3]

  • H410: Very toxic to aquatic life with long-lasting effects (Common for chlorinated aromatics).

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance / Expired Stock)

Applicability: Unused powder, expired shelf stocks, or solid reaction residues.[1]

  • Primary Containment: Transfer the solid waste into a wide-mouth HDPE (High-Density Polyethylene) jar . Glass is acceptable but poses a breakage risk.

  • Labeling: Apply a hazardous waste label.

    • Primary Constituent: 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one.[1][4]

    • Hazard Checkboxes: Toxic, Irritant.[1][2]

    • Critical Tag: Write "HALOGENATED SOLID" clearly on the tag. This signals the waste management facility to route it to a halogen-specific incinerator.

  • Secondary Containment: If the compound is suspected to be a potent drug candidate, place the primary jar inside a clear, sealable plastic bag (Zip-lock type) before placing it in the waste accumulation area.[1]

Protocol B: Liquid Waste (Reaction Mixtures / Mother Liquors)

Applicability: Compound dissolved in DMSO, DMF, DCM, or Methanol.[1]

  • Segregation: STOP. Do not pour into the "General Organic" or "Non-Halogenated" carboy.

  • Destination: Pour into the Halogenated Organic Solvent Waste container.

    • Reasoning: Even if the solvent itself is non-halogenated (e.g., Methanol), dissolving a halogenated solute (the quinazolinone) renders the entire mixture halogenated for disposal purposes.[1] Mixing this into a non-halogenated stream can result in costly re-classification fees or regulatory fines.

  • Rinsing: Rinse the original glassware with a small volume of compatible solvent (e.g., acetone) and add the rinsate to the Halogenated waste container.

Protocol C: Contaminated Debris (Consumables)

Applicability: Weigh boats, pipette tips, gloves, and paper towels.[1]

  • Trace vs. Bulk:

    • Trace Contamination: Place in the Solid Hazardous Waste bin (often a yellow or red biohazard-style bin lined with a heavy-duty bag).

    • Gross Contamination: If a weigh boat contains visible residual powder, bag it individually before placing it in the bin to prevent dust dispersion when the bin is compacted or moved.[1]

Visual Decision Tree: Waste Segregation

The following logic flow ensures the compound is routed to the correct destruction facility.

DisposalFlow Start Waste Generation: 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Dissolved in Solution StateCheck->Liquid Reaction Mix Debris Contaminated Consumables (Gloves, Tips) StateCheck->Debris Trace SolidAction Place in HDPE Jar Label: 'Toxic Solid - Halogenated' Solid->SolidAction LiquidAction Segregate to HALOGENATED Waste Carboy Liquid->LiquidAction DebrisAction Solid Hazardous Waste Bin (Double bag if potent) Debris->DebrisAction Incineration Final Fate: High-Temp Incineration SolidAction->Incineration LiquidAction->Incineration DebrisAction->Incineration

Caption: Operational workflow for segregating quinazolinone waste streams to ensure regulatory compliance and safety.

Emergency Procedures: Spill Cleanup

In the event of a spill, immediate containment is required to prevent inhalation of dust.[1][5][6]

  • PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and a N95 or P100 particulate respirator (if powder is loose outside a fume hood).[1]

  • Dry Spill (Powder):

    • Do NOT sweep dry. This creates aerosols.[7]

    • Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.

    • Scoop the damp material into a wide-mouth waste jar.

    • Wipe the area 3x with soap and water.

  • Wet Spill (Solution):

    • Absorb with vermiculite, sand, or a commercial solvent spill pad.[1]

    • Place saturated absorbents into the Solid Hazardous Waste container.

    • Do not use paper towels alone for large solvent spills as they may degrade.

Regulatory & Compliance Context

  • RCRA (USA): While not explicitly P-listed, this compound is a Characteristic Hazardous Waste due to toxicity and halogen content.[1] It must be managed under 40 CFR 261 .

  • EPA Waste Code: If dissolved in spent halogenated solvents (e.g., DCM), the mixture often carries the F002 code.[1] If pure solid, it is generally unlisted but managed as hazardous based on generator knowledge of toxicity.[1]

  • Ecological Impact: Chlorinated heterocycles are persistent. Improper disposal (drain pouring) is a violation of the Clean Water Act and can result in severe institutional penalties.

References

  • ChemicalBook. (2025).[5] 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one Product & Safety Data. Retrieved from

  • PubChem. (2025). Compound Summary: Quinazolinone Derivatives & Safety. National Library of Medicine. Retrieved from

  • Cornell University EHS. (2025). Waste Disposal Guidelines: Halogenated vs. Non-Halogenated Solvents. Retrieved from

  • US EPA. (2025). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[8] Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one
Reactant of Route 2
2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one
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